Anandamide
描述
This compound has been reported in Homo sapiens and Caenorhabditis elegans with data available.
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017453 | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94421-68-8 | |
| Record name | Anandamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anandamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANANDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of Endocannabinoid Research: A Technical Guide to the Discovery and Isolation of Anandamide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of anandamide, the first identified endogenous cannabinoid, marked a pivotal moment in neuroscience and pharmacology, unveiling a sophisticated signaling system within the mammalian body that mirrors the effects of cannabis. This technical guide provides a comprehensive historical account of the discovery and isolation of this compound, detailing the key experiments, methodologies, and quantitative data that laid the foundation for the burgeoning field of endocannabinoid research.
The Genesis of a Discovery: A Serendipitous Search
The story of this compound begins not with a search for an endogenous ligand, but with the characterization of the receptor for Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The identification of the cannabinoid receptor 1 (CB1) in the late 1980s posed a logical question: why would the brain possess a specific receptor for a plant-derived compound? This led to the hypothesis that an endogenous ligand, a naturally occurring molecule that binds to this receptor, must exist.
In 1992, a collaborative effort led by Raphael Mechoulam at the Hebrew University in Jerusalem, with key contributions from William Devane and Lumír Hanuš, culminated in the successful isolation and characterization of this elusive molecule from porcine brain.[1][2][3] They named it "this compound," derived from the Sanskrit word "ananda," meaning "bliss" or "joy," a nod to its psychoactive properties.[1][2]
The Experimental Journey: Isolating a "Blissful" Molecule
The isolation of this compound was a meticulous process involving the fractionation of lipids from porcine brain tissue and subsequent purification steps guided by a radioligand binding assay. The following sections provide a detailed breakdown of the likely experimental protocols, reconstructed from the original 1992 publication in Science and subsequent methodological papers.[3][4][5]
Experimental Workflow for this compound Isolation
The overall workflow for the discovery and isolation of this compound can be visualized as a multi-step process, beginning with tissue preparation and culminating in structural elucidation.
Detailed Experimental Protocols
-
Homogenization: Porcine brains were homogenized in a mixture of chloroform (B151607) and methanol, a standard procedure for extracting lipids from biological tissues.[6] A common ratio used for this purpose is 2:1 (chloroform:methanol, v/v).
-
Liquid-Liquid Extraction: The homogenate was then subjected to a liquid-liquid extraction. The addition of water or a saline solution induces phase separation, with lipids partitioning into the lower chloroform layer. This step effectively separates the lipid-soluble this compound from water-soluble components of the brain tissue.
A multi-step chromatographic approach was employed to purify this compound from the complex lipid extract.
-
Silica Gel Column Chromatography: The crude lipid extract was first fractionated using open-bed silica gel column chromatography.[4] A step-gradient of increasing polarity, typically using solvent systems like chloroform with increasing percentages of methanol, would have been used to elute different lipid classes. Fractions were collected and assayed for their ability to displace a radiolabeled cannabinoid ligand from the CB1 receptor.
-
Thin-Layer Chromatography (TLC): Active fractions from the column chromatography were further purified by TLC.[3][4] This technique separates compounds based on their polarity. The active compound was identified by scraping the corresponding band from the TLC plate and eluting the compound with a suitable solvent.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involved HPLC, which offers higher resolution and purity.[4][5] A normal-phase HPLC column would have been used, again separating the components based on polarity. The fraction containing the active compound was collected for structural analysis.
Structural Elucidation: Unveiling the "Bliss" Molecule
The purified active compound was subjected to rigorous analytical techniques to determine its chemical structure.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) was a key technique used to determine the molecular weight and fragmentation pattern of this compound.[3][7] The mass spectrum would have revealed a molecular ion peak and characteristic fragment ions, providing crucial clues about the molecule's composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were employed to elucidate the detailed atomic structure of this compound.[3][8] NMR provides information about the chemical environment of each atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry.
The combined data from MS and NMR led to the identification of the molecule as N-arachidonoylethanolamine. To confirm this structure, the researchers chemically synthesized N-arachidonoylethanolamine and demonstrated that its chromatographic and spectral properties were identical to the isolated natural compound.[3][9]
Quantitative Data: Characterizing this compound's Activity
The discovery of this compound was accompanied by its pharmacological characterization, which involved quantifying its interaction with the cannabinoid receptors and understanding its metabolic fate.
Receptor Binding Affinity
This compound's affinity for the cannabinoid receptors was determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.
| Ligand | Receptor | Ki (nM) | Species | Reference |
| This compound | CB1 | 89 | Rat | |
| This compound | CB2 | 371 | Rat | |
| Δ⁹-THC | CB1 | ~40-50 | Rat | [10] |
| Δ⁹-THC | CB2 | ~3-10 | Rat | [10] |
Enzymatic Degradation
Soon after its discovery, it was found that this compound is rapidly degraded by an enzyme called fatty acid amide hydrolase (FAAH).[11] This enzyme hydrolyzes this compound into arachidonic acid and ethanolamine, terminating its signaling activity.[11]
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Tissue Source | Reference |
| FAAH | This compound | 25.3 ± 14.2 | 0.29 ± 0.13 | HeLa cells expressing FLAT | [11] |
Signaling and Biosynthesis: The Intricate Pathways of this compound
This compound exerts its effects by binding to and activating cannabinoid receptors, primarily CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
This compound Signaling Pathway
This compound Biosynthesis Pathways
This compound is not stored in vesicles like classical neurotransmitters but is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[12] Several enzymatic pathways have been identified for the conversion of NAPE to this compound.
Conclusion: A Legacy of Discovery
The discovery and isolation of this compound fundamentally transformed our understanding of cannabinoid action and opened up a new frontier in biomedical research. The meticulous experimental work of Mechoulam, Devane, Hanuš, and their colleagues not only identified a novel neurotransmitter but also laid the groundwork for the entire field of endocannabinoid science. The detailed methodologies and quantitative data presented in this guide serve as a testament to their pioneering efforts and provide a valuable resource for contemporary researchers seeking to build upon this foundational knowledge in the pursuit of novel therapeutics targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane microdomains and metabolic pathways that define this compound and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structure of a brain constituent that binds to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound, an endogenous cannabinoid substance, and of other natural N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumirclinic.co.uk [lumirclinic.co.uk]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of FAAH-Like this compound Transporter in this compound Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synthesis of "Bliss": A Technical Guide to Anandamide Biosynthesis in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core enzymatic pathways responsible for the biosynthesis of N-arachidonoylethanolamine (anandamide, AEA), a key endocannabinoid neurotransmitter. Understanding these pathways is critical for developing novel therapeutics targeting the endocannabinoid system for a range of neurological and psychiatric disorders. This document details the primary and alternative synthesis routes, presents quantitative data on enzyme characteristics and AEA levels, provides detailed experimental protocols, and visualizes these complex systems for clarity.
The Genesis of this compound: NAPE Formation
This compound is not stored in vesicles but is synthesized "on demand" from a membrane phospholipid precursor, N-arachidonoyl-phosphatidylethanolamine (NAPE).[1][2] The formation of NAPE is the initial, rate-limiting step in this compound production. This reaction is catalyzed by N-acyltransferases (NATs), which transfer an arachidonic acid group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE).[2][3] Both calcium-dependent and -independent NAT activities have been identified in the brain, suggesting multiple enzymatic sources for NAPE generation.[4][5]
Core Biosynthetic Pathways from NAPE to this compound
Once formed, NAPE can be converted to this compound through several distinct, and sometimes parallel, enzymatic pathways. The existence of multiple pathways highlights a redundancy in the brain's ability to produce this crucial signaling molecule.[6] Evidence from NAPE-PLD knockout mice, which show no significant reduction in brain this compound levels, strongly supports the physiological relevance of these alternative routes.[1][7]
The Canonical Pathway: NAPE-Phospholipase D (NAPE-PLD)
The most direct route to this compound synthesis is a one-step hydrolysis of NAPE catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][5] This enzyme is a member of the metallo-β-lactamase family and directly cleaves the glycerophosphate bond of NAPE to yield this compound and phosphatidic acid.[4][8] While considered a major pathway, its dispensability for maintaining basal this compound levels in the brain underscores the importance of the alternative mechanisms described below.[7]
Alternative Pathways Independent of NAPE-PLD
Experimental evidence has revealed at least two major NAPE-PLD-independent pathways for this compound biosynthesis in the brain.[1] These multi-step routes appear to be the dominant source of this compound under basal conditions.
One alternative pathway involves the hydrolysis of NAPE by a Phospholipase C (PLC) to generate phosphothis compound (pAEA).[9] This intermediate is then dephosphorylated by protein tyrosine phosphatases, such as PTPN22, to yield this compound.[6][9] This pathway is considered a two-step process that can proceed independently of NAPE-PLD.
A second major alternative pathway involves the sequential action of two different enzymes. First, α/β-hydrolase domain 4 (ABHD4) removes an acyl chain from NAPE to produce glycerophospho-N-arachidonoylethanolamine (GP-NAPE).[6][9] Subsequently, the phosphodiesterase GDE1 (glycerophosphodiesterase 1) cleaves GP-NAPE to release this compound.[9] This multi-enzyme cascade represents a significant route for this compound production in the nervous system.[9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the enzymes involved in this compound biosynthesis and typical basal levels of this compound found in various rodent brain regions.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Enzyme Class | Role in this compound Synthesis |
|---|---|---|---|
| N-Acyltransferase | NAT | Transferase | Catalyzes the formation of the precursor NAPE from PE and an arachidonyl donor.[2][3] |
| N-Acylphosphatidylethanolamine-specific Phospholipase D | NAPE-PLD | Phosphodiesterase | Directly hydrolyzes NAPE to this compound in a single step.[4][5] |
| Phospholipase C | PLC | Phosphodiesterase | Hydrolyzes NAPE to form the intermediate phosphothis compound (pAEA).[9] |
| Protein Tyrosine Phosphatase Non-Receptor Type 22 | PTPN22 | Phosphatase | Dephosphorylates pAEA to yield this compound.[6] |
| Alpha/beta-hydrolase domain containing 4 | ABHD4 | Hydrolase | Hydrolyzes NAPE to form the intermediate GP-NAPE.[6][9] |
| Glycerophosphodiester phosphodiesterase 1 | GDE1 | Phosphodiesterase | Hydrolyzes GP-NAPE to yield this compound.[9] |
Table 2: Basal this compound Levels in Rodent Brain Regions
| Brain Region | This compound Level (pmol/g or pmol/mg protein) | Species | Reference |
|---|---|---|---|
| Hippocampus | ~1.5 - 2.5 pmol/g | Mouse | [10] |
| Hippocampus | ~5 pmol/g | Rat | [11] |
| Prefrontal Cortex | ~2.5 pmol/g | Mouse | [10] |
| Prefrontal Cortex | ~8 pmol/g | Rat | [11] |
| Striatum | ~4.5 pmol/g | Rat | [12] |
| Nucleus Accumbens | ~1.5 pmol/g | Rat | [12] |
| Thalamus | ~3 pmol/g | Rat | [11] |
| Midbrain | ~1.0 pmol/g | Mouse | [10] |
| Whole Brain | > 1 nmol/g | Mouse |[13] |
Note: Values can vary significantly based on the specific quantification technique, animal strain, and time of day.[12][13]
Experimental Protocols & Workflows
Accurate investigation of this compound biosynthesis requires robust experimental methodologies. Below are detailed protocols for quantifying AEA in brain tissue and for assaying NAPE-PLD activity.
Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol describes a common method for extracting and quantifying this compound from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Tissue Collection and Homogenization:
-
Rapidly dissect the brain region of interest and flash-freeze in liquid nitrogen to minimize post-mortem changes in lipid levels.[14] Store at -80°C.
-
Weigh the frozen tissue and homogenize in an ice-cold solvent, such as methanol (B129727) or acetonitrile (B52724) (ACN), often at a ratio of 100 mg tissue per 1 mL solvent.[14][15] A tissue grinder or sonicator can be used.[13]
2. Lipid Extraction:
-
To the homogenate, add a known quantity of a deuterated internal standard (e.g., [²H₄]AEA or [²H₈]AEA) to account for extraction losses.[13][15]
-
Perform a lipid extraction using one of two common methods:
- Protein Precipitation: Vortex the ACN homogenate vigorously and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet proteins. Collect the supernatant.[14]
- Folch Extraction: To the methanol homogenate, add chloroform (B151607) and water (or PBS) to achieve a final ratio of 2:1:1 or 4:2:1 (chloroform:methanol:water).[13][15] Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
Dry the collected supernatant/organic phase under a gentle stream of nitrogen gas.
3. Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC analysis (e.g., 100 µL).
-
Transfer the reconstituted sample to an HPLC vial, preferably with a low-volume insert.
-
Inject a defined volume (e.g., 20 µL) into an LC-MS/MS system.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Detect and quantify AEA and the internal standard using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).
4. Data Analysis:
-
Generate a standard curve using known concentrations of AEA.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of endogenous AEA to the internal standard against the standard curve.
Protocol 2: Fluorometric NAPE-PLD Activity Assay
This protocol outlines a fluorescence-based assay to measure the enzymatic activity of NAPE-PLD in cell or brain membrane preparations, adapted from published methods.[16][17]
1. Membrane Preparation:
-
Homogenize brain tissue or cells expressing NAPE-PLD in a lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).
2. Assay Procedure (96-well format):
-
Prepare a 10X working stock of the membrane protein lysate (e.g., 0.4 mg/mL) in assay buffer (typically containing Tris-HCl and Triton X-100).[16]
-
Prepare serial dilutions of test inhibitors in DMSO.
-
To a black, flat-bottom 96-well plate, add in order:
- Assay Buffer
- 1 µL of inhibitor solution or DMSO (vehicle control)
- 10 µL of membrane protein lysate
-
Include controls with mock-transfected or heat-inactivated lysate to measure background signal.
-
Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.[16]
3. Reaction Initiation and Measurement:
-
Prepare a working solution of a fluorogenic NAPE-PLD substrate (e.g., PED-A1 or a more specific analog like flame-NAPE).[17]
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes.
4. Data Analysis:
-
Subtract the background signal from all measurements.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Directions
The biosynthesis of this compound in the brain is a complex and robust process, characterized by multiple, redundant enzymatic pathways. While the direct conversion of NAPE by NAPE-PLD is a valid route, NAPE-PLD-independent pathways involving enzymes like PLC, PTPN22, ABHD4, and GDE1 are critical for maintaining basal this compound tone. This enzymatic redundancy presents a significant challenge for therapeutic development, as targeting a single enzyme may not be sufficient to modulate this compound levels effectively.[6]
Future research must focus on developing highly selective inhibitors for each of the key biosynthetic enzymes.[6] Such tools are essential to dissect the relative contribution of each pathway in specific brain regions, under various physiological and pathological conditions. A deeper understanding of the regulation and interplay of these synthetic routes will pave the way for more precise pharmacological interventions to treat disorders in which the endocannabinoid system is dysregulated.
References
- 1. Multiple Pathways Involved in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic pathways of the endocannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 7. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Membrane microdomains and metabolic pathways that define this compound and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain region specific regulation of this compound (down) and sphingosine-1-phosphate (up) in association with anxiety (AEA) and resilience (S1P) in a mouse model of chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential diurnal variations of this compound and 2-arachidonoyl-glycerol levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized GC-MS method detects nanomole amounts of this compound in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Degradation of Anandamide by FAAH: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the enzymatic degradation of N-arachidonoylethanolamine (anandamide) by Fatty Acid Amide Hydrolase (FAAH). As a critical component of the endocannabinoid system, the termination of this compound signaling via FAAH-mediated hydrolysis is a key regulatory point for numerous physiological processes, including pain, inflammation, and neurotransmission. This document details the molecular mechanism of FAAH action, presents collated quantitative data on its kinetics and inhibition, and provides detailed experimental protocols for its study. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important therapeutic target.
Introduction: The Role of FAAH in the Endocannabinoid System
The endocannabinoid system (ECS) is a widespread neuromodulatory system that plays a crucial role in maintaining homeostasis.[1] One of its primary endogenous ligands is this compound (AEA), a fatty acid amide that exerts its effects through cannabinoid receptors (CB1 and CB2) and other cellular targets.[1][2] The biological actions of this compound are tightly regulated, and its signaling is terminated by cellular uptake and subsequent enzymatic degradation.[3] The principal enzyme responsible for the hydrolysis of this compound is Fatty Acid Amide Hydrolase (FAAH).[3][4]
FAAH is an integral membrane protein that belongs to the amidase signature family of serine hydrolases.[4][5] It catalyzes the breakdown of this compound into arachidonic acid and ethanolamine (B43304), two metabolites that do not activate cannabinoid receptors.[4] This hydrolytic activity effectively terminates this compound signaling.[4] Given its central role in regulating endocannabinoid tone, FAAH has emerged as a significant therapeutic target for a range of pathological conditions, including chronic pain, anxiety disorders, and neuroinflammatory diseases.[6][7] Inhibition of FAAH leads to elevated endogenous levels of this compound, thereby enhancing its therapeutic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[4][6]
Molecular Mechanism of FAAH-Mediated this compound Degradation
FAAH functions as a homodimer embedded in the cell membrane.[5] The degradation of this compound by FAAH is a multi-step process involving a unique catalytic triad (B1167595) and a specific active site architecture.
The FAAH Catalytic Triad
Unlike the typical Ser-His-Asp catalytic triad found in many serine hydrolases, FAAH possesses an unusual Ser-Ser-Lys triad, composed of Ser241, Ser217, and Lys142.[4][5][8]
-
Ser241: Acts as the catalytic nucleophile, directly attacking the carbonyl carbon of the amide bond in this compound.[5][8]
-
Ser217: Functions as a proton shuttle, abstracting a proton from Ser241 to increase its nucleophilicity.[8]
-
Lys142: Serves as the catalytic base, initially deprotonating Ser217 to initiate the catalytic cycle.[8][9]
The Catalytic Cycle
The hydrolysis of this compound by FAAH proceeds through the following steps:
-
Nucleophilic Attack: Lys142 deprotonates Ser217, which in turn deprotonates Ser241. The activated Ser241 then performs a nucleophilic attack on the carbonyl carbon of this compound.[8]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amides of residues Ile238, Gly239, Gly240, and Ser241.[8]
-
Acylation: The intermediate collapses, leading to the cleavage of the amide bond. The arachidonoyl group becomes covalently attached to Ser241, forming an acyl-enzyme intermediate, and ethanolamine is released.[8]
-
Deacylation: A water molecule enters the active site and is activated by the catalytic triad to act as a nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate.[8]
-
Release of Products: This leads to the formation of another tetrahedral intermediate, which then collapses to release arachidonic acid and regenerate the free enzyme, ready for another catalytic cycle.[8]
Quantitative Data on FAAH Activity and Inhibition
The following tables summarize key quantitative data related to the enzymatic activity of FAAH and its inhibition.
Kinetic Parameters of FAAH for this compound
| Species/Tissue | Enzyme Source | Km (µM) | Vmax (nmol/mg/min) | kcat (s⁻¹) | Reference(s) |
| Rat Brain | Homogenate | 25.3 ± 14.2 | 0.29 ± 0.13 | N/A | |
| Human (Recombinant) | Microsomes | ~9-50 | N/A | N/A | |
| Rat Liver | Microsomes | N/A | N/A | N/A | |
| Mouse Brain | Homogenate | N/A | N/A | N/A |
Note: Kinetic parameters can vary significantly based on the specific experimental conditions, including pH, temperature, and the presence of detergents.
Potency of Selected FAAH Inhibitors
| Inhibitor | Type | IC₅₀ (nM) | Ki (nM) | k_inact/K_i (M⁻¹s⁻¹) | Species (Assay) | Reference(s) |
| URB597 | Irreversible | 4.6 | 2000 | N/A | Human (Recombinant) | |
| PF-3845 | Irreversible | N/A | 230 | 14,310 | Human (Recombinant) | |
| PF-04457845 | Irreversible | 7.2 | N/A | N/A | Human (Recombinant) | |
| JNJ-42165279 | Reversible | 70 | N/A | N/A | Human (Recombinant) | |
| JZL195 | Irreversible | 2 | N/A | N/A | FAAH | |
| Faah-IN-5 | Irreversible | 10.5 | N/A | N/A | FAAH | [8] |
| OL-135 | Reversible | N/A | 4.7 | N/A | FAAH | |
| LY-2183240 | Irreversible | 12 | N/A | N/A | FAAH |
Effect of FAAH Inhibitors on this compound Levels in Rodent Brain
| Inhibitor (Dose) | Species | Brain Region | This compound Level (Vehicle) (pmol/g) | This compound Level (Inhibitor) (pmol/g) | Fold Increase | Reference(s) |
| URB597 (0.3 mg/kg) | Rat | Whole Brain | ~1.5 | ~15 | ~10 | |
| PF-3845 (10 mg/kg) | Mouse | Whole Brain | ~1.0 | ~10 | ~10 | [4] |
| AM3506 (various) | Rat | Whole Brain | ~2.0 | Dose-dependent increase | N/A |
Effect of FAAH Inhibitor URB597 on this compound Levels in Squirrel Monkey Brain[8]
| Brain Region | This compound Level (Vehicle) (pmol/g) | This compound Level (URB597) (pmol/g) |
| Midbrain | 0.8 ± 0.1 | 4.2 ± 0.6 |
| Putamen | 1.1 ± 0.2 | 6.8 ± 1.1 |
| Nucleus Accumbens | 1.0 ± 0.2 | 3.5 ± 0.5 |
| Prefrontal Cortex | 0.9 ± 0.1 | 5.5 ± 0.8 |
| Thalamus | 0.7 ± 0.1 | 4.8 ± 0.7 |
| Amygdala | 1.2 ± 0.2 | 6.2 ± 1.0 |
| Hippocampus | 1.5 ± 0.3 | 8.5 ± 1.2 |
Experimental Protocols
Protocol for Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available kits and published methods for determining FAAH activity in biological samples.[4]
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Materials:
-
96-well white, opaque, flat-bottomed microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH enzyme source (recombinant FAAH, tissue homogenate, or cell lysate)
-
FAAH substrate (e.g., AAMCA in DMSO)
-
FAAH inhibitor (optional, for positive control of inhibition)
-
AMC standard (for generating a standard curve)
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize ~10 mg of tissue in 100 µL of ice-cold FAAH Assay Buffer.
-
For cultured cells, lyse approximately 1 x 10⁶ cells in 100 µL of ice-cold FAAH Assay Buffer.
-
Centrifuge the homogenate/lysate at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the FAAH enzyme. Determine the protein concentration of the supernatant.
-
-
Assay Setup (per well):
-
Sample Wells: Add 2-50 µL of the prepared sample supernatant.
-
Positive Control Well: Add a known amount of active FAAH enzyme.
-
Blank (No Enzyme Control) Well: Add FAAH Assay Buffer instead of the enzyme source.
-
Adjust the volume in all wells to 50 µL with FAAH Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a working solution of the FAAH substrate in FAAH Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically for 10-60 minutes. The rate of fluorescence increase is proportional to FAAH activity.
-
-
Data Analysis:
-
Generate a standard curve using the AMC standard.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each sample.
-
Convert the rate of fluorescence change to the amount of AMC produced per unit time using the standard curve.
-
Express FAAH activity as pmol/min/mg of protein.
-
Protocol for Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of this compound from biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity.[9]
Materials:
-
Biological tissue samples
-
Internal standard (e.g., this compound-d8)
-
Acetonitrile (ACN)
-
Toluene
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation and Extraction:
-
Accurately weigh the frozen tissue sample.
-
Add a known amount of the internal standard (this compound-d8) to each sample.
-
Homogenize the tissue in an appropriate volume of ACN or perform a liquid-liquid extraction with toluene.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient elution with Mobile Phases A and B.
-
Detect the analytes using the mass spectrometer in positive electrospray ionization (+ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to quantify this compound and its internal standard. The typical MRM transition for this compound is m/z 348.3 -> 62.1.[2]
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound and the internal standard.
-
Normalize the this compound concentration to the initial tissue weight (e.g., pmol/g).
-
This compound Signaling Pathway
The following diagram illustrates the key components of the this compound signaling pathway, from its synthesis to its degradation by FAAH and its interaction with cannabinoid receptors.
This compound is synthesized on demand from N-acyl-phosphatidylethanolamine (NAPE) in the postsynaptic neuron by the enzyme NAPE-specific phospholipase D (NAPE-PLD). It then acts as a retrograde messenger, traveling back across the synapse to bind to presynaptic CB1 receptors, which in turn inhibits neurotransmitter release.[3] The signaling is terminated when this compound is taken back into the postsynaptic neuron and hydrolyzed by FAAH.
Conclusion
The enzymatic degradation of this compound by FAAH is a fundamental process in the regulation of the endocannabinoid system. A thorough understanding of its mechanism, kinetics, and the methods for its study is essential for researchers in both academia and the pharmaceutical industry. The development of potent and selective FAAH inhibitors holds significant promise for the treatment of a variety of human diseases. This technical guide provides a foundational resource to aid in the ongoing research and development efforts targeting this critical enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Amygdala FAAH and this compound: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A catalytically silent FAAH-1 variant drives this compound transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase determines this compound-induced cell death in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase inhibition heightens this compound signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
Anandamide Signaling Cascade via CB1 and CB2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, including pain modulation, appetite regulation, mood, and memory. Its effects are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): the cannabinoid receptor type 1 (CB1) and type 2 (CB2). While CB1 receptors are predominantly expressed in the central nervous system, contributing to the psychoactive effects of cannabinoids, CB2 receptors are mainly found in the peripheral nervous system and on immune cells, where they mediate anti-inflammatory and immunomodulatory actions. This technical guide provides a comprehensive overview of the this compound signaling cascade through CB1 and CB2 receptors, detailing the molecular interactions, downstream effector pathways, and key experimental methodologies for their investigation.
Data Presentation: Quantitative Parameters of this compound-Receptor Interaction
The interaction of this compound with CB1 and CB2 receptors can be quantified through various binding and functional assays. The following tables summarize key quantitative data for this compound's affinity and potency at these receptors.
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | 89 nM | 371 nM | [1] |
| Functional Potency (EC50) | 31 nM | 27 nM | [1] |
Table 1: this compound Binding Affinity (Ki) and Functional Potency (EC50) at Human Cannabinoid Receptors.
| Brain Region | Bmax (fmol/mg protein) | Reference |
| Various Rat Brain Areas | Similar Bmax values across different regions when displaced by various ligands. | [1] |
Table 2: Receptor Density (Bmax) of CB1 Receptors in the Brain. Note: Specific Bmax values for this compound are not typically reported as it is an endogenous ligand; values are determined using radiolabeled synthetic ligands.
Core Signaling Pathways
Upon binding of this compound, both CB1 and CB2 receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. While both receptors primarily couple to inhibitory G proteins of the Gi/o family, they can also interact with other G protein subtypes, leading to a diverse range of cellular responses.[2][3]
G Protein-Coupled Signaling
1. Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for both CB1 and CB2 receptors involves the activation of Gαi/o subunits.[4][5] This leads to the inhibition of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins, including transcription factors and ion channels.
digraph "G_alpha_i_o_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=vee, penwidth=1.5];
This compound [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];
CB1_CB2 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CB1/CB2 Receptor"];
G_protein [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", label="Gαi/oβγ"];
Adenylyl_Cyclase [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Adenylyl Cyclase"];
ATP [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="ATP"];
cAMP [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="cAMP"];
PKA [fillcolor="#EA4335", fontcolor="#FFFFFF", label="PKA"];
Downstream [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Downstream Cellular Effects"];
This compound -> CB1_CB2 [arrowhead=vee, color="#202124"];
CB1_CB2 -> G_protein [arrowhead=vee, color="#202124", label="Activation"];
G_protein -> Adenylyl_Cyclase [arrowhead=tee, color="#EA4335", label="Inhibition"];
ATP -> Adenylyl_Cyclase [style=dashed, arrowhead=none, color="#5F6368"];
Adenylyl_Cyclase -> cAMP [arrowhead=vee, color="#34A853", label="Conversion"];
cAMP -> PKA [arrowhead=vee, color="#34A853", label="Activation"];
PKA -> Downstream [arrowhead=vee, color="#5F6368", label="Modulation"];
}
Caption: this compound-induced activation of the MAPK signaling cascade.
3. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway, a crucial regulator of cell survival and metabolism, is also modulated by this compound. Activation of CB1 receptors can lead to the stimulation of PI3K, which in turn phosphorylates and activates Akt (also known as protein kinase B).[6] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
```dot
digraph "PI3K_Akt_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=vee, penwidth=1.5];
This compound [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];
CB1 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CB1 Receptor"];
G_protein [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", label="G Protein"];
PI3K [fillcolor="#EA4335", fontcolor="#FFFFFF", label="PI3K"];
PIP2 [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="PIP2"];
PIP3 [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="PIP3"];
Akt [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Akt"];
Survival [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Cell Survival"];
This compound -> CB1 [arrowhead=vee, color="#202124"];
CB1 -> G_protein [arrowhead=vee, color="#202124", label="Activation"];
G_protein -> PI3K [arrowhead=vee, color="#202124"];
PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"];
PI3K -> PIP3 [arrowhead=vee, color="#34A853", label="Phosphorylation"];
PIP3 -> Akt [arrowhead=vee, color="#34A853", label="Activation"];
Akt -> Survival [arrowhead=vee, color="#5F6368", label="Promotion"];
}
Caption: PLC-mediated intracellular calcium mobilization and PKC activation.
Modulation of Ion Channels
This compound signaling through CB1 receptors significantly impacts neuronal excitability by modulating the activity of various ion channels.[7]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of CB1 receptors leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels, primarily through the action of Gβγ subunits.[8][9] This reduces calcium influx into presynaptic terminals, thereby inhibiting neurotransmitter release. This compound can also directly inhibit T-type calcium channels in a receptor-independent manner.[10][11][12]
-
Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon CB1 activation can directly bind to and open GIRK channels.[13] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
β-Arrestin-Mediated Signaling and Receptor Regulation
In addition to G protein-mediated signaling, agonist-bound CB1 and CB2 receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins.[2][14][15][16] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestins act as scaffold proteins, initiating a second wave of signaling that is independent of G proteins.[17][18][19] This can include the activation of MAPK pathways and contributes to receptor internalization. The interplay between G protein- and β-arrestin-mediated signaling adds another layer of complexity to the cellular responses elicited by this compound.
```dot
digraph "Beta_Arrestin_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=vee, penwidth=1.5];
This compound [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];
CB1_CB2 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CB1/CB2 Receptor"];
GRK [fillcolor="#34A853", fontcolor="#FFFFFF", label="GRK"];
P [shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", label="P"];
Beta_Arrestin [fillcolor="#F1F3F4", fontcolor="#202124", label="β-Arrestin"];
Desensitization [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Desensitization"];
Internalization [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Internalization"];
MAPK_signaling [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK Signaling"];
This compound -> CB1_CB2 [arrowhead=vee, color="#202124"];
CB1_CB2 -> GRK [arrowhead=vee, color="#202124", label="Activation"];
GRK -> CB1_CB2 [arrowhead=vee, color="#EA4335", label="Phosphorylation"];
CB1_CB2 -> P [style=invis];
Beta_Arrestin -> CB1_CB2 [arrowhead=vee, color="#202124", label="Recruitment"];
Beta_Arrestin -> Desensitization [arrowhead=vee, color="#5F6368"];
Beta_Arrestin -> Internalization [arrowhead=vee, color="#5F6368"];
Beta_Arrestin -> MAPK_signaling [arrowhead=vee, color="#34A853", label="Scaffolding"];
}
References
- 1. Assessment of this compound interaction with the cannabinoid brain receptor: SR 141716A antagonism studies in mice and autoradiographic analysis of receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dea.gov [dea.gov]
- 6. This compound extends platelets survival through CB1-dependent Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an intracellular messenger regulating ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct inhibition of T-type calcium channels by the endogenous cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Direct inhibition of T-type calcium channels by the endogenous cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium channels as molecular targets of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 15. Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-arrestin recruitment facilitates a direct association with G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-arrestin1 interacts with the G protein subunits β1γ2 and promotes β1γ2-dependent Akt signaling for NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Anandamide in Neurotransmission: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in regulating a vast array of physiological processes, including pain perception, mood, appetite, and memory. As a key component of the endocannabinoid system (ECS), this compound exerts its effects primarily through the activation of cannabinoid receptors, thereby modulating synaptic transmission and neuronal activity. This technical guide provides an in-depth exploration of the physiological role of this compound in neurotransmission, with a focus on its lifecycle from synthesis to degradation, its complex signaling pathways, and its interactions with various neurotransmitter systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in the field.
Introduction to this compound
N-arachidonoylethanolamine, or this compound, was the first endogenous cannabinoid to be discovered.[1] Its name is derived from the Sanskrit word "ananda," meaning "bliss" or "joy," reflecting its influence on mood and emotional states.[1] this compound is a lipid signaling molecule that is not stored in vesicles like classical neurotransmitters but is synthesized and released on demand from membrane phospholipid precursors.[2][3] Its actions are tightly regulated by a dedicated enzymatic machinery responsible for its synthesis and degradation, ensuring a localized and transient signaling capacity.[2][4]
The Lifecycle of this compound: Synthesis and Degradation
The physiological effects of this compound are intricately linked to its concentration in the synaptic cleft, which is determined by the balance between its synthesis and degradation.
Biosynthesis of this compound
This compound is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), a membrane phospholipid, through multiple enzymatic pathways.[1][5] The most well-characterized pathway involves the hydrolysis of NAPE by a specific phospholipase D, N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[2][3][5]
Alternative pathways for this compound synthesis have also been identified, providing redundancy and context-specific regulation. These include:
-
A two-step process involving phospholipase C (PLC) and a protein tyrosine phosphatase (PTPN22).[2]
-
A pathway involving α,β-hydrolase domain containing 4 (ABHD4) and glycerophosphodiesterase 1 (GDE1).[3]
-
A route initiated by soluble phospholipase A2 (sPLA2).[2]
// Nodes NAPE [label="N-Arachidonoyl\nPhosphatidylethanolamine (NAPE)"]; this compound [label="this compound (AEA)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PLC_path [label="Phospholipase C (PLC)", shape=ellipse]; PTPN22_path [label="PTPN22", shape=ellipse]; ABHD4_path [label="ABHD4 / GDE1", shape=ellipse]; sPLA2_path [label="sPLA2", shape=ellipse]; NAPE_PLD [label="NAPE-PLD", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NAPE -> NAPE_PLD [label="Hydrolysis"]; NAPE_PLD -> this compound; NAPE -> PLC_path [label="Alternative Pathway 1"]; PLC_path -> PTPN22_path; PTPN22_path -> this compound; NAPE -> ABHD4_path [label="Alternative Pathway 2"]; ABHD4_path -> this compound; NAPE -> sPLA2_path [label="Alternative Pathway 3"]; sPLA2_path -> this compound; } dot Caption: Major and alternative pathways for this compound synthesis.
Degradation of this compound
The biological actions of this compound are terminated by its rapid enzymatic degradation. The primary enzyme responsible for this compound hydrolysis is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase located on the endoplasmic reticulum.[2][6] FAAH breaks down this compound into arachidonic acid and ethanolamine.[2]
In addition to FAAH, other enzymes can metabolize this compound, including:
-
Cyclooxygenase-2 (COX-2): Converts this compound to prostamides.[2]
-
Lipoxygenases (LOX): Metabolize this compound to hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs).[6]
// Nodes this compound [label="this compound (AEA)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; FAAH [label="Fatty Acid Amide\nHydrolase (FAAH)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="Cyclooxygenase-2 (COX-2)", shape=ellipse]; LOX [label="Lipoxygenases (LOX)", shape=ellipse]; Arachidonic_Acid [label="Arachidonic Acid"]; Ethanolamine [label="Ethanolamine"]; Prostamides [label="Prostamides"]; HETEs [label="HETE-EAs"];
// Edges this compound -> FAAH [label="Primary Pathway"]; FAAH -> Arachidonic_Acid; FAAH -> Ethanolamine; this compound -> COX2 [label="Alternative Pathway"]; COX2 -> Prostamides; this compound -> LOX [label="Alternative Pathway"]; LOX -> HETEs; } dot Caption: Primary and alternative pathways for this compound degradation.
This compound Signaling in Neurotransmission
This compound primarily functions as a retrograde messenger at synapses.[7][8] It is released from the postsynaptic neuron and travels backward across the synaptic cleft to bind to presynaptic cannabinoid receptors, predominantly the CB1 receptor. This retrograde signaling mechanism allows postsynaptic neurons to transiently reduce neurotransmitter release from presynaptic terminals, a process known as depolarization-induced suppression of inhibition (DSI) for GABAergic synapses and depolarization-induced suppression of excitation (DSE) for glutamatergic synapses.[9]
CB1 Receptor-Mediated Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, initiates a cascade of intracellular signaling events.[10] These include:
-
Inhibition of adenylyl cyclase: Leading to a decrease in cyclic AMP (cAMP) levels.[10]
-
Modulation of ion channels:
-
Activation of mitogen-activated protein kinase (MAPK) pathways: Influencing gene expression and long-term synaptic plasticity.[10]
// Nodes this compound [label="this compound (AEA)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CB1R [label="CB1 Receptor", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", shape=ellipse]; AC [label="Adenylyl Cyclase", shape=ellipse]; cAMP [label="↓ cAMP"]; Ca_channel [label="Voltage-Gated Ca²⁺\nChannel (N/P/Q-type)", shape=ellipse]; Ca_influx [label="↓ Ca²⁺ Influx"]; K_channel [label="GIRK Channel", shape=ellipse]; K_efflux [label="↑ K⁺ Efflux"]; MAPK [label="MAPK Pathway", shape=ellipse]; Neurotransmitter_release [label="↓ Neurotransmitter Release", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> CB1R [label="Binds"]; CB1R -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits"]; AC -> cAMP; G_protein -> Ca_channel [label="Inhibits"]; Ca_channel -> Ca_influx; G_protein -> K_channel [label="Activates"]; K_channel -> K_efflux; G_protein -> MAPK [label="Activates"]; Ca_influx -> Neurotransmitter_release; K_efflux -> Neurotransmitter_release; } dot Caption: Downstream signaling cascade of CB1 receptor activation by this compound.
Interaction with Other Receptors
While the CB1 receptor is its primary target in the central nervous system, this compound can also interact with other receptors, including:
-
CB2 Receptors: Primarily expressed in the immune system, but also found in some neuronal populations.[12]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: this compound acts as a full agonist at TRPV1 channels, which are involved in pain and temperature sensation.[13][14] This interaction contributes to the complex analgesic properties of this compound.
Quantitative Data on this compound's Actions
The following tables summarize key quantitative data related to this compound's interactions with its primary targets and its effects on neurotransmission.
Table 1: Binding Affinities of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| CB1 | 61 nM | [6] |
| CB2 | 1930 nM | [6] |
Table 2: Kinetic Parameters of this compound Metabolizing Enzymes
| Enzyme | Substrate | Km | Vmax | Reference |
| FAAH | This compound | 25.3 ± 14.2 µM | 0.29 ± 0.13 nmol/mg/min | [2] |
Table 3: Effects of this compound on Neurotransmitter Release
| Neurotransmitter | Effect | Brain Region | Reference |
| GABA | Inhibition | Hippocampus, Nucleus Accumbens, VTA | [15] |
| Glutamate | Inhibition | Hippocampus, VTA, Nucleus Accumbens | [10][9][16] |
| Dopamine | Modulation | Nucleus Accumbens | [17][18] |
Experimental Protocols for Studying this compound
A variety of experimental techniques are employed to investigate the physiological role of this compound. Below are detailed protocols for some of the key methodologies.
Quantification of this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in biological samples.
Protocol:
-
Sample Preparation:
-
Homogenize brain tissue or other biological samples in a suitable buffer on ice.[7]
-
Perform a liquid-liquid extraction using an organic solvent such as a mixture of chloroform (B151607) and methanol (B129727) or toluene (B28343) to isolate lipids.[7][12]
-
Evaporate the organic phase to dryness under a stream of nitrogen.[7]
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.[7][10]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[7][12]
-
Separate this compound from other lipids using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).[12]
-
Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound.[12]
-
Use a deuterated internal standard of this compound for accurate quantification.[12]
-
FAAH Enzyme Activity Assay
Objective: To measure the activity of the this compound-degrading enzyme FAAH.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[4]
-
Prepare a solution of a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).[4]
-
Prepare tissue or cell lysates containing FAAH.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add the FAAH-containing sample to the assay buffer.[4]
-
Initiate the reaction by adding the FAAH substrate.[4]
-
Incubate the plate at 37°C.[4]
-
Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the FAAH activity.[3][4]
-
Include a known FAAH inhibitor as a negative control.[4][19]
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on synaptic transmission.
Protocol:
-
Slice Preparation:
-
Recording:
-
Transfer a brain slice to a recording chamber on a microscope stage and perfuse with aCSF.[21]
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a neuron (a "gigaseal") and then rupture the membrane to achieve the whole-cell configuration.[17][21]
-
Record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) in voltage-clamp mode.[17][22]
-
-
This compound Application:
Light-Dark Box Test for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of modulating this compound signaling in rodents.
Protocol:
-
Apparatus:
-
Procedure:
-
Habituate the animal to the testing room.[6]
-
Administer the test compound (e.g., an FAAH inhibitor to increase this compound levels) or vehicle.
-
Place the animal in the center of the light compartment.[24]
-
Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).[6][24]
-
-
Data Analysis:
Logical Workflow for Investigating this compound's Role in a Specific Behavior
// Nodes Hypothesis [label="Hypothesis:\nthis compound modulates\n a specific behavior (e.g., anxiety)"]; Behavioral_Testing [label="Behavioral Testing:\nAdminister AEA or FAAH inhibitor\nand assess behavior (e.g., Light-Dark Box)"]; Measure_AEA [label="Measure Endogenous AEA Levels:\nQuantify AEA in relevant brain regions\n(LC-MS/MS) after behavioral task"]; Electrophysiology [label="Electrophysiological Correlates:\nRecord synaptic activity in relevant brain circuits\n(e.g., amygdala) and apply AEA"]; Receptor_Mechanism [label="Determine Receptor Mechanism:\nUse CB1 antagonists (e.g., Rimonabant)\nin behavioral and electrophysiological experiments"]; Conclusion [label="Conclusion:\nSynthesize findings to elucidate the role of\nthis compound in the specific behavior"];
// Edges Hypothesis -> Behavioral_Testing; Behavioral_Testing -> Measure_AEA; Behavioral_Testing -> Electrophysiology; Measure_AEA -> Electrophysiology; Electrophysiology -> Receptor_Mechanism; Behavioral_Testing -> Receptor_Mechanism; Receptor_Mechanism -> Conclusion; } dot Caption: A logical workflow for investigating the role of this compound in a specific behavior.
Conclusion
This compound is a critical lipid signaling molecule that fine-tunes neurotransmission throughout the central nervous system. Its on-demand synthesis, retrograde signaling mechanism, and rapid degradation allow for precise spatial and temporal control of neuronal activity. The intricate interplay between this compound and its receptors, particularly the CB1 receptor, modulates the release of key neurotransmitters, thereby influencing a wide range of physiological and behavioral processes. A thorough understanding of this compound's physiological role, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting the endocannabinoid system for the treatment of various neurological and psychiatric disorders.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Role of FAAH-Like this compound Transporter in this compound Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Multiple Pathways Involved in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-dark box test for mice [protocols.io]
- 7. Simultaneous Quantification of this compound and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acid amide hydrolase (FAAH) enzymatic activity [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Retrograde release of endocannabinoids inhibits presynaptic GABA release to second-order baroreceptive neurons in NTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the endogeneous cannabinoid, this compound, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impaired this compound/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 19. abcam.cn [abcam.cn]
- 20. Inhibition of synaptic transmission by this compound precursor 20:4-NAPE is mediated by TRPV1 receptors under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulatory effects of this compound on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound-Mediated Modulation of Nociceptive Transmission at the Spinal Cord Level - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. conductscience.com [conductscience.com]
Anandamide's Function in Maintaining Homeostasis: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core.
Introduction
N-arachidonoylethanolamine (Anandamide or AEA), derived from the Sanskrit word "ananda" meaning "joy" or "bliss," was the first endogenous cannabinoid (endocannabinoid) to be identified.[1][2][3] It is a fatty acid neurotransmitter that plays a crucial role within the broader endocannabinoid system (ECS), a complex and ubiquitous signaling network essential for maintaining physiological, emotional, and cognitive stability.[2][4] The ECS, comprising endocannabinoids, their receptors, and the enzymes responsible for their synthesis and degradation, acts as a master regulator of homeostasis.[4][5][6] this compound exerts its effects primarily by interacting with cannabinoid receptors, most notably the CB1 receptors in the central nervous system and CB2 receptors in the periphery, particularly within the immune system.[1][2] This guide provides a detailed examination of this compound's synthesis, degradation, and signaling pathways, its multifaceted role in homeostatic regulation, and the experimental methodologies used to investigate its function.
This compound Biosynthesis and Degradation
This compound levels are tightly controlled, with synthesis occurring "on-demand" from membrane phospholipid precursors in response to physiological stimuli.[7][8][9] Its biological actions are terminated by enzymatic degradation, ensuring a transient and localized signaling effect.[1]
Biosynthesis Pathways
This compound is synthesized from N-arachidonoyl phosphatidethanolamine (NAPE), a membrane phospholipid.[1][7] The formation of AEA from NAPE can occur via several enzymatic routes, suggesting pathway redundancy.[7] The most prominent pathway involves the sequential action of two enzymes:
-
N-acyltransferase (NAT): This enzyme catalyzes the transfer of arachidonic acid from a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[8]
-
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): This enzyme then cleaves NAPE to release this compound and phosphatidic acid.[7][8]
Alternative pathways for this compound synthesis also exist, involving enzymes such as phospholipase A2, phospholipase C, and α/β-hydrolase domain 4 (ABHD4).[1][7][8]
Degradation Pathway
The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH) .[1][7] FAAH is a serine hydrolase that catabolizes this compound into arachidonic acid and ethanolamine, terminating its signaling activity.[1][8] Due to the rapid action of FAAH, this compound has a very short half-life in vivo.[1] This makes FAAH a significant therapeutic target; inhibiting this enzyme leads to elevated endogenous this compound levels, prolonging its homeostatic effects.[1][9][10] A secondary degradation route involves oxidation by enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[7][8]
Signaling Pathways
This compound's homeostatic functions are mediated through its interaction with a variety of receptors, primarily the G-protein coupled receptors (GPCRs) CB1 and CB2.[11][12]
CB1 and CB2 Receptor Signaling
-
CB1 Receptors: Found predominantly in the central nervous system (CNS), CB1 receptors are among the most abundant GPCRs in the brain.[2][11][13] Their activation by this compound is responsible for modulating neurotransmission.[11]
-
CB2 Receptors: Primarily located in peripheral tissues and immune cells, CB2 receptors are key to modulating inflammatory responses and immune function.[2][11][13]
Upon binding this compound, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o).[12][14] This coupling initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: Reduces the production of cyclic AMP (cAMP), a critical second messenger.[12][13]
-
Modulation of Ion Channels: CB1 activation inhibits N-type and P/Q-type calcium channels and activates inwardly rectifying potassium channels, leading to a general suppression of neurotransmitter release.[9][12][13] This forms the basis of this compound's role in retrograde signaling, where it is released from a postsynaptic neuron to suppress presynaptic transmitter release.[9][15]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both receptors can stimulate MAPK pathways, such as the ERK1/2 cascade, which are involved in regulating gene expression and cellular processes like proliferation and differentiation.[11][12][14]
Other Receptors
This compound also interacts with other receptors, expanding its functional scope:
-
TRPV1 Channels: this compound can bind to and activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception and thermoregulation.[2][16] At high concentrations, this interaction contributes to nociception, but it is also followed by rapid desensitization, which can lead to analgesia.[16]
-
GPR55: The orphan GPCR, GPR55, has been proposed as a candidate cannabinoid receptor that can be activated by this compound, though its role is still under investigation.[17][18]
Role of this compound in Homeostasis
This compound is a key modulator of numerous physiological processes, helping the body adapt to internal and external stressors to maintain a stable internal environment.[15][19]
Neuromodulation and Synaptic Plasticity
As a retrograde messenger, this compound is a critical regulator of synaptic function.[20] It is involved in both short-term and long-term synaptic plasticity, including phenomena like depolarization-induced suppression of inhibition (DSI) and excitation (DSE), long-term potentiation (LTP), and long-term depression (LTD).[9][21][22] This modulation of synaptic strength is fundamental to learning, memory, and cognitive function.[3][21][23]
Energy Balance and Appetite
The ECS, including this compound, is a pivotal regulator of energy homeostasis and appetite.[24] this compound, primarily through CB1 receptors in the hypothalamus and reward circuits, stimulates appetite and enhances the pleasurable aspects of food.[24][25][26] The ECS is often hyperactive in obesity, and CB1 antagonists have been shown to promote weight loss.[27]
Pain and Inflammation
This compound plays a dual role in pain modulation.[28] Centrally, it can suppress pain neurotransmission.[29] Peripherally, activation of CB1 and CB2 receptors exerts powerful anti-nociceptive and anti-inflammatory effects.[16][30] Clinical conditions associated with chronic pain often show elevated local levels of this compound, suggesting it is part of the body's natural response to control pain.[30]
Mood and Stress Regulation
This compound is strongly associated with mood regulation and the body's response to stress.[2][3] It helps buffer the effects of stress, and higher this compound levels are correlated with more balanced emotional responses.[2][23] Acute stress can lead to decreased this compound levels, while chronic stress may cause more sustained changes in the ECS, potentially predisposing individuals to emotional disorders.[31] Enhancing this compound signaling by inhibiting FAAH has shown anxiolytic and antidepressant-like effects in animal models.[9]
| Parameter | Experimental Model | This compound Modulation | Result | Citation(s) |
| Food Intake | Diet-restricted mice | Low-dose AEA administration (0.001 mg/kg) | 44% increase in food consumption over 1 week | [32] |
| Pain (Neuropathic) | Rodent models | Peripheral FAAH inhibition (URB937) | Attenuation of pain-related behaviors | [30] |
| Pain (Inflammatory) | Rodent models | Peripheral FAAH inhibition (URB937) | Attenuation of pain-related behaviors | [30] |
| Brain AEA Levels | Mice | Systemic FAAH inhibition | ~10-fold elevation in brain AEA levels | [9][33] |
| Brain 2-AG Levels | Mice | Dual FAAH-MAGL inhibition (JZL195) | ~10-fold elevation in brain 2-AG levels | [33] |
Experimental Protocols and Methodologies
Studying the transient and low-level nature of this compound requires sensitive and specific techniques.
Quantification of this compound Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring endocannabinoid levels in biological tissues.
Protocol Outline:
-
Sample Collection & Homogenization: Brain or other tissue samples are rapidly collected and frozen. A known amount of a deuterated internal standard (e.g., d8-anandamide) is added to the weighed tissue. The sample is then homogenized in an organic solvent like ice-cold acetonitrile (B52724) to precipitate proteins.[34]
-
Lipid Extraction: The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C. The supernatant, containing the lipid fraction, is collected.[34]
-
Drying and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen. The dried lipid extract is then reconstituted in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[34]
-
LC-MS/MS Analysis: The sample is injected into an LC system for chromatographic separation, followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound (e.g., m/z 348.3 → 62.1) and the internal standard are monitored for quantification.[34]
-
Data Analysis: A standard curve is generated using known concentrations of this compound. The concentration in the samples is calculated by comparing the peak area ratio of this compound to the internal standard against this curve.[34]
In Vitro FAAH Inhibition Assay
Fluorometric assays are commonly used to screen for and characterize FAAH inhibitors.
Protocol Outline:
-
Preparation: Prepare assay buffer, FAAH enzyme solution, a stock solution of a fluorogenic FAAH substrate (e.g., AAMCA), and the test inhibitor at various concentrations.[34]
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the FAAH enzyme, and varying concentrations of the test inhibitor (or vehicle for control wells). Include positive control wells with a known FAAH inhibitor (e.g., URB597).[34]
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[34]
-
Reaction Initiation: Initiate the reaction by adding the FAAH substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader (e.g., Excitation: ~360 nm, Emission: ~465 nm) and measure the increase in fluorescence kinetically at 37°C. The cleavage of the substrate by FAAH releases a fluorescent product.[34]
-
Data Analysis: Calculate the reaction rate for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the data to generate a dose-response curve and calculate the IC50 value.[34]
Therapeutic Implications and Future Directions
The central role of this compound in maintaining homeostasis makes the ECS a compelling target for therapeutic development. Given this compound's short half-life, a primary strategy is to enhance its endogenous signaling by inhibiting its degradation.
-
FAAH Inhibitors: These compounds increase this compound levels without the significant psychotropic side effects associated with direct CB1 receptor agonists.[1][10][35] They have shown therapeutic potential in preclinical models for a range of conditions, including pain, anxiety, and inflammatory disorders.[30][35][36]
-
Dual FAAH/MAGL Inhibitors: Simultaneously blocking the degradation of both this compound and 2-arachidonoylglycerol (B1664049) (2-AG) produces more profound cannabinoid-like effects than inhibiting either enzyme alone.[33] This suggests that the two major endocannabinoids can work synergistically.[33]
Future research will continue to unravel the complexities of this compound signaling and its interactions with other physiological systems. Developing cell-type-specific inhibitors and further elucidating the roles of alternative synthesis pathways and receptors will open new avenues for treating disorders characterized by a dysregulation of homeostasis.
| Enzyme | Primary Substrate(s) | Function | Selective Pharmacological Inhibitor(s) |
| NAPE-PLD | N-Arachidonoyl PE (NAPE) | Major enzyme for AEA synthesis. | - |
| FAAH | This compound (AEA), other fatty acid amides | Primary enzyme for AEA degradation.[8] | URB597, PF-3845[9][33][37] |
| MAGL | 2-Arachidonoylglycerol (2-AG) | Primary enzyme for 2-AG degradation.[8] | JZL184[33][37] |
| Dual (FAAH/MAGL) | AEA and 2-AG | Simultaneous degradation of both endocannabinoids. | JZL195[33][37] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. thrive-vitality.com [thrive-vitality.com]
- 3. newphaseblends.com [newphaseblends.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. insights.tessmed.com [insights.tessmed.com]
- 7. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. straingenie.com [straingenie.com]
- 16. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is this compound?- Alchimia Grow Shop [alchimiaweb.com]
- 20. Endocannabinoid System and Synaptic Plasticity: Implications for Emotional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impaired this compound/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endocannabinoid-mediated synaptic plasticity and substance use disorders | Neurología (English Edition) [elsevier.es]
- 23. thebeeminelab.com [thebeeminelab.com]
- 24. headmagazine.com [headmagazine.com]
- 25. This compound improves food intake and orexinergic neuronal activity in the chronic sleep deprivation induction model in rats by modulating the expression of the CB1 receptor in the lateral hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. academic.oup.com [academic.oup.com]
- 28. The Endocannabinoid System, Cannabinoids, and Pain | Rambam Maimonides Medical Journal [rmmj.org.il]
- 29. pnas.org [pnas.org]
- 30. This compound suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The endocannabinoid system in modulating fear, anxiety, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Low dose this compound affects food intake, cognitive function, neurotransmitter and corticosterone levels in diet-restricted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pnas.org [pnas.org]
- 34. benchchem.com [benchchem.com]
- 35. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels. | Semantic Scholar [semanticscholar.org]
- 36. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 37. journals.biologists.com [journals.biologists.com]
Anandamide: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Pathways
An in-depth technical guide on the molecular structure and chemical properties of anandamide for researchers, scientists, and drug development professionals.
Executive Summary: N-arachidonoylethanolamine, or this compound (AEA), was the first identified endogenous ligand for the cannabinoid receptors, unveiling the existence of the endocannabinoid system.[1][2] Derived from the omega-6 fatty acid arachidonic acid, this lipid neurotransmitter plays a crucial role in regulating a vast array of physiological processes, including pain, mood, appetite, and memory.[3][4] Its therapeutic potential is significant, yet its clinical application is hampered by a short biological half-life due to rapid enzymatic degradation.[5][6] This document provides a comprehensive technical overview of this compound's molecular structure, chemical characteristics, biochemical pathways, and pharmacology. It includes detailed summaries of quantitative data, key experimental protocols, and visualizations of its metabolic and signaling cascades to serve as a foundational resource for researchers in pharmacology and drug development.
Molecular Structure and Chemical Properties
This compound (AEA) is classified as a fatty acid amide and an eicosanoid.[5] Its structure consists of a long, lipophilic arachidonoyl chain (a 20-carbon polyunsaturated fatty acid with four cis-double bonds) attached to a polar ethanolamine (B43304) headgroup via an amide bond.[7] This amphipathic nature governs its interaction with the lipid-rich environment of cell membranes and its binding to cannabinoid receptors.[7][8] The hydrocarbon tail is hydrophobic, rendering the molecule fat-soluble, while the amide and hydroxyl groups provide a degree of polarity.[5][7]
Physicochemical Data
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are critical for understanding its solubility, membrane permeability, and suitability for analytical quantification.
| Property | Value | Source |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | [9] |
| Molecular Formula | C₂₂H₃₇NO₂ | [1][5][9] |
| Molar Mass | 347.53 g/mol | [5][7][9] |
| Appearance | Light yellow oil / Solid | [9][10] |
| Water Solubility | 0.4 mg/L (at 25 °C) | [10] |
| XLogP3 | 5.4 | [9] |
| Polar Surface Area | 49.3 Ų | [9] |
This compound Biochemistry: Synthesis and Degradation
This compound is not stored in vesicles like classical neurotransmitters but is synthesized "on-demand" from membrane phospholipid precursors in response to physiological stimuli, such as an increase in intracellular calcium levels.[11] Its signaling is terminated by cellular uptake and rapid enzymatic hydrolysis.[12][13]
Biosynthesis Pathways
This compound synthesis is accomplished via multiple redundant pathways, primarily originating from the membrane phospholipid N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[3][11][14] NAPE itself is formed by the transfer of arachidonic acid to phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) enzyme.[1][3]
The primary pathways to generate this compound from NAPE are:
-
NAPE-PLD Pathway: The most direct and well-characterized route involves the hydrolysis of NAPE by a specific N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[11][14][15]
-
Phospholipase C (PLC) / Phosphatase Pathway: This pathway involves the hydrolysis of NAPE by PLC to form phosphothis compound, which is subsequently dephosphorylated by phosphatases (like PTPN22 or SHIP1) to yield this compound.[11]
-
Abhd4 Pathway: A sequential process where NAPE is first deacylated by α,β-hydrolase 4 (Abhd4), followed by cleavage of the resulting glycerophosphate to produce this compound.[11]
Metabolic Degradation
The biological actions of this compound are short-lived due to efficient inactivation machinery.[5][6] This process involves two key steps: transport into the cell and subsequent enzymatic hydrolysis.
-
Cellular Uptake: this compound is transported from the synaptic cleft into the postsynaptic neuron. While a specific this compound membrane transporter (AMT) has been proposed, its molecular identity remains elusive.[2][12] The process is believed to be a form of facilitated diffusion.[2] More recent evidence points to the role of Fatty Acid-Binding Proteins (FABPs) as intracellular carriers that shuttle this compound through the aqueous cytoplasm to its degrading enzyme.[16][17]
-
Enzymatic Hydrolysis: The primary enzyme responsible for this compound degradation is Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase located on the endoplasmic reticulum.[3][4][16] FAAH hydrolyzes the amide bond of this compound to produce arachidonic acid and ethanolamine, terminating its signaling.[15][18] Inhibition of FAAH leads to elevated endogenous this compound levels, a key strategy in therapeutic drug development.[3][4]
Alternative oxidative pathways exist, for instance, via cyclooxygenase-2 (COX-2), which can convert this compound into prostamides.[15]
Pharmacology and Signaling
This compound exerts its effects by activating a range of cellular receptors. Its primary targets are the cannabinoid receptors CB1 and CB2, but it also modulates other receptor systems.
Cannabinoid Receptor (CB1/CB2) Signaling
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gi/o).[19]
-
CB1 Receptors are among the most abundant GPCRs in the central nervous system, but are also found in peripheral tissues.[19][20] Their activation is responsible for the psychotropic effects of cannabinoids and the neuromodulatory actions of this compound.
-
CB2 Receptors are primarily expressed in immune cells and tissues, playing a key role in modulating inflammation and immune responses.[19][20]
Upon binding of this compound, the Gi/o protein dissociates, initiating several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[19]
-
Modulation of Ion Channels: CB1 activation typically inhibits N- and P/Q-type voltage-gated calcium channels and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[19][21] This results in reduced neurotransmitter release from presynaptic terminals.
-
Activation of MAP Kinase Pathway: Both CB1 and CB2 receptors can stimulate the p42/p44 mitogen-activated protein kinase (MAPK) cascade, influencing gene expression and cell proliferation.[19]
Receptor Binding Affinities
This compound generally exhibits higher affinity for the CB1 receptor than the CB2 receptor.[12] However, reported binding affinity (Ki) values vary considerably across studies due to differences in experimental conditions (e.g., tissue source, radioligand used, presence of FAAH inhibitors). A meta-analysis attempted to provide more valid estimates by correcting for heterogeneity.[22]
| Receptor Target | Binding Affinity (Ki) | Potency (EC₅₀ / pKi) | Species / System |
| Human CB1 | 239.2 nM | - | Corrected Meta-analysis[22] |
| Rat CB1 | 87.7 nM | - | Corrected Meta-analysis[22] |
| Human CB2 | 439.5 nM | - | Corrected Meta-analysis[22] |
| Rat CB1 | 89 ± 10 nM (with PMSF) | - | Rat brain membranes[23] |
| Rat VR1 (TRPV1) | 1.66 µM (with PMSF) | pKi = 5.78 | rVR1 transfected CHO cells[24] |
| Rat VR1 (TRPV1) | - | EC₅₀ = 1.57 µM | ⁴⁵Ca²⁺ uptake in CHO cells[24] |
Other Receptor Interactions
Beyond CB1 and CB2, this compound interacts with other targets, contributing to its complex pharmacological profile:
-
TRPV1: this compound is an agonist at the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[21] This interaction is implicated in this compound's role in pain modulation.
-
GPR55: The orphan receptor GPR55 has been proposed as a third cannabinoid receptor and is activated by this compound.[21]
-
Peroxisome Proliferator-Activated Receptors (PPARs): this compound can activate PPARs, which are nuclear receptors involved in lipid metabolism and inflammation.[25]
Key Experimental Protocols
Accurate quantification and characterization of this compound's biological activity require robust and validated experimental methods.
Quantification of this compound in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in tissues and biofluids.
Methodology Overview:
-
Sample Collection & Homogenization: Collect samples (e.g., brain tissue, plasma) and immediately process on ice to prevent enzymatic activity.[26] Homogenize tissues in a suitable buffer, often containing FAAH inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) to prevent ex vivo degradation.[27]
-
Internal Standard Spiking: Add a known quantity of a deuterated internal standard (e.g., this compound-d⁸) to the homogenate. This corrects for analyte loss during extraction and for matrix effects during ionization.[27]
-
Extraction: Perform lipid extraction to isolate this compound from the complex biological matrix. Common methods include:
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) or acetone (B3395972) to precipitate proteins.[27][28]
-
Liquid-Liquid Extraction (LLE): Use a biphasic solvent system (e.g., chloroform/methanol or toluene) to partition lipids into the organic phase.[27][28]
-
Solid-Phase Extraction (SPE): Use C18 or hydrophilic-lipophilic balanced (HLB) cartridges for sample clean-up and concentration.[27]
-
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried extract and inject it onto a reverse-phase C18 column. Use a gradient elution with a mobile phase (e.g., water and acetonitrile/methanol with a modifier like formic acid) to separate this compound from other lipids.[28]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) for both this compound and its deuterated internal standard for high selectivity and quantification.[28]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., CB1 or CB2).
-
Competitive Binding: Incubate the membranes with a constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Inhibition of Degradation: The assay buffer must contain an effective FAAH inhibitor (e.g., 10 µM PMSF) to prevent the degradation of this compound during incubation, which would otherwise lead to a gross underestimation of its affinity.[23][24]
-
Separation and Counting: Separate bound from free radioligand via rapid filtration. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
FAAH Activity Assays
These assays measure the rate of this compound hydrolysis by FAAH, essential for screening potential inhibitors.
Protocol Outline:
-
Enzyme Source: Use a source of FAAH, such as rat brain homogenates or recombinant FAAH.
-
Substrate Incubation: Incubate the enzyme source with a known concentration of this compound (or a synthetic substrate) at 37°C. For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrate.
-
Reaction Termination: Stop the reaction at various time points by adding an organic solvent or by heat inactivation.
-
Product Quantification: Quantify the amount of product formed (arachidonic acid or ethanolamine). This can be achieved by:
-
Using a radiolabeled substrate (e.g., [³H]this compound) and quantifying the radiolabeled product after chromatographic separation.
-
Using LC-MS/MS to directly measure the formation of arachidonic acid.
-
-
Data Analysis: Determine the initial reaction velocity. For inhibitor studies, calculate the IC₅₀ or Ki of the compound.
References
- 1. The Annandamine Molecule an endogenous ligand of CB1 [worldofmolecules.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Science 101: What is this compound (AEA)? - Sensi Seeds [sensiseeds.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity analysis of this compound analogs: relationship to a cannabinoid pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. Multiple Pathways Involved in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of this compound, an endogenous cannabinoid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound hydrolysis: a new target for anti-anxiety drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of cannabinoid receptor binding and in vivo activities for this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship for the endogenous cannabinoid, this compound, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Anandamide's Involvement in the Brain's Reward System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a pivotal role in modulating the brain's reward system. It exerts significant influence over the mesolimbic dopamine (B1211576) pathway, a critical circuit in reward processing and motivated behavior. By acting as a retrograde messenger, this compound fine-tunes synaptic transmission, primarily through the activation of cannabinoid type 1 (CB1) receptors. This guide provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative data from key experimental paradigms, detailed protocols for reproducing these experiments, and visual representations of the underlying signaling pathways. Understanding the intricate role of this compound is crucial for developing novel therapeutic strategies for a range of conditions, including addiction, mood disorders, and pain.
Core Mechanisms of this compound in Reward Processing
This compound's influence on the reward system is multifaceted, involving a complex interplay of synthesis, degradation, receptor interaction, and modulation of key neurotransmitter systems.
This compound Synthesis and Degradation
This compound is not stored in vesicles like classical neurotransmitters but is synthesized "on-demand" from membrane lipid precursors, primarily N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[1] This synthesis is triggered by increases in intracellular calcium or activation of metabotropic glutamate (B1630785) receptors.[2] Following its release, this compound's action is terminated by cellular uptake and enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[1] The inhibition of FAAH has become a key pharmacological strategy to enhance endogenous this compound signaling.[3][4]
Interaction with Cannabinoid Receptors
This compound's primary target in the central nervous system is the CB1 receptor, which is densely expressed in brain regions associated with reward, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3] CB1 receptors are predominantly located on presynaptic terminals, and their activation by this compound typically leads to the inhibition of neurotransmitter release.[2] This is achieved through the inhibition of adenylyl cyclase, modulation of voltage-gated calcium channels, and activation of potassium channels.[3]
Modulation of Dopaminergic Pathways
The endocannabinoid system indirectly modulates the activity of dopaminergic neurons in the mesolimbic pathway.[3] In the VTA, this compound can act as a retrograde messenger at both excitatory (glutamatergic) and inhibitory (GABAergic) synapses onto dopamine neurons. By suppressing GABA release, this compound can disinhibit dopamine neurons, leading to increased firing and subsequent dopamine release in the NAc.[3] Conversely, its action at glutamatergic synapses can reduce excitatory drive. The net effect on dopamine neuron activity depends on the balance of these inputs.[3]
Key Experimental Evidence and Protocols
The following sections detail key experimental paradigms used to elucidate the role of this compound in the reward system, including representative protocols and quantitative data.
Experiment 1: In Vivo Microdialysis to Measure this compound and Dopamine Levels
Rationale: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct assessment of this compound's impact on dopamine release in the NAc.[5][6][7]
Detailed Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat with a suitable anesthetic (e.g., sodium pentobarbital, 45 mg/kg, i.p.).[8]
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens shell. Stereotaxic coordinates: Anterior/Posterior (AP) +1.8 mm from bregma, Medial/Lateral (ML) ±1.5 mm from midline, Dorsal/Ventral (DV) -1.0 mm from the skull surface.[8]
-
Secure the cannula with dental acrylic anchored by jeweler's screws.[8]
-
Allow for a post-operative recovery period of at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µl/min).[8]
-
Collect baseline dialysate samples at regular intervals (e.g., every 15 minutes) for at least one hour to establish stable baseline dopamine levels.[8]
-
Administer the experimental drug (e.g., this compound, FAAH inhibitor) systemically (e.g., intravenous or intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period post-injection.
-
-
Neurochemical Analysis:
Quantitative Data Summary:
| Treatment Group | Brain Region | Peak Change in Dopamine Levels (from baseline) | Reference |
| This compound (i.v.) | Nucleus Accumbens Shell | ~80% increase | [12] |
| This compound + URB597 (FAAH inhibitor) | Nucleus Accumbens Shell | Magnified and prolonged increase compared to this compound alone | [5] |
| Nicotine (0.4 mg/kg, s.c.) | Nucleus Accumbens Shell | ~80% increase | [12] |
| AM404 (this compound transport inhibitor) + Nicotine | Nucleus Accumbens Shell | Reduced nicotine-induced dopamine increase | [12] |
Experiment 2: Electrophysiological Recordings of VTA Dopaminergic Neurons
Rationale: Whole-cell patch-clamp electrophysiology in brain slices allows for the direct measurement of the firing rate and synaptic inputs of individual VTA dopamine neurons, providing insight into how this compound modulates their activity.[13][14][15][16][17][18][19][20]
Detailed Protocol:
-
Animal Model: Adolescent or adult C57BL/6 mice or Sprague-Dawley rats.[13][17]
-
Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.[14]
-
Rapidly dissect the brain and prepare horizontal or coronal slices (e.g., 200-300 µm thick) containing the VTA using a vibratome.[14]
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32°C for recovery.[14]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify putative dopamine neurons in the VTA based on their larger soma size and characteristic pacemaker-like firing pattern in cell-attached mode.[13][20] The presence of a large hyperpolarization-activated current (Ih) is a key identifier.[13][16]
-
Perform whole-cell patch-clamp recordings using glass pipettes (3-7 MΩ resistance) filled with an appropriate internal solution (e.g., K-Gluconate based).[15]
-
Record spontaneous firing rates in current-clamp mode.
-
Apply drugs (e.g., this compound, CB1 receptor agonists/antagonists) to the bath and record changes in firing rate and membrane potential.
-
In voltage-clamp mode, hold the neuron at appropriate potentials (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents) to record spontaneous or evoked postsynaptic currents.
-
-
Data Analysis:
-
Analyze changes in firing frequency (Hz), inter-spike interval, and the frequency and amplitude of synaptic currents.
-
Quantitative Data Summary:
| Condition | Parameter | Finding | Reference |
| Baseline Firing Rate (Adult Rat VTA DA Neurons) | Firing Rate (in vivo) | ~3-5 Hz | [17] |
| Baseline Firing Rate (Adolescent Rat VTA DA Neurons) | Firing Rate (in vivo) | ~4.5-6.5 Hz (>40% faster than adults) | [17] |
| CB1 Agonist (WIN55,212-2) Application | VTA DA Neuron Firing | Excites dopamine neurons | [20] |
| Quinpirole (D2 Agonist) Application | VTA DA Neuron Firing | Inhibits firing rate | [16] |
Experiment 3: Behavioral Analysis using Conditioned Place Preference (CPP)
Rationale: The CPP paradigm is a standard behavioral model used to assess the rewarding or aversive properties of drugs. It measures the motivational effects of a drug by pairing its administration with a specific environment.[2][21]
Detailed Protocol:
-
Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller central neutral chamber.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Allow each rat to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning Phase (Days 2-9): This phase consists of alternating daily sessions. On drug conditioning days, administer the drug (e.g., this compound with an FAAH inhibitor) and confine the rat to one of the conditioning chambers for a set duration (e.g., 30 minutes). On vehicle conditioning days, administer the vehicle solution and confine the rat to the opposite chamber. The pairing of drug/vehicle to a specific chamber should be counterbalanced across animals.
-
Test Phase (Day 10): In a drug-free state, allow the rat to freely explore the entire apparatus for 15 minutes. Record the time spent in each of the three chambers.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the test phase and the pre-conditioning phase. A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
-
Quantitative Data Summary:
| Treatment Group | Dose | Outcome | Reference |
| This compound alone (i.v.) | 0.03-3 mg/kg | No CPP or CPA | [2][21] |
| URB597 (FAAH inhibitor, i.p.) alone | 0.3 mg/kg | No motivational effects | [2][21] |
| This compound (i.v.) + URB597 (i.p.) | 0.03-3 mg/kg | Dose-related Conditioned Place Aversion (CPA) | [2][21] |
| WIN 55,212-2 (CB1 agonist, i.v.) | 50-300 µg/kg | Dose-related Conditioned Place Aversion (CPA) | [2][21] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's role in the reward system.
Caption: this compound acts as a retrograde messenger, inhibiting presynaptic neurotransmitter release.
Caption: Workflow for measuring neurotransmitter levels in the brain using in vivo microdialysis.
Caption: this compound disinhibits VTA dopamine neurons by suppressing local GABAergic input.
Therapeutic Implications and Future Directions
The intricate modulation of the reward system by this compound presents significant opportunities for therapeutic intervention.
Targeting FAAH for Therapeutic Benefit
Inhibiting the FAAH enzyme elevates endogenous this compound levels, offering a more nuanced approach to modulating the endocannabinoid system than direct CB1 receptor agonists.[3][4] FAAH inhibitors have shown promise in preclinical models for treating anxiety, depression, and pain, with a potentially lower risk of the psychoactive side effects associated with direct CB1 activation. The aversive effects observed with co-administration of this compound and an FAAH inhibitor in CPP studies highlight the complexity of this system and the importance of dose and context.[2][21]
Future Research Perspectives
Future research should focus on several key areas. Further elucidation of the downstream signaling cascades initiated by this compound in different neuronal populations within the reward circuit is needed. Investigating the role of other this compound-related lipids and their receptors (e.g., TRPV1, GPR55) in reward processing will provide a more complete picture.[3] Additionally, exploring how chronic drug exposure alters this compound signaling is critical for understanding and treating addiction. The development of more selective pharmacological tools will be instrumental in dissecting these complex mechanisms and translating preclinical findings into effective clinical therapies.
Conclusion
This compound is a critical endogenous modulator of the brain's reward circuitry. Through its synthesis on-demand and retrograde signaling via CB1 receptors, it fine-tunes the activity of dopamine neurons in the VTA and dopamine release in the NAc. This intricate control over synaptic transmission underscores the therapeutic potential of targeting the endocannabinoid system, particularly through the inhibition of FAAH, for a variety of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex and promising role of this compound in reward and motivation.
References
- 1. researchgate.net [researchgate.net]
- 2. The endogenous cannabinoid this compound has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound administration alone and after inhibition of fatty acid amide hydrolase (FAAH) increases dopamine levels in the nucleus accumbens shell in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Mechanisms for multiple activity modes of VTA dopamine neurons [frontiersin.org]
- 19. The endogenous cannabinoid this compound has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acid amide hydrolase inhibition heightens this compound signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The FAAH inhibitor URB597 reduces cocaine intake during conditioned punishment and mitigates cocaine seeking during withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Synthesis of Anandamide from N-Arachidonoyl Phosphatidylethanolamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anandamide (N-arachidonoylethanolamine, AEA), the first identified endogenous cannabinoid, is a critical lipid signaling molecule involved in a vast array of physiological and pathological processes. Unlike classical neurotransmitters, this compound is not stored in vesicles but is synthesized "on demand" from its membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[1][2] The synthesis of NAPE and its subsequent conversion to this compound are tightly regulated processes, involving multiple enzymatic pathways that vary in prominence depending on the tissue, cell type, and physiological state.[3][4] This guide provides a comprehensive technical overview of the core biosynthetic pathways, presents key quantitative data, details relevant experimental protocols, and visualizes the complex enzymatic relationships governing this compound production. Understanding these pathways is paramount for developing novel therapeutic agents that target the endocannabinoid system.
Formation of the this compound Precursor: N-Arachidonoyl Phosphatidylethanolamine (NAPE)
The synthesis of this compound begins with the formation of its precursor, NAPE. This initial step involves the transfer of an arachidonoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the primary amino group of phosphatidylethanolamine (PE).[5][6][7]
This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT).[5][8][9] The presence of both the necessary enzymatic activity and the required lipid substrates in brain tissue has been confirmed, suggesting that the biosynthesis of NAPE and the subsequent formation of this compound are tightly coupled processes that can be stimulated by elevations in intracellular calcium.[7][8][10]
Enzymatic Conversion of NAPE to this compound: Multiple Pathways
Once formed, NAPE can be converted into this compound through several distinct enzymatic pathways. The existence of these parallel pathways was suggested by findings that this compound levels were not significantly reduced in the brains of mice lacking the canonical NAPE-hydrolyzing enzyme, NAPE-PLD.[3][4]
Pathway 1: The NAPE-PLD Pathway
The most direct and historically first-proposed route is the hydrolysis of NAPE by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[3][5][11] This enzyme, a member of the metallo-β-lactamase family, catalyzes the cleavage of NAPE to directly yield this compound and phosphatidic acid.[4][9] While NAPE-PLD is a key enzyme, particularly for the synthesis of long-chain saturated N-acylethanolamines, its role in this compound production can be compensated for by other pathways, especially in the brain.[4][12]
Pathway 2: The Phospholipase C (PLC) / Phosphatase Pathway
An alternative pathway, which is dominant in certain conditions like endotoxin-induced synthesis in macrophages, involves the sequential action of a phospholipase C (PLC) and a phosphatase.[1][3]
-
PLC Action: A PLC first hydrolyzes NAPE to produce phosphothis compound (pAEA).[1][3]
-
Dephosphorylation: pAEA is subsequently dephosphorylated to yield this compound.[1][3] Several phosphatases have been implicated in this step, including the protein tyrosine phosphatase PTPN22 and the SH2-containing inositol (B14025) 5'-phosphatase SHIP1.[3][6]
This pathway is considered crucial for rapid, "on-demand" signaling.[3]
Pathway 3: The Sequential Deacylation Pathway (Abhd4)
A third route involves multiple deacylation and cleavage steps.[3]
-
Initial Deacylation: NAPE is first hydrolyzed by an enzyme with phospholipase A2 activity, such as α/β-hydrolase 4 (Abhd4), to form lyso-NAPE.[3][5][6]
-
Formation of GpAEA: This intermediate is further metabolized to glycerophospho-arachidonoyl ethanolamide (GpAEA).[3]
-
Final Cleavage: A phosphodiesterase, such as GDE1, cleaves GpAEA to release this compound.[6]
In brain homogenates, this pathway appears to be more dominant during longer incubation periods, whereas the PLC/phosphatase pathway is more active in the short term.[3][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound synthesis from the scientific literature.
Table 1: Endogenous Levels of this compound and NAPE in Rat Brain
| Compound | Concentration (pmol/g wet tissue) | Reference |
|---|---|---|
| This compound (AEA) | 11 ± 7 | [7][8][10] |
| N-Arachidonoyl PE (NAPE) | 22 ± 16 |[7][8][10] |
Table 2: Enzyme Activity Data for this compound Synthesis
| Enzyme/Pathway | Tissue/Cell Type | Measurement | Value | Reference |
|---|---|---|---|---|
| SHIP1 Phosphatase | Mouse Brain Homogenate | AEA generated from pAEA | 3.23 ± 0.32 nmol/mg/min (WT) | [3] |
| SHIP1 Phosphatase | Mouse Brain Homogenate | AEA generated from pAEA | 2.46 ± 0.15 nmol/mg/min (KO) | [3] |
| PTPN22 Phosphatase | Mouse Brain Homogenate | AEA generated from pAEA | 3.04 ± 0.19 nmol/mg/min (WT) | [3] |
| PTPN22 Phosphatase | Mouse Brain Homogenate | AEA generated from pAEA | 2.06 ± 0.12 nmol/mg/min (KO) | [3] |
| FAAH (reverse reaction) | Regenerating Mouse Liver | Hepatic Arachidonic Acid | 121 ± 48 µM (0h) to 798 ± 189 µM (40h) |[13] |
Table 3: Effects of Pharmacological Inhibition on this compound Levels
| Inhibitor | Target | Cell/Tissue | Dose/Concentration | Effect on this compound | Reference |
|---|---|---|---|---|---|
| LEI-401 | NAPE-PLD | Neuro-2a cells (WT) | 10 µM for 2h | ~2-fold reduction | [14] |
| LEI-401 | NAPE-PLD | Neuro-2a cells (KO) | 10 µM for 2h | No significant reduction | [14] |
| LEI-401 | NAPE-PLD | Mouse Brain (WT) | 30 mg/kg i.p. (2h) | Significant reduction | [14] |
| LEI-401 | NAPE-PLD | Mouse Brain (KO) | 30 mg/kg i.p. (2h) | No reduction | [14] |
| URB597 | FAAH | Regenerating Mouse Liver | 1 mg/kg | Blunted PHX-induced increase |[13] |
Experimental Protocols
Protocol: Quantification of this compound and NAPE by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound and its precursor NAPE from brain tissue.
1. Tissue Homogenization:
-
Rapidly dissect the brain region of interest and immediately freeze it in liquid nitrogen to prevent post-mortem changes in lipid levels.
-
Weigh the frozen tissue and homogenize it in a suitable solvent, typically a mixture of chloroform (B151607):methanol (e.g., 2:1, v/v) containing an internal standard (e.g., deuterated this compound, AEA-d4).
2. Lipid Extraction:
-
Perform a Bligh-Dyer or similar liquid-liquid extraction to separate the lipid phase from the aqueous and protein phases.
-
Add chloroform and water (or a buffered solution) to the homogenate, vortex thoroughly, and centrifuge to achieve phase separation.
-
Carefully collect the lower organic phase containing the lipids.
3. Sample Purification:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Reconstitute the sample in a small volume of an appropriate solvent.
-
Purify the sample using solid-phase extraction (SPE) to remove interfering substances and enrich the analytes of interest.
4. LC-MS/MS Analysis:
-
Inject the purified sample into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound, NAPE, and their respective internal standards.
-
Quantify the analytes by comparing the peak area ratios of the endogenous lipids to their deuterated internal standards against a standard curve.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids this compound and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Pathways Involved in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple pathways involved in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 13. Hyperactivation of this compound synthesis and regulation of cell-cycle progression via cannabinoid type 1 (CB1) receptors in the regenerating liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Anandamide in Synaptic Plasticity and Learning: A Technical Guide
An in-depth technical guide on the role of anandamide in synaptic plasticity and learning, designed for researchers, scientists, and drug development professionals.
Introduction
N-arachidonoylethanolamine (this compound or AEA) is a pioneering endocannabinoid, an endogenous lipid mediator that engages with the same receptors as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa.[1] As a key component of the endocannabinoid system (ECS), this compound plays a crucial neuromodulatory role, particularly in the intricate processes of synaptic plasticity, learning, and memory.[2] Unlike classical neurotransmitters, this compound is not stored in vesicles but is synthesized "on-demand" from membrane phospholipid precursors in response to neuronal activity, such as postsynaptic depolarization and calcium influx.[3][4] It primarily functions as a retrograde messenger, traveling backward across the synapse to modulate presynaptic neurotransmitter release.[5][6][7] This guide provides a comprehensive technical overview of this compound's mechanisms of action, summarizing key quantitative data, experimental protocols, and signaling pathways.
Core Mechanisms: this compound Signaling in the Synapse
This compound's influence on synaptic function is primarily mediated by its interaction with the Cannabinoid Type 1 (CB1) receptor, a G-protein-coupled receptor (GPCR) highly expressed in the central nervous system.[8][9] CB1 receptors are predominantly located on presynaptic terminals of both glutamatergic and GABAergic neurons.[3][10]
Synthesis, Release, and Degradation:
-
Synthesis: Postsynaptic depolarization or receptor stimulation leads to an increase in intracellular calcium (Ca²⁺), activating enzymes like N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to synthesize this compound from membrane lipids.[4][10]
-
Retrograde Travel: Due to its lipophilic nature, this compound diffuses from the postsynaptic neuron into the synaptic cleft.[7]
-
Presynaptic Action: It binds to and activates presynaptic CB1 receptors.[11]
-
Signal Termination: this compound's action is terminated by reuptake into cells and enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH) located in the postsynaptic neuron.[12][13]
CB1 Receptor Downstream Signaling: Activation of the Gi/o-coupled CB1 receptor initiates a signaling cascade that generally suppresses neurotransmitter release.[3] Key downstream effects include:
-
Inhibition of adenylyl cyclase.[3]
-
Inhibition of presynaptic voltage-gated Ca²⁺ channels.[3]
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]
-
Activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK).[2][3][14]
Beyond CB1 receptors, this compound can also activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are non-specific cation channels, adding another layer of complexity to its modulatory effects.[2][15][16]
Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. This compound is a critical modulator of both long-term potentiation (LTP) and long-term depression (LTD).
Long-Term Potentiation (LTP)
LTP is a persistent strengthening of synapses. The role of this compound in LTP is complex and appears to be dependent on the induction protocol and the specific neural circuit.
-
Impairment of LTP: Pharmacological elevation of this compound levels, for instance by using the FAAH inhibitor URB597, has been shown to impair LTP in the Schaffer collateral pathway of the hippocampus.[1][17] This effect is mediated through CB1 receptors, as it is absent in CB1 receptor knockout (KO) mice.[1]
-
Enhancement of LTP: Conversely, under certain conditions, endogenous this compound and 2-AG can enhance LTP. This is achieved by suppressing GABAergic inhibition, effectively disinhibiting pyramidal neurons and facilitating the induction of LTP.[18] Blocking CB1 receptors or inhibiting endocannabinoid synthesis can reduce the magnitude of theta-burst-induced LTP.[18]
Long-Term Depression (LTD)
LTD is a long-lasting reduction in synaptic efficacy. This compound is a key mediator of specific forms of LTD.
-
eCB-LTD: Endocannabinoid-mediated LTD (eCB-LTD) is a prominent form of plasticity at both excitatory and inhibitory synapses.[6] this compound contributes to certain forms of LTD, often triggered by the activation of postsynaptic metabotropic glutamate (B1630785) receptors (mGluRs) coupled with postsynaptic depolarization.[15]
-
TRPV1-dependent LTD: this compound can also induce LTD through a CB1-independent mechanism by activating postsynaptic TRPV1 channels.[15][16] Activation of TRPV1 leads to calcium influx, which engages downstream pathways involving calcineurin and dynamin, ultimately causing the endocytosis of AMPA receptors.[16]
Role in Learning and Memory
This compound's modulation of synaptic plasticity translates into significant effects on various learning and memory processes, including spatial memory, object recognition, and fear extinction.
-
Memory Impairment: Elevated levels of this compound, whether through direct administration of stable analogues (R-meththis compound) or inhibition of its degradation (URB597), can impair performance in hippocampal-dependent memory tasks.[17][19] These tasks include the object recognition test, spontaneous alternation in a Y-maze, and the Delayed Non-Match to Sample (DNMS) task.[1][19] The deficits are often linked to the suppression of hippocampal neuronal activity during the encoding phase of memory.[19]
-
Fear Extinction: this compound plays a crucial role in the extinction of fear memories, a form of learning where a conditioned fear response is diminished.[20] Increasing this compound levels via FAAH inhibition facilitates fear extinction.[13][20][21] This effect is localized to the amygdala, where this compound signaling promotes forms of synaptic plasticity, such as LTD of inhibitory transmission (LTD-i), thought to underlie the formation of extinction memories.[13][20] Human studies corroborate these findings, showing that higher baseline this compound levels are associated with greater neural activation in the anterior cingulate cortex and insula during extinction learning.[22][23]
Quantitative Data Summary
| Parameter | Experimental Model | Treatment | Key Finding | Reference |
| This compound Levels | Healthy Humans | PF-04457845 (FAAH inhibitor) | ~10-fold increase in baseline plasma this compound. | [21] |
| This compound Levels | Mouse Hippocampus/Neocortex | URB597 (FAAH inhibitor) | Significant increase in this compound levels without affecting 2-AG levels. | [1][17] |
| Long-Term Potentiation | Mouse Hippocampal Slices (WT) | URB597 (1.0 μM) | LTP of fEPSP slope impaired compared to vehicle. | [1] |
| Long-Term Potentiation | Mouse Hippocampal Slices (CB1R KO) | URB597 (1.0 μM) | No impairment of LTP observed. | [1] |
| Object Recognition Memory | Mice (WT) | URB597 | Impaired performance (reduced time exploring novel object). | [1][17] |
| Fear Extinction Recall | Healthy Humans | PF-04457845 (FAAH inhibitor) | Potentiated recall of fear extinction memory 24h after training. | [21] |
| Fear Retrieval | Mice (Impaired Extinction Model) | AM3506 (FAAH inhibitor) | Decreased freezing behavior during retrieval test after extinction training. | [20] |
| Neuronal Activity | Anesthetized Rat Thalamus | This compound (0.5mg/kg IV) | Increased number of bursts and induced slow delta-like oscillatory activity. | [24] |
Experimental Protocols
Protocol 1: In Vitro Hippocampal Long-Term Potentiation (LTP)
-
Slice Preparation: Male mice or rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). Transverse hippocampal slices (400 μm) are prepared using a vibratome. Slices are allowed to recover in an incubation chamber with oxygenated (95% O₂, 5% CO₂) ACSF for at least 1 hour at room temperature.[25]
-
ACSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 2 MgSO₄, 10 glucose.[25]
-
Electrophysiology: A single slice is transferred to a submerged recording chamber and continuously perfused with warmed (32°C) ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[1][25]
-
Procedure:
-
An input-output curve is generated to determine the stimulus intensity that evokes an fEPSP slope of approximately 35-50% of the maximum response.[1]
-
A stable baseline is recorded for 10-30 minutes with stimulation at a low frequency (e.g., 0.033 Hz).[1][26]
-
The drug of interest (e.g., FAAH inhibitor URB597 at 1.0 μM) or vehicle is perfused for 30 minutes before LTP induction.[1]
-
LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of trains of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[1][27]
-
fEPSPs are recorded for at least 60-120 minutes post-induction to measure the potentiation. LTP magnitude is calculated as the percentage increase of the fEPSP slope relative to the pre-induction baseline.[1][27]
-
Protocol 2: Fear Conditioning and Extinction
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, and a distinct context for extinction and retrieval testing.
-
Procedure (Mouse Model):
-
Habituation: Mice are allowed to explore the conditioning chamber for a brief period.
-
Conditioning (Day 1): Mice are placed in the chamber and presented with a neutral conditioned stimulus (CS), typically an auditory tone, which co-terminates with a mild aversive unconditioned stimulus (US), such as a footshock. This CS-US pairing is repeated several times.[20]
-
Extinction Training (Day 2): Mice are placed in a different context. The CS (tone) is presented repeatedly in the absence of the US (footshock). Drug administration (e.g., FAAH inhibitor AM3506) typically occurs before this session.[20]
-
Retrieval Test (Day 3): Mice are returned to the extinction context and presented with the CS. Fear memory is quantified by measuring freezing behavior, defined as the absence of all movement except for respiration. A reduction in freezing indicates successful extinction.[20]
-
Protocol 3: Quantification of this compound in Brain Tissue
-
Tissue Collection: Animals are sacrificed, and brains are rapidly extracted and dissected. Specific regions (e.g., hippocampus, amygdala) are isolated and immediately frozen in liquid nitrogen to prevent post-mortem changes in this compound levels.[28][29]
-
Extraction:
-
Tissue is weighed and homogenized in a solvent mixture, often acetonitrile (B52724) or a chloroform/methanol mixture (Folch extraction), containing a deuterated internal standard (e.g., AEA-d8) for accurate quantification.[29][30]
-
The homogenate is centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.
-
-
Purification: The lipid extract is often purified using solid-phase extraction (SPE) to remove interfering substances.[29]
-
Analysis (LC-MS/MS):
-
The purified sample is analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[30]
-
Analytes are separated on a reverse-phase C18 column.[30]
-
Detection is performed using electrospray ionization in positive selected ion monitoring mode. The mass spectrometer is set to detect the specific mass-to-charge (m/z) ratios of this compound and its internal standard.[30]
-
The concentration of this compound in the tissue is calculated by comparing the peak area of the analyte to that of the known concentration of the internal standard.[30]
-
References
- 1. Elevation of Endogenous this compound Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles for endocannabinoids in long-term synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endogenous cannabinoids mediate retrograde signalling at hippocampal synapses [ideas.repec.org]
- 6. Endocannabinoid System and Synaptic Plasticity: Implications for Emotional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Endocannabinoid-mediated retrograde modulation of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amygdala FAAH and this compound: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The endocannabinoid this compound inhibits neuronal progenitor cell differentiation through attenuation of the Rap1/B-Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Control of synaptic function by endocannabinoid-mediated retrograde signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevation of endogenous this compound impairs LTP, learning, and memory through CB1 receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-AG and this compound enhance hippocampal long-term potentiation via suppression of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological elevation of this compound impairs short-term memory by altering the neurophysiology in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Convergent translational evidence of a role for this compound in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated this compound, Enhanced Recall of Fear Extinction, and Attenuated Stress Responses Following Inhibition of Fatty Acid Amide Hydrolase: A Randomized, Controlled Experimental Medicine Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fear extinction learning and this compound: an fMRI study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound activation of CB1 receptors increases spontaneous bursting and oscillatory activity in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of the endogeneous cannabinoid, this compound, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impaired this compound/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dual Influence of Endocannabinoids on Long-Term Potentiation of Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An optimized GC-MS method detects nanomole amounts of this compound in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Endocannabinoid System and the Function of Anandamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a ubiquitous and complex neuromodulatory network that plays a crucial role in regulating a vast array of physiological and cognitive processes.[1][2][3] Comprising endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for their synthesis and degradation, the ECS is a key homeostatic regulator.[3] This guide provides an in-depth technical overview of the ECS with a specific focus on N-arachidonoylethanolamine (anandamide; AEA), the first identified endocannabinoid. We will explore its lifecycle from biosynthesis to degradation, its signaling mechanisms through various receptors, and its multifaceted physiological functions. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for professionals in the field.
Core Components of the Endocannabinoid System
The ECS is fundamentally composed of three core components:
-
Endocannabinoids: These are endogenous, lipid-based neurotransmitters that act as ligands for cannabinoid receptors. The two most well-characterized endocannabinoids are this compound (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][4] Unlike classical neurotransmitters, they are not stored in vesicles but are synthesized on-demand from membrane phospholipid precursors in response to cellular stress or stimulation.[5][6]
-
Cannabinoid Receptors: These are primarily G protein-coupled receptors (GPCRs) located on the cell surface. The two principal receptor subtypes are:
-
Cannabinoid Receptor 1 (CB1): First cloned in 1990, CB1 receptors are among the most abundant GPCRs in the brain and central nervous system (CNS).[2][4][7] They are also found in various peripheral tissues.[4] CB1 receptors are the primary target for both this compound and the main psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC).[4][8]
-
Cannabinoid Receptor 2 (CB2): Cloned in 1993, CB2 receptors are predominantly expressed in the peripheral nervous system and immune cells, including B and T cells and macrophages.[2][3][4][7] Their activation is linked to the modulation of immune responses and inflammation.[3]
-
-
Metabolic Enzymes: A suite of enzymes is responsible for the tightly regulated synthesis and degradation of endocannabinoids, ensuring their signaling is localized and transient. Key enzymes for this compound include N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) for synthesis and Fatty Acid Amide Hydrolase (FAAH) for degradation.[3][6]
The collective action of these components allows the ECS to function as a retrograde signaling system, where endocannabinoids released from postsynaptic neurons travel backward across the synapse to activate presynaptic CB1 receptors, thereby modulating neurotransmitter release.[1]
This compound (AEA): Biosynthesis, Signaling, and Degradation
Discovered in 1992, this compound (from the Sanskrit word "ananda," meaning "bliss") is a partial agonist at CB1 and CB2 receptors and plays a critical role in pain, mood, memory, and appetite regulation.[2][4][8]
Biosynthesis of this compound
This compound is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[5][9] Several pathways have been identified:
-
Canonical Pathway (NAPE-PLD-dependent): The primary and most direct route involves the hydrolysis of NAPE by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a zinc metallohydrolase enzyme, to yield this compound and phosphatidic acid.[5][6][10][11] This pathway is initiated by an increase in intracellular Ca2+.[5]
-
Alternative Pathways: Multiple NAPE-PLD-independent pathways exist, providing redundancy in AEA synthesis.[5][9] These include multi-step routes involving enzymes such as phospholipase C (PLC), protein tyrosine phosphatase non-receptor type 22 (PTPN22), α/β-hydrolase domain 4 (ABHD4), and glycerophosphodiesterase 1 (GDE1).[5][6][9]
-
FAAH-mediated Synthesis (Reversal): Under specific conditions, such as liver regeneration where high concentrations of arachidonic acid and ethanolamine (B43304) are present, FAAH can catalyze the reverse reaction, condensing the two substrates to form this compound.[13][14]
Signaling Mechanisms
This compound's biological effects are mediated through interactions with multiple receptor targets.
-
CB1 and CB2 Receptors: As a partial agonist, this compound binds to CB1 and CB2 receptors, which are coupled to inhibitory G proteins (Gi/o).[15] Activation typically leads to:
-
Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[15][16]
-
Modulation of ion channels, including inhibition of N-type and P/Q-type calcium (Ca²⁺) channels and activation of inwardly rectifying potassium (K⁺) channels.[16]
-
Activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK, JNK, and p38.[16][17]
-
-
Transient Receptor Potential Vanilloid 1 (TRPV1): this compound is also an endogenous agonist for the TRPV1 channel, a non-selective cation channel known for its role in pain and temperature sensation.[18][19][20] AEA can activate TRPV1 from inside the cell, suggesting it can act as an intracellular messenger.[21] This interaction is independent of cannabinoid receptors and contributes to this compound's complex role in nociception.[18][20]
Degradation of this compound
The signaling action of this compound is terminated by cellular uptake followed by enzymatic hydrolysis.
-
Cellular Uptake: While the existence of a specific this compound transporter protein is debated, it is clear that AEA is rapidly removed from the extracellular space and transported into the cell.[22] This process is thought to be coupled to its subsequent degradation.[22]
-
Enzymatic Hydrolysis: The primary enzyme responsible for this compound degradation is Fatty Acid Amide Hydrolase (FAAH) .[5][6][23] FAAH is an integral membrane enzyme, primarily located on the endoplasmic reticulum, that hydrolyzes this compound into arachidonic acid and ethanolamine, thus terminating its signaling activity.[5][22]
-
Oxidative Pathways: this compound can also be metabolized by other enzymes, including cyclooxygenase-2 (COX-2) and various lipoxygenases (LOX), leading to the formation of prostaglandin-ethanolamides (prostamides) and hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs), respectively.[5][9]
Quantitative Data
The interaction of this compound with its targets is defined by specific binding affinities and enzymatic kinetics. This data is crucial for understanding its potency and for the development of pharmacological tools.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Target | Species | Ki Value (nM) | Notes | Reference |
| CB1 | Rat Brain | 37 - 116 | - | [24] |
| CB1 | Human | ~22 | N-(propyl) arachidonylamide showed higher affinity (Ki = 7.3 nM). | [25] |
| TRPV1 | Rat | 1660 (1.66 µM) | Measured in the presence of FAAH inhibitor PMSF. | [24] |
Note: Ki values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. Lower Ki values indicate higher binding affinity.
Table 2: FAAH Enzyme Kinetics for this compound
| Enzyme Parameter | Value | Cell/Tissue Type | Notes | Reference |
| Km (Michaelis Constant) | 25.3 ± 14.2 µM | FLAT (FAAH-Like this compound Transporter) expressing cells | Km represents the substrate concentration at which the reaction rate is half of Vmax. | [26] |
| Vmax (Maximum Velocity) | 0.29 ± 0.13 nmol/mg/min | FLAT expressing cells | Vmax represents the maximum rate of reaction. | [26] |
Key Experimental Protocols
Characterizing the interaction between ligands like this compound and their receptors, or quantifying endogenous levels, requires robust and validated experimental methods.
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor Affinity
This protocol outlines a filtration-based assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CB1 receptor by measuring its ability to compete with a high-affinity radioligand.[17][27]
Objective: To determine the inhibitory constant (Ki) of this compound for the human CB1 receptor.
Materials:
-
Membrane Preparation: Commercially available cell membranes from HEK-293 or CHO cells stably expressing human CB1 receptors.[17]
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2 (high-affinity CB1 agonists).[17]
-
Test Compound: this compound (AEA).
-
Non-specific Binding (NSB) Control: High concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2).[17]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[17]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[17]
-
Equipment: 96-well filter plates (GF/B or GF/C), vacuum manifold, scintillation counter, scintillation cocktail.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either:
-
Vehicle (for Total Binding).
-
NSB control (for Non-specific Binding).
-
Varying concentrations of this compound (for Competition Binding).
-
-
Initiate Reaction: Add the CB1 receptor membrane preparation to each well to start the binding reaction. The final volume is typically 200 µL.[28]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[28]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Quantification of this compound in Biological Samples via LC-MS/MS
This protocol describes a general method for extracting and quantifying this compound from biological matrices like plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[29][30][31]
Objective: To accurately measure the concentration of endogenous this compound in a biological sample.
Materials:
-
Sample: Plasma, cerebrospinal fluid (CSF), or tissue homogenate.[30][31]
-
Internal Standard (IS): Deuterated this compound (e.g., AEA-d⁸) to correct for extraction loss and matrix effects.[30]
-
Equipment: Liquid chromatography system (e.g., UHPLC), triple quadrupole mass spectrometer, C18 reverse-phase column.[32]
Methodology:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard (AEA-d⁸) to the sample.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., toluene).[30]
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Alternatively, use protein precipitation with a solvent like acetonitrile.[32]
-
Carefully collect the organic supernatant containing the lipids (including this compound).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
LC Separation:
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization, ESI).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound (its molecular weight) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.
-
Simultaneously monitor the specific precursor-to-product ion transition for both endogenous this compound and the deuterated internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing samples with known concentrations of this compound and a fixed concentration of the internal standard.
-
Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Conclusion and Future Directions
The endocannabinoid system, with this compound as a key signaling molecule, represents a critical homeostatic regulatory network. Its involvement in a wide range of physiological processes, from neurotransmission and pain perception to immune function and mood, underscores its significance as a therapeutic target.[2][3][33] The continued development of selective FAAH inhibitors to elevate endogenous this compound levels holds promise for treating conditions such as anxiety, pain, and inflammatory disorders without the side effects associated with direct CB1 agonists.[33]
Future research will undoubtedly focus on further elucidating the complexities of the "expanded endocannabinoid system," exploring the roles of other related lipid mediators and their receptors (e.g., GPR55), and refining our understanding of the tissue-specific regulation of this compound synthesis and degradation.[4][34] Advanced analytical techniques and novel pharmacological tools will be instrumental in translating our deep knowledge of this system into innovative therapeutics.
References
- 1. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Endocannabinoids: What are they and what do they do? [medicalnewstoday.com]
- 8. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 10. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 11. ijsr.net [ijsr.net]
- 12. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis and degradation of this compound and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unique pathway for this compound synthesis and liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. This compound and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Closer Look at this compound Interaction With TRPV1 [frontiersin.org]
- 20. TRPV1 activation by endogenous this compound triggers postsynaptic long-term depression in dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 22. A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship for the endogenous cannabinoid, this compound, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of FAAH-Like this compound Transporter in this compound Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Integrin clustering enables this compound-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
Anandamide: A Technical Guide to Tissue Distribution, Concentration, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoylethanolamine (anandamide or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, mood, and memory.[1][2][3] As a key component of the endocannabinoid system, this compound's effects are primarily mediated through its interaction with cannabinoid receptors CB1 and CB2.[2][3] The therapeutic potential of targeting the this compound signaling pathway has led to significant interest in understanding its distribution and concentration in various biological tissues. This technical guide provides an in-depth overview of this compound's tissue distribution, quantitative data on its concentration, and detailed experimental protocols for its quantification.
This compound Tissue Distribution and Concentration
This compound is present in a wide range of animal tissues, though at very low concentrations.[2] Its levels are tightly regulated by the enzymes responsible for its synthesis and degradation.[4] The primary synthetic pathway involves the hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[1][2] this compound's biological activity is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine.[1][2]
Quantitative analysis of this compound is challenging due to its low endogenous levels and susceptibility to degradation.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for accurate quantification.[6][7] The following tables summarize the reported concentrations of this compound in various tissues across different species. It is important to note that concentrations can vary depending on the specific analytical method, sample handling, and the physiological state of the organism.[8][9]
This compound Concentration in Rodent Tissues
| Tissue | Species | Concentration | Method | Reference |
| Whole Brain | Rat | 1.4 ng/mL (Lower Limit of Quantification) | LC-MS | [8] |
| Hippocampus | Rat | Not specified | LC-MS | [8] |
| Entorhinal Cortex | Rat | Not specified | LC-MS | [8] |
| Aorta | Mouse | 152.6 ± 28.76 µg/mg (chow diet) | LC-MS/MS | [10] |
| Aorta | Mouse | 228.1 ± 3.32 µg/mg (high-fat diet) | LC-MS/MS | [10] |
| Liver | Mouse | Levels are ~150-fold lower than 2-AG | Not specified | [11] |
| Subcutaneous White Adipose Tissue | Mouse | Levels are ~240-fold lower than 2-AG | Not specified | [11] |
| Epididymal White Adipose Tissue | Mouse | Levels are ~8-fold lower than 2-AG | Not specified | [11] |
This compound Concentration in Human Biomatrices
| Biomatrix | Concentration (nM) | Method | Reference |
| Serum (Adult Women) | 0.68 ± 0.29 | SPE-LC-MS/MS | [12] |
| Plasma (Adult Women) | 0.64 ± 0.28 | SPE-LC-MS/MS | [12] |
| Plasma (Pregnant Women at Term) | 1.37 ± 0.42 | SPE-LC-MS/MS | [12] |
| Umbilical Vein Plasma | 1.26 ± 0.33 | SPE-LC-MS/MS | [12] |
| Umbilical Artery Plasma | 1.14 ± 0.35 | SPE-LC-MS/MS | [12] |
| Milk | 0.12 ± 0.05 | SPE-LC-MS/MS | [12] |
| Amniotic Fluid | 0.03 ± 0.02 | SPE-LC-MS/MS | [12] |
| Peritoneal Fluid | 0.93 ± 0.27 | SPE-LC-MS/MS | [12] |
| Follicular Fluid | 1.17 ± 0.51 | SPE-LC-MS/MS | [12] |
| Ovarian Cyst Fluid | 0.32 ± 0.01 | SPE-LC-MS/MS | [12] |
| Cerebrospinal Fluid | Limits of detection from 0.28 to 61.2 pM | nano LC-ESI-MS/MS | [5] |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample handling and validated analytical methods.[8] The following sections provide detailed methodologies for the key experiments involved in this compound quantification from biological tissues.
Tissue Collection and Homogenization
Proper tissue collection and immediate processing or snap-freezing are critical to prevent the enzymatic degradation of this compound.
-
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles or mechanical homogenizer
-
Homogenization buffer (e.g., Methanol (B129727) containing internal standards)[13]
-
-
Procedure:
-
Excise the tissue of interest as quickly as possible.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled mortar and pestle with liquid nitrogen or use a mechanical homogenizer with ice-cold homogenization buffer. For example, homogenize in 1.0 mL of methanol containing internal standards like [2H4]-AEA.[13]
-
Lipid Extraction
Several methods can be used for lipid extraction, with liquid-liquid extraction being a common approach.
-
Materials:
-
Procedure (based on Folch method):
-
To the tissue homogenate, add chloroform (B151607) and methanol to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture thoroughly.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.[13]
-
Collect the lower organic phase containing the lipids.[13]
-
A second chloroform wash of the upper phase can be performed to maximize recovery.[13]
-
Dry the collected organic phase under a gentle stream of nitrogen gas.[13]
-
Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., 1:1 methanol:chloroform or acetonitrile) for LC-MS/MS analysis.[10][13]
-
A solid-phase extraction (SPE) method has also been shown to be effective and may be more suitable for high-throughput analysis.[12]
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of this compound.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
-
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 2.1 x 150 mm, 5 µm).[14]
-
Mobile Phase A: 0.2% acetic acid in water or 10 mM formic acid in water.[5][10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or acetonitrile.[5][10]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes. For example, starting at 45% B and linearly increasing to 80% B in 12 minutes.[5]
-
Flow Rate: 0.200 mL/min for HPLC or 400 nL/min for nano LC.[5][10]
-
Injection Volume: 10 µL.[10]
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (+ESI).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is synthesized on-demand from membrane phospholipids (B1166683) and acts as a retrograde messenger, primarily at cannabinoid receptors. Its signaling is terminated by cellular uptake and enzymatic degradation.
Caption: this compound synthesis, retrograde signaling, and degradation pathway.
Experimental Workflow for this compound Quantification
The quantification of this compound from tissue samples involves a multi-step process from sample collection to data analysis.
Caption: A typical workflow for the quantification of this compound from biological tissues.
References
- 1. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. enecta.com [enecta.com]
- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of this compound content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Anandamide's Role in Fetal Development and Reproduction: A Technical Guide
Abstract
The endocannabinoid system (ECS) is a crucial neuromodulatory and physiological regulation system, with its endogenous ligand, N-arachidonoylethanolamine (anandamide or AEA), playing a pivotal role in mammalian reproduction and fetal development. The precise regulation of this compound "tone" is critical for a cascade of events, including uterine receptivity, blastocyst implantation, trophoblast migration, and neurodevelopment. Dysregulation of this compound levels, either too high or too low, is associated with adverse outcomes such as infertility, ectopic pregnancy, miscarriage, and developmental defects.[1][2][3] This technical guide provides an in-depth review of the current understanding of this compound's function in these processes, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its core signaling and metabolic pathways.
Introduction: The Endocannabinoid System in Reproduction
The endocannabinoid system comprises cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[4][5] The primary endocannabinoids are this compound (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[3] They exert their effects mainly through two G protein-coupled receptors: the cannabinoid receptor type 1 (CB1), found predominantly in the central nervous system but also in reproductive tissues, and the cannabinoid receptor type 2 (CB2), primarily located in peripheral and immune cells.[6][7]
This compound's biological activity is tightly controlled by its metabolic enzymes. It is synthesized from N-acylphosphatidylethanolamine (NAPE) by the enzyme NAPE-selective phospholipase D (NAPE-PLD).[8] Its degradation into arachidonic acid and ethanolamine (B43304) is primarily catalyzed by fatty acid amide hydrolase (FAAH).[4][8] The delicate balance between NAPE-PLD and FAAH activity creates a precise "this compound tone" that is essential for successful pregnancy.[1][9]
This compound's Role in Female Reproduction
Uterine Receptivity and Implantation
Successful embryo implantation requires a transient period of uterine receptivity, known as the "implantation window." this compound levels in the uterus fluctuate dynamically to regulate this process. A key finding is that low this compound levels are associated with a receptive uterus, while high levels correlate with a non-receptive state.[5][10] At the site of embryo implantation, this compound concentrations are significantly lower than in the adjacent interimplantation sites.[10][11] This localized downregulation is believed to protect the developing embryo from the potentially detrimental effects of high AEA concentrations.[10][11] Studies in mice show that abnormally high this compound levels, often due to FAAH deficiency, can impair oviductal embryo transport, leading to retention and implantation failure.[1][2]
Trophoblast Development and Invasion
Following implantation, the blastocyst's outer layer, the trophectoderm, differentiates into trophoblasts that invade the uterine wall, a critical step for placenta formation. This compound signaling is integral to this process. In-vitro studies using human trophoblast cell lines have shown that this compound can modulate the expression of factors related to angiogenesis and cell migration.[12] For instance, AEA can increase the expression of Vascular Endothelial Growth Factor C (VEGF-C) and its receptor VEGFR3 via both CB1 and CB2 receptors.[12] However, high concentrations of this compound (above 3 µM) have been shown to inhibit trophoblast proliferation, an effect mediated through the CB2 receptor.[13] This highlights the concentration-dependent and context-specific effects of this compound on placental development.
This compound's Role in Fetal Development
Early Embryogenesis
The endocannabinoid system, including CB1 receptors and the enzymes for AEA metabolism, is present in the embryo even before the formation of the nervous system.[14] Treatment of early-stage mouse embryos with this compound can block development to the blastocyst stage, an effect that is mediated by the CB1 receptor.[7] Conversely, embryos from mice lacking the CB1 receptor also show impeded development, suggesting that both an excess and a complete lack of CB1 signaling are detrimental.[7] This underscores the necessity of a finely tuned endocannabinoid system for proper pre-implantation embryo development.
Fetal Neurodevelopment
This compound and the CB1 receptor are key players in shaping the developing brain. CB1 receptors are abundant in fetal brain regions involved in neuronal migration and network formation.[15] Endocannabinoids influence neurodevelopment at multiple stages, including regulating the number and division rate of neural stem cells and guiding the differentiation of these cells into neurons or glia.[15] Consequently, prenatal exposure to substances that disrupt this compound signaling, such as THC from cannabis, is associated with neurodevelopmental defects in offspring.[14] Animal studies have shown that prenatal exposure to this compound can alter the functioning of the endogenous cannabinoid system in offspring, leading to changes in behavior and responsivity to cannabinoid challenges in adulthood.[16]
Quantitative Data Summary
The following tables summarize key quantitative data on this compound levels and its effects, as cited in the literature.
Table 1: this compound (AEA) Concentrations in Reproductive Tissues and Plasma
| Sample Type | Species | Condition | AEA Concentration | Citation |
|---|---|---|---|---|
| Uterine Tissue | Mouse | Implantation Site | Lowest levels | [10][11] |
| Uterine Tissue | Mouse | Interimplantation Site | Highest levels (142–1345 pmol/µmol lipid P) | [10][11] |
| Uterine Tissue | Mouse | Non-receptive (Pseudopregnant Day 5) | Significantly higher than receptive phase | [11] |
| Oviductal Tissue | Mouse | Faah knockout (elevated AEA) | Significantly increased vs. wild-type | [1] |
| Plasma | Human | Follicular Phase | 1.68 ± 0.16 nM | [17] |
| Plasma | Human | Luteal Phase | 0.87 ± 0.09 nM | [17] |
| Plasma | Human | First Trimester | 0.89 ± 0.14 nM | [17] |
| Plasma | Human | Second Trimester | 0.44 ± 0.12 nM | [17] |
| Plasma | Human | Third Trimester | 0.42 ± 0.11 nM | [17] |
| Plasma | Human | During Labor | 2.5 ± 0.22 nM | [17] |
| Plasma | Human | IVF (Successful Pregnancy - Oocyte Retrieval) | Higher than at embryo transfer | [18] |
| Plasma | Human | IVF (Successful Pregnancy - Embryo Transfer) | Significantly lower than at oocyte retrieval |[18] |
Table 2: Dose-Dependent Effects of this compound in In-Vitro Experiments
| Experimental Model | Effect Measured | AEA Concentration | Result | Receptor | Citation |
|---|---|---|---|---|---|
| Mouse Blastocyst Culture | Attachment & Outgrowth | 14 nM | Significantly promoted attachment | CB1 | [19] |
| Human Trophoblast (BeWo) | Cell Proliferation | > 3 µM | 50-60% inhibition | CB2 | [13] |
| Human Endometrial Stromal Cells | LIF Production | 1–10 µM | Promoted production | CB1/CB2 | [4][5] |
| Human Endometrial Stromal Cells | LIF Production | 50 µM | Reduced promotion | CB1/CB2 | [4][5] |
| Rat Uterine Tissue | NOS Activity | 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M | Inhibition | - |[20] |
Detailed Experimental Protocols
Quantification of this compound in Biological Tissues by LC-MS/MS
This protocol is a synthesized methodology based on common practices for endocannabinoid quantification.[21][22][23]
Objective: To accurately measure the concentration of this compound in biological samples such as uterine tissue or plasma.
Materials:
-
Biological tissue/plasma sample
-
Deuterated this compound internal standard (AEA-d8)
-
Acetonitrile (ACN), Toluene, Methanol (MeOH), Formic Acid, Acetic Acid (all LC-MS grade)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Solid Phase Extraction (SPE) C18 cartridges (optional, for tissue)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Collection & Preparation:
-
Flash-freeze tissue samples immediately in liquid nitrogen to halt enzymatic activity. Store at -80°C.
-
For plasma, collect blood in EDTA tubes and centrifuge to separate plasma. Store at -80°C.
-
-
Lipid Extraction:
-
Weigh frozen tissue and homogenize in ice-cold ACN (e.g., 2 mL) containing the AEA-d8 internal standard.
-
For plasma, add ice-cold ACN with AEA-d8.
-
An alternative is a liquid-liquid extraction using toluene, which has shown high recovery rates.[23]
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the lipid extract.
-
-
Sample Purification (for complex matrices like tissue):
-
The lipid extract can be further purified using C18 SPE cartridges to remove interfering substances.[21]
-
Condition the cartridge with MeOH followed by water.
-
Load the extract, wash with a polar solvent, and elute this compound with a non-polar solvent like ACN or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., ACN/water mixture).[23]
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase consists of A: Water with 0.2% acetic acid and B: Acetonitrile with 0.1% formic acid, run on a gradient.[23]
-
Mass Spectrometry: Operate in positive electrospray ionization (+ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for this compound (e.g., m/z 348.29) and the internal standard (e.g., AEA-d8, m/z 356.24) using Multiple Reaction Monitoring (MRM).[23]
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration in the sample by comparing the peak area ratio of endogenous AEA to the AEA-d8 internal standard against the standard curve.
-
Normalize results to tissue weight or protein content.[24]
-
In-Vitro Blastocyst Outgrowth Assay
This protocol is based on methodologies used to assess the effect of this compound on embryo implantation potential.[11][19]
Objective: To determine the effect of this compound on the attachment and outgrowth of blastocysts on a monolayer of uterine epithelial cells.
Materials:
-
Mouse blastocysts (e.g., recovered on day 4 of pregnancy)
-
Primary uterine epithelial cells or a relevant cell line
-
Culture medium (e.g., Whitten's medium)
-
This compound (AEA)
-
CB1 antagonist (e.g., SR141716A)
-
Vehicle (e.g., ethanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Epithelial Cell Monolayer:
-
Culture uterine epithelial cells in a multi-well plate until they form a confluent monolayer.
-
-
Embryo Recovery:
-
Flush blastocysts from the uteri of day 4 pregnant mice.
-
-
Co-culture and Treatment:
-
Place a single blastocyst into each well containing the epithelial monolayer.
-
Treat the co-cultures with different concentrations of this compound (e.g., 14 nM) or vehicle control. The final ethanol (B145695) concentration should be kept low (<0.1%).[11]
-
To determine receptor involvement, include groups pre-treated with a CB1 antagonist before adding this compound.
-
-
Assessment:
-
Culture for 48-72 hours.
-
Using an inverted microscope, assess and score the blastocysts for:
-
Attachment: The blastocyst has adhered to the monolayer and cannot be dislodged by gentle agitation.
-
Outgrowth: Trophoblast cells have migrated out from the attached blastocyst onto the monolayer.
-
-
Calculate the percentage of attachment and outgrowth for each treatment group.
-
-
Statistical Analysis:
-
Compare the outcomes between treatment groups using appropriate statistical tests (e.g., Chi-square test).
-
Signaling Pathways and Workflows
This compound Metabolic Pathway
The local concentration of this compound is tightly regulated by the coordinated action of its synthesizing and degrading enzymes, NAPE-PLD and FAAH, respectively.
Caption: this compound (AEA) synthesis from NAPE by NAPE-PLD and degradation by FAAH.
This compound Signaling via CB1/CB2 Receptors
This compound activates CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) typically linked to the inhibitory G protein, Gi/o.[6][25]
Caption: Canonical signaling pathway for this compound via CB1/CB2 receptors.
Experimental Workflow: this compound Quantification
This diagram outlines the major steps involved in the quantification of this compound from biological samples.
Caption: Standard experimental workflow for quantifying this compound in biological samples.
Conclusion and Implications for Drug Development
The intricate involvement of this compound in reproduction and fetal development presents both therapeutic opportunities and potential risks. The data clearly indicate that maintaining a physiological "this compound tone" is paramount for a successful pregnancy.
For drug development professionals, this has several implications:
-
Fertility Treatments: Modulators of FAAH activity could be explored to correct aberrant this compound levels in patients with unexplained infertility.[4][5] For instance, a transient inhibition of FAAH could potentially be beneficial in specific contexts, though this would require careful timing and dosage.
-
Contraception: Conversely, FAAH activators or CB1 receptor agonists could be investigated as potential non-hormonal contraceptives by creating a uterine environment that is non-receptive to implantation.
-
Safety of Cannabinoid-Based Therapeutics: Drugs that target the ECS, including FAAH inhibitors or CB1/CB2 agonists/antagonists, must be carefully evaluated for their reproductive and developmental toxicity. The data suggest that such compounds could have profound effects on fertility and fetal neurodevelopment.
-
Obstetrics: The dramatic rise in this compound levels during labor suggests a role in parturition.[17] Further research may uncover targets for managing pre-term labor or labor induction.
References
- 1. Fatty acid amide hydrolase deficiency limits early pregnancy events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabisclinicians.org [cannabisclinicians.org]
- 3. mdpi.com [mdpi.com]
- 4. The Roles of this compound, Fatty Acid Amide Hydrolase, and Leukemia Inhibitory Factor on the Endometrium during the Implantation Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of this compound, Fatty Acid Amide Hydrolase, and Leukemia Inhibitory Factor on the Endometrium during the Implantation Window [frontiersin.org]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rep.bioscientifica.com [rep.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. rep.bioscientifica.com [rep.bioscientifica.com]
- 10. pnas.org [pnas.org]
- 11. Changes in this compound levels in mouse uterus are associated with uterine receptivity for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The endocannabinoids this compound and 2-arachidonoylglycerol modulate the expression of angiogenic factors on HTR8/SVneo placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of the endocannabinoid system in human first trimester placenta and its role in trophoblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid receptor 1 signaling in embryo neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological Rules of Endocannabinoid Action During Fetal and Neonatal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developmental aspects of this compound: ontogeny of response and prenatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma levels of the endocannabinoid this compound in women--a potential role in pregnancy maintenance and labor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluctuation in this compound levels from ovulation to early pregnancy in in-vitro fertilization-embryo transfer women, and its hormonal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on embryo implantation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effect of this compound on Uterine Nitric Oxide Synthase Activity Depends on the Presence of the Blastocyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of this compound content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inactivation of this compound Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Anandamide in Plasma: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a wide array of physiological and pathophysiological processes, including pain, mood, appetite, and memory.[1][2] As a key signaling molecule in the endocannabinoid system, the accurate quantification of this compound levels in biological matrices such as plasma is crucial for understanding its role in health and disease, as well as for the development of novel therapeutics targeting the endocannabinoid system. This document provides detailed protocols and application notes for the measurement of this compound in plasma, with a focus on mass spectrometry-based methods.
This compound Signaling Pathway
This compound is synthesized "on-demand" from a phospholipid precursor, N-arachidonoylphosphatidylethanolamine (NAPE), located in the cell membrane.[1][3] Its synthesis is triggered by an increase in intracellular calcium levels. Once synthesized, this compound is released into the extracellular space where it can bind to and activate cannabinoid receptors, primarily CB1 and CB2 receptors, which are G-protein coupled receptors.[1][4] This interaction initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and modulation of ion channels.[4] The action of this compound is terminated by cellular uptake, followed by enzymatic degradation by fatty acid amide hydrolase (FAAH), which hydrolyzes this compound into arachidonic acid and ethanolamine.[1][5]
Caption: this compound signaling pathway.
Techniques for Measuring this compound in Plasma
Several analytical techniques can be employed to measure this compound levels in plasma. The most common and reliable methods are based on mass spectrometry coupled with a chromatographic separation step.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound quantification due to its high selectivity and sensitivity.[6] It allows for the accurate measurement of low picomolar to nanomolar concentrations of this compound in complex biological matrices like plasma.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for this compound analysis.[6][8] It often requires derivatization of this compound to increase its volatility for gas-phase analysis.[8]
Experimental Workflow for this compound Quantification
The general workflow for measuring this compound in plasma involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for this compound measurement.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound in plasma using mass spectrometry-based methods.
| Parameter | LC-MS/MS | GC-MS | Reference(s) |
| Limit of Detection (LOD) | ~0.5 ng/mL | 0.3 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 0.35 ng/mL | [8][9] |
| Recovery Rate (LLE with Toluene) | >80% for AEA | - | [9] |
| Recovery Rate (SPE) | >100% for AEA | - | [9] |
| Typical Plasma Concentration | 0.04 - 3.48 ng/mL | 0.69 ng/mL | [6][10] |
Note: The reported values can vary depending on the specific instrumentation, protocol, and laboratory.
Detailed Experimental Protocols
Protocol 1: this compound Extraction from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method utilizing toluene (B28343) for efficient extraction of this compound from plasma.[9]
Materials:
-
Plasma samples
-
Deuterated this compound (AEA-d8) internal standard
-
Toluene (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add a known amount of internal standard (e.g., AEA-d8 to a final concentration of 5 µg/mL).[9]
-
Add 1 mL of ice-cold toluene to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous phases.[9]
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of acetonitrile for LC-MS/MS analysis.[9]
Protocol 2: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)
This protocol provides an alternative to LLE for sample clean-up and concentration.
Materials:
-
Plasma samples
-
Deuterated this compound (AEA-d8) internal standard
-
SPE columns (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid solution
-
SPE vacuum manifold
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 500 µL of plasma with the internal standard (AEA-d4).[11]
-
Condition the SPE column by passing 1 mL of methanol followed by 1 mL of water (both containing 0.1% formic acid).[11]
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 20% acetonitrile in water (containing 0.1% formic acid).[11]
-
Elute the this compound with 400 µL of acetonitrile (containing 0.1% formic acid).[11]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[9]
-
Mobile Phase A: Water with 0.2% acetic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound. A re-equilibration step is necessary at the end of each run. For example: 0-1 min 75% B, 1-4 min ramp to 100% B, 4-7 min re-equilibrate to 75% B.[9]
-
Flow Rate: 0.200 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 40°C.[9]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (AEA): m/z 348.3 → 62.1 (quantifier), 348.3 → 91.1 (qualifier)
-
This compound-d8 (AEA-d8): m/z 356.2 → 62.1
-
-
Collision Gas: Argon.[9]
-
Other parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument used.
Pre-analytical Considerations
Accurate measurement of this compound is highly dependent on proper sample handling to prevent its enzymatic degradation or artificial formation.
-
Blood Collection: Blood should be collected in EDTA-containing tubes and immediately placed on ice.[11]
-
Plasma Separation: Plasma should be separated from blood cells by centrifugation as soon as possible, preferably within 15 minutes of collection, at low temperatures (4°C).[11]
-
Storage: Plasma samples should be stored at -80°C until analysis to ensure long-term stability.[7][11] Repeated freeze-thaw cycles should be avoided.[7]
By following these detailed protocols and considering the critical pre-analytical factors, researchers can achieve reliable and reproducible quantification of this compound in plasma, enabling further insights into the role of the endocannabinoid system in health and disease.
References
- 1. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anandamide Quantification using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, depression, appetite, memory, and fertility.[1][2][3] As a key signaling molecule in the endocannabinoid system, the accurate quantification of this compound in biological matrices is essential for advancing our understanding of its physiological functions and its role in pathological conditions. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the sensitive and specific quantification of this compound due to its high selectivity and sensitivity.[4][5]
These application notes provide detailed protocols for the quantification of this compound in various biological matrices using LC-MS/MS (B15284909), summarizing key quantitative data and outlining experimental procedures.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for this compound quantification reported in the literature.
Table 1: Method Performance for this compound Quantification
| Parameter | Plasma/Serum | Brain Tissue | Seminal Plasma | Reference |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | 1.4 ng/mL | 100 fmol/mL | [4][6] |
| 0.05 ng/mL | [7] | |||
| Linearity Range | 0.03 - 10 ng/mL | 2.5 - 100 ng/mL | 0.237 - 19 nM | [4][6][8] |
| Recovery | >85% (Toluene LLE) | 98.1% - 106.2% | Not Reported | [1][2][6][9] |
| Intra-day Precision (%CV) | <15% | <15% | 6.3% - 12.5% | [6][8] |
| Inter-day Precision (%CV) | <15% | <15% | 6.6% - 17.7% | [6][8] |
Table 2: Mass Spectrometry Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound (AEA) | 348.3 | 62.0 | Not Specified | [5] |
| This compound-d8 (AEA-d8) | 356.4 | 62.1 | Not Specified | Not Found |
| This compound-d4 (AEA-d4) | 352.3 | 66.1 | Not Specified | [5] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma and Aortic Tissue
This protocol is adapted from a method optimized for high recovery of this compound from plasma and aortic tissue.[1][2]
Materials:
-
Plasma or homogenized aortic tissue samples
-
Toluene (B28343) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., this compound-d8)
-
Centrifuge tubes (15 mL, polypropylene)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile (B52724)/methanol)
Procedure:
-
To 1 mL of plasma or tissue homogenate in a 15 mL polypropylene (B1209903) tube, add a known amount of the internal standard solution.
-
Add 5 mL of ice-cold toluene to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE) for Seminal Plasma
This protocol is a general representation of SPE methods used for cleaning up complex biological samples.
Materials:
-
Seminal plasma samples
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., this compound-d8)
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Thaw seminal plasma samples on ice.
-
Add a known amount of the internal standard solution to the sample.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the this compound and internal standard with 3 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following is a representative LC method for the separation of this compound.[1]
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 0.2% acetic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.200 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient:
-
0-1 min: 75% B
-
1-4 min: Ramp to 100% B
-
4-7 min: Re-equilibrate to 75% B[1]
-
Mass Spectrometry (MS) Method
The following are typical MS parameters for this compound quantification.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Detector Voltage: 1.70 kV.[1]
-
MRM Transitions:
-
This compound: See Table 2
-
This compound-d8 (IS): See Table 2
-
-
Dwell Time: 100 ms (typical)
Visualizations
This compound Signaling Pathway
This compound is synthesized "on-demand" from membrane lipid precursors in the postsynaptic neuron.[10][11] It then travels retrogradely across the synaptic cleft to bind to cannabinoid receptors (CB1) on the presynaptic neuron, inhibiting neurotransmitter release.[10] this compound signaling is terminated by its reuptake into the cell and subsequent degradation by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[10][12]
Caption: this compound retrograde signaling pathway.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples involves sample collection and preparation, followed by LC-MS/MS analysis and data processing.
Caption: General experimental workflow.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 6. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Quantitative analysis of this compound and related acylethanolamides in human seminal plasma by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for Anandamide Extraction from Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a wide range of physiological processes, including pain, mood, appetite, and memory.[1] As a key signaling molecule in the endocannabinoid system, accurately quantifying its levels in brain tissue is vital for neuroscience research and the development of therapeutics targeting this pathway.[2][3] First identified in porcine brain, this compound is a lipophilic molecule derived from arachidonic acid.[4][5] Its low abundance in tissue and susceptibility to rapid enzymatic degradation present significant challenges for its extraction and analysis.[6][7]
This application note provides a detailed protocol for the efficient extraction and purification of this compound from brain tissue. The method combines a classic liquid-liquid lipid extraction based on the Folch method with a subsequent solid-phase extraction (SPE) step to ensure a clean sample suitable for sensitive downstream analysis by mass spectrometry (MS).
Principle of the Method
The protocol is based on a two-step process to isolate this compound from the complex lipid matrix of brain tissue.
-
Liquid-Liquid Extraction (LLE): Brain tissue is first homogenized in a chloroform:methanol (B129727) solvent system. This disrupts the cells and solubilizes lipids, including this compound. The addition of an aqueous salt solution induces phase separation, partitioning the highly lipophilic this compound into the lower organic phase while more polar molecules remain in the upper aqueous/methanol phase.[7][8]
-
Solid-Phase Extraction (SPE): The crude lipid extract is then passed through an SPE cartridge. This step further purifies the sample by removing interfering lipids that can cause ion suppression during MS analysis.[1] The final eluate contains enriched this compound, which is then dried and reconstituted for quantification.
This compound Metabolism
This compound levels are tightly regulated by its synthesis and degradation pathways. It is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) via multiple enzymatic routes and is primarily degraded by the fatty acid amide hydrolase (FAAH) enzyme, which converts it into arachidonic acid and ethanolamine.[4] Understanding this pathway is critical when designing experiments, as inhibition of FAAH can lead to elevated this compound levels.[1][2]
Experimental Protocol
This protocol is adapted from established methods involving Folch extraction followed by SPE cleanup.[6][9]
Materials and Reagents
-
Tissue: Fresh or snap-frozen brain tissue stored at -80°C.
-
Solvents (HPLC or MS grade): Chloroform, Methanol, Acetonitrile (B52724), Ethyl Acetate.
-
Aqueous Solutions: 0.9% NaCl solution, Deionized water.
-
Internal Standard: Deuterated this compound (e.g., this compound-d8 or [2H4]AEA) solution of known concentration.
-
Equipment:
-
Mechanical homogenizer (e.g., tissue grinder)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Glass test tubes and vials
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) or C18, 100-500 mg)
-
SPE vacuum manifold
-
Tissue Handling and Preparation
Critical Step: Post-mortem enzymatic activity can artificially elevate this compound levels.[1] Brain tissue must be harvested and frozen as rapidly as possible (ideally within 90 seconds of euthanasia).[6]
-
On the day of extraction, keep brain tissue on dry ice until the moment of weighing.
-
Weigh approximately 50-100 mg of frozen tissue. Perform all initial steps quickly to prevent thawing.
Homogenization and Liquid-Liquid Extraction
-
Place the weighed tissue into a pre-chilled glass tube.
-
Add 20 volumes of ice-cold 2:1 (v/v) chloroform:methanol (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).[9]
-
Add an appropriate amount of the internal standard to each sample for accurate quantification.
-
Thoroughly homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Vortex the homogenate vigorously for 5-10 minutes at 4°C.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., for 2 mL of solvent, add 0.4 mL).[9]
-
Vortex for another 5 minutes to ensure proper phase separation.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.[9] Three distinct layers will form: an upper aqueous/methanol layer, a middle layer of precipitated protein, and a lower organic (chloroform) layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein layer.
Solid-Phase Extraction (SPE) Cleanup
-
Dry the Sample: Evaporate the collected organic phase to complete dryness under a gentle stream of nitrogen.
-
Condition the SPE Cartridge: Using a vacuum manifold, condition a silica SPE cartridge by washing it with 3-5 mL of an appropriate solvent like chloroform.[6] (Note: If using a C18 cartridge, condition with methanol followed by water).[9]
-
Load the Sample: Reconstitute the dried lipid extract in 1-2 mL of chloroform. Vortex to ensure it is fully dissolved. Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge to remove interfering compounds. A common wash for silica cartridges involves a non-polar solvent. For more complex separations, a mixture like ethyl acetate-acetone might be used for elution.
-
Elute this compound: Elute the this compound fraction using a more polar solvent mixture. A common elution solvent is 2 mL of ethyl acetate:acetone (1:1 v/v).[6] Collect the eluate in a clean glass tube.
-
Final Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
Sample Reconstitution
-
Reconstitute the final dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical instrument (e.g., acetonitrile or a mobile phase mixture).
-
Vortex thoroughly and transfer the sample to an appropriate autosampler vial for LC-MS or GC-MS analysis.
Experimental Workflow
Data Presentation
The efficiency of this compound extraction can vary based on the specific matrix and method used. The use of a stable isotope-labeled internal standard is crucial to account for analyte loss during sample preparation. Below is a summary of reported performance data from various methods.
| Parameter | Method | Matrix | Value Reported | Reference |
| Recovery Rate | Acetonitrile Protein Precipitation | Rodent Brain | 98.1% - 106.2% | [10] |
| Recovery Rate | Liquid-Liquid Extraction (LLE) with SPE | Rodent Brain | 71% - 97% | [11] |
| Recovery Rate | Liquid-Liquid Extraction (LLE) | Human Plasma | 72.2% | [12] |
| Limit of Quant. (LOQ) | LC-MS | Rodent Brain | 1.4 ng/mL | [10] |
| Limit of Quant. (LOQ) | LLE with LC-MS/MS | Aortic Tissue | 0.5 µg/mL | [13] |
Conclusion
This protocol provides a robust and reliable method for extracting this compound from brain tissue. The combination of liquid-liquid extraction and solid-phase extraction cleanup effectively removes salts, proteins, and interfering lipids, yielding a purified sample ready for high-sensitivity analysis. Adherence to proper tissue handling procedures is paramount to ensure the accuracy of the final quantitative results. This method is suitable for researchers in academic and industrial settings investigating the role of the endocannabinoid system in health and disease.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain activity of this compound: a rewarding bliss? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Isolation and Structure of a Brain Constituent That Binds to the Cannabinoid Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. An optimized GC-MS method detects nanomole amounts of this compound in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. karger.com [karger.com]
- 13. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Microdialysis for Measuring Anandamide Release
References
- 1. Characterization of the effects of reuptake and hydrolysis inhibition on interstitial endocannabinoid levels in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. humanbehaviors.free.fr [humanbehaviors.free.fr]
- 4. Fatty acid amide hydrolase inhibition heightens this compound signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase of brain endocannabinoid this compound levels by FAAH inhibition and alcohol abuse behaviours in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Prefrontal cortical this compound signaling coordinates coping responses to stress through a serotonergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances extracellular levels of adenosine and induces sleep: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Anandamide Receptor Binding Assays: Application Notes
Anandamide, an endogenous cannabinoid, plays a crucial role in various physiological processes by activating cannabinoid receptors CB1 and CB2. Understanding the binding affinity of this compound and other compounds to these receptors is fundamental for drug discovery and development. This document provides detailed protocols for this compound receptor binding assays, data presentation, and visual representations of the experimental workflow and signaling pathways.
This compound receptor binding assays are essential tools for characterizing the interaction of ligands with cannabinoid receptors. These assays are typically performed using cell membranes expressing recombinant human CB1 or CB2 receptors. The most common method is a competitive radioligand binding assay, where a radiolabeled ligand with high affinity for the receptor competes with an unlabeled test compound (e.g., this compound) for binding sites.
Key Concepts
-
CB1 and CB2 Receptors: These are G protein-coupled receptors (GPCRs) that are the primary targets of endocannabinoids. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the immune system.[1]
-
Radioligand Binding Assay: This technique is a reliable and rapid method to determine the binding affinity of a ligand for a receptor.[2][3] It involves incubating a fixed concentration of a radiolabeled ligand with the receptor source in the presence of varying concentrations of an unlabeled competitor ligand.
-
Competitive Binding: The unlabeled ligand competes with the radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value.
-
Ki Value: The inhibition constant (Ki) is a measure of the affinity of the competitor ligand for the receptor. It is calculated from the IC50 value and the dissociation constant (Kd) of the radiolabeled ligand.
-
Metabolic Stability of this compound: this compound is susceptible to enzymatic degradation. Therefore, it is crucial to include a protease inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), in the assay buffer to obtain accurate binding data.[4][5][6]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and other relevant ligands for the human cannabinoid receptors CB1 and CB2.
Table 1: Binding Affinities for Human Cannabinoid Receptor 1 (CB1)
| Compound | Radioligand | Ki (nM) | Assay Conditions |
| This compound | [3H]CP-55,940 | 89 ± 10 | With PMSF |
| This compound | [3H]CP-55,940 | 5400 ± 1600 | Without PMSF |
| SR141716A | [3H]CP-55,940 | 2.4 | - |
| HU-210 | [3H]CP-55,940 | Less active than this compound in EFM-19 cell membranes | - |
| CP-55,940 | - | Kd = 438 pM | - |
Data sourced from references[5][6][7].
Table 2: Binding Affinities for Human Cannabinoid Receptor 2 (CB2)
| Compound | Radioligand | IC50 (nM) |
| This compound | [3H]WIN 55212-2 | 470 |
| WIN 55212-2 | - | 1.5 |
Data sourced from reference[8].
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for CB1 and CB2 Receptors
This protocol describes a filtration-based competitive binding assay to determine the affinity of this compound for CB1 and CB2 receptors using a radiolabeled cannabinoid agonist.
Materials and Reagents:
-
HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptor.[9][10]
-
Unlabeled this compound
-
Non-specific binding control: High concentration of an unlabeled ligand (e.g., 10 µM this compound or WIN 55212-2).[7][8]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[11]
-
Protease Inhibitor: 100 µM Phenylmethylsulfonyl fluoride (PMSF).[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.33% polyethyleneimine (PEI) for pre-soaking filters.[11]
-
96-well plates
-
Glass fiber filter mats
-
Filtration apparatus
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound in the binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, cell membranes, and a high concentration of an unlabeled ligand.
-
Competition: Binding buffer, radioligand, cell membranes, and varying concentrations of unlabeled this compound.
-
-
The final assay volume is typically 200 µL.
-
-
Incubation:
-
Filtration:
-
Pre-soak the glass fiber filter mats in the wash buffer.
-
Rapidly filter the contents of each well through the filter mat using a filtration apparatus.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
This compound Signaling Pathway
References
- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel analogues of arachidonylethanolamide (this compound): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cannabinoid receptor binding and in vivo activities for this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Evaluation of Cannabinoid Receptor Interaction of this compound, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]
- 7. The endogenous cannabinoid this compound inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Animal Models in Anandamide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current animal models and experimental protocols utilized in the study of anandamide (AEA), a key endocannabinoid neurotransmitter. This document is intended to guide researchers in selecting appropriate models and methodologies for investigating the physiological and pathophysiological roles of this compound and for the preclinical assessment of novel therapeutics targeting the endocannabinoid system.
Animal Models for this compound Research
The study of this compound in vivo largely relies on two categories of animal models: genetic and pharmacological. These models are primarily developed in rodents (mice and rats) and are designed to manipulate the levels of this compound or the activity of its receptors and metabolic enzymes.
Genetic Models
Genetic modification in mice has provided invaluable tools for dissecting the specific roles of the components of the this compound system.
Table 1: Summary of Genetic Animal Models in this compound Research
| Model | Key Features | Phenotypic Consequences | Research Applications |
| FAAH Knockout (FAAH-/-) Mice | Deletion of the gene encoding fatty acid amide hydrolase (FAAH), the primary enzyme for this compound degradation.[1] | Elevated brain this compound levels (approximately 15-fold higher than wild-type).[2] Exhibit hypoalgesia (reduced pain sensation).[2][3] Show enhanced sensitivity to exogenous this compound, displaying profound hypomotility, analgesia, catalepsy, and hypothermia.[2] | Investigating the physiological roles of endogenous this compound. Screening for drugs that mimic or enhance this compound signaling. Studying the behavioral and physiological consequences of chronically elevated this compound levels. |
| CB1 Receptor Knockout (CB1-/-) Mice | Deletion of the gene encoding the cannabinoid receptor 1 (CB1). | Exhibit altered pain perception, memory, and motor control. This compound-induced behavioral effects (analgesia, catalepsy, hypothermia) are absent.[4] | Delineating the CB1 receptor-mediated effects of this compound. Studying the functions of the CB1 receptor in various physiological processes. |
| FAAH and CB1 Double Knockout (FAAH-/-/CB1-/-) Mice | Deletion of both the FAAH and CB1 receptor genes. | This compound-induced analgesia, catalepsy, and hypothermia are absent, despite elevated this compound levels.[4] Locomotor activity is still reduced by this compound, suggesting non-CB1 mediated mechanisms.[4] | Dissecting CB1-dependent versus CB1-independent effects of this compound. Investigating the roles of other potential this compound receptors (e.g., TRPV1). |
| Fmr1-Δexon 8 Rats | A genetic model of Fragile X syndrome, which exhibits altered endocannabinoid signaling. | Reduced this compound levels in the hippocampus.[5] Increased 2-arachidonoylglycerol (B1664049) (2-AG) levels in the amygdala.[5] | Studying the role of this compound in cognitive and social behaviors associated with neurodevelopmental disorders. |
Pharmacological Models
Pharmacological models involve the acute or chronic administration of compounds that modulate the this compound system. These models are highly valuable for their translational relevance in drug development.
Table 2: Summary of Pharmacological Models in this compound Research
| Model | Pharmacological Agent | Mechanism of Action | Observed Effects | Research Applications |
| FAAH Inhibition | URB597, OMDM2, PF-3845 | Inhibits the FAAH enzyme, leading to increased endogenous this compound levels.[6][7] | Produces anxiolytic-like and antidepressant-like effects. Potentiates the behavioral effects of exogenous this compound.[6][8] Impairs long-term potentiation (LTP), learning, and memory at higher doses.[7] | Preclinical testing of FAAH inhibitors as therapeutic agents for anxiety, depression, and pain. Investigating the acute effects of elevated this compound levels. |
| This compound Administration | Exogenous this compound (AEA) | Directly activates cannabinoid and other receptors. | In wild-type rodents, produces weak and transient effects due to rapid degradation.[2] In FAAH-/- mice or with co-administration of an FAAH inhibitor, induces profound hypomotility, hypothermia, analgesia, and catalepsy.[2][9] | Studying the dose-dependent effects of this compound. Investigating the pharmacology of this compound at its various receptor targets. |
| CB1 Receptor Antagonism | Rimonabant (SR141716A), AM251 | Blocks the activation of the CB1 receptor. | Reverses the behavioral effects of this compound and THC.[2][10] Can precipitate withdrawal symptoms in cannabinoid-dependent animals. | Confirming the CB1 receptor-mediated actions of this compound. Investigating the role of the CB1 receptor in reward and addiction. |
| TRPV1 Receptor Modulation | Capsazepine (antagonist) | Blocks the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. | Can block certain behavioral effects of this compound that are not mediated by CB1 receptors.[11] | Investigating the non-cannabinoid receptor-mediated effects of this compound. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of research findings. The following section provides methodologies for key experiments in this compound research.
Behavioral Assays
dot
Caption: General workflow for behavioral pharmacology experiments.
Objective: To assess locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field apparatus (a square arena, typically 40x40 cm to 50x50 cm, with walls)
-
Video camera and tracking software (e.g., Ethovision, ANY-maze)
-
70% Ethanol (B145695) for cleaning
Protocol:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.
-
Gently place the mouse or rat in the center of the arena.
-
Record the animal's activity for a specified period, typically 5 to 20 minutes.
-
Analyze the recorded video for parameters such as:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the periphery (anxiety-like behavior; less time in the center suggests higher anxiety).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video camera and tracking software
-
70% Ethanol for cleaning
Protocol:
-
Habituate the animals to the testing room.
-
Clean the maze with 70% ethanol and allow it to dry before each trial.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record and analyze the following parameters:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Objective: To assess nociception, specifically the response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Timer
Protocol:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Gently place the animal on the hot plate surface.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer and remove the animal from the hot plate as soon as a response is observed to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.
-
The latency to the first response is recorded as a measure of pain sensitivity. An increase in latency indicates an analgesic effect.
Objective: To assess persistent pain, which has both an acute nociceptive and a subsequent inflammatory phase.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Syringes for injection
-
Observation chamber
-
Timer
Protocol:
-
Inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of the animal's hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The test is typically divided into two phases:
-
Phase 1 (acute phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.
-
Phase 2 (inflammatory phase): 20-40 minutes post-injection, involving inflammatory processes.
-
-
A reduction in the time spent in nociceptive behaviors in either phase indicates an analgesic effect.
Objective: To measure catalepsy, a state of motor immobility, which is a characteristic effect of high doses of cannabinoids.
Materials:
-
A horizontal bar (e.g., 0.75 cm in diameter) elevated from a surface.
Protocol:
-
Gently place the animal's forepaws on the elevated bar.
-
Start a timer and measure the duration the animal remains in this immobile posture.
-
The test is concluded when the animal removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
An increase in the time spent on the bar indicates a cataleptic state.
Biochemical Analyses
dot
Caption: General workflow for biochemical analysis of this compound.
Objective: To accurately measure the concentration of this compound in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solvents for extraction (e.g., toluene, ethyl acetate, acetonitrile)
-
Internal standard (e.g., deuterated this compound)
-
Homogenizer
-
Centrifuge
Protocol:
-
Sample Preparation:
-
Rapidly dissect and freeze the tissue of interest (e.g., brain regions) to prevent enzymatic degradation of this compound.
-
Weigh the frozen tissue and homogenize it in an appropriate buffer.
-
-
Lipid Extraction:
-
Add the internal standard to the homogenate.
-
Perform a liquid-liquid extraction with a suitable organic solvent like toluene or ethyl acetate.[12]
-
Vortex and centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Evaporate the organic solvent and reconstitute the lipid extract in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound from other lipids using a suitable chromatography column and gradient.
-
Detect and quantify this compound and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against a standard curve.
-
Objective: To measure the enzymatic activity of FAAH in tissue or cell lysates.
Materials:
-
Fluorometric plate reader
-
FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Tissue or cell lysate containing FAAH
-
96-well microplate
Protocol:
-
Prepare tissue or cell lysates and determine the protein concentration.
-
In a 96-well plate, add the lysate to the wells.
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time, which is proportional to the hydrolysis of the substrate by FAAH and the release of the fluorescent product.
-
Calculate the FAAH activity, typically expressed as pmol of substrate hydrolyzed per minute per mg of protein.
Objective: To determine the affinity of ligands for the CB1 receptor.
Materials:
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)
-
Cell membranes expressing the CB1 receptor
-
Assay buffer
-
Non-labeled cannabinoid ligand for determining non-specific binding
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Incubate the cell membranes with the radiolabeled ligand in the presence and absence of a competing unlabeled ligand (the test compound).
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding.
-
The affinity (Ki) of the test compound is determined by analyzing the competition binding data.
This compound Signaling Pathway
This compound's biological effects are mediated through a complex signaling network involving multiple receptors and metabolic enzymes.
dot
Caption: Simplified this compound signaling pathway.
This compound is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE), primarily through the action of NAPE-specific phospholipase D (NAPE-PLD).[13][14][15] Once released, this compound can act on several receptors, including the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][12][16] The signaling of this compound is terminated by its reuptake into the cell and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[13][14][17]
References
- 1. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. benchchem.com [benchchem.com]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. geneticacomportamento.ufsc.br [geneticacomportamento.ufsc.br]
- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantification of this compound and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 16. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes: Synthetic Anandamide in In Vitro Research
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a multitude of physiological processes, including pain, mood, appetite, and inflammation.[1] As the first identified endocannabinoid, it acts as a ligand for cannabinoid receptors (CB1 and CB2) and other molecular targets.[2][3] Synthetic this compound is an invaluable tool for in vitro research, allowing scientists to investigate its mechanism of action, identify novel therapeutic targets, and screen for potential drug candidates. These notes provide an overview of its applications, quantitative data, and detailed protocols for its use in common in vitro assays.
Key In Vitro Applications
-
Cancer Research : Synthetic this compound is widely used to study its anti-proliferative and pro-apoptotic effects on various cancer cell lines. Studies have shown that AEA can inhibit the proliferation of human breast, glioma, melanoma, and hepatocellular carcinoma cells.[2][4][5][6][7]
-
Receptor Binding and Pharmacology : It serves as a reference ligand in competitive binding assays to determine the affinity (Ki) of novel compounds for cannabinoid receptors (CB1, CB2) and other targets like the TRPV1 channel and GPR55.[8][9]
-
Enzyme Inhibition Studies : this compound is the primary substrate for Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for its degradation.[1][10] Synthetic AEA is essential for in vitro assays designed to screen for and characterize FAAH inhibitors, a promising therapeutic strategy for enhancing endocannabinoid signaling.[11][12]
-
Signal Transduction Pathway Analysis : Researchers use synthetic this compound to stimulate specific cellular pathways and study downstream signaling events, such as calcium mobilization, modulation of protein kinase C, and activation of transcription factors like NF-κB.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in various in vitro systems.
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor/Target | Parameter | Value (nM) | Cell/System | Reference |
| CB1 Receptor | Ki | 89 | Transfected Cells | [8] |
| CB2 Receptor | Ki | 371 | Transfected Cells | [8] |
| GPR55 | EC50 | 18 | Transfected Cells | [8] |
| CB1 Receptor | EC50 | 31 | Transfected Cells | [8] |
| CB2 Receptor | EC50 | 27 | Transfected Cells | [8] |
| rTRPV1 | pKi | 5.68 (2100 nM) | Rat VR1 Transfected Cells | [8][15] |
Table 2: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 0.5 - 1.5 | Cell Counting | [2] |
| EFM-19 | Breast Cancer | 1.5 ± 0.3 | Cell Counting | [2] |
| A375 | Melanoma | 5.8 ± 0.7 | WST-1 Assay | [5] |
| Huh7 | Hepatocellular Carcinoma | ~10 | MTT Assay | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its effects by interacting with multiple cell surface receptors and intracellular enzymes. The primary pathways involve the activation of G-protein coupled receptors CB1 and CB2, the ion channel TRPV1, and the orphan receptor GPR55. Its signaling is terminated by enzymatic degradation, primarily by FAAH.
Caption: this compound (AEA) signaling pathways in a typical cell.
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol details the steps to measure the cytotoxic or anti-proliferative effects of synthetic this compound on a cancer cell line, such as A375 human melanoma cells.[5]
Workflow: Cell Viability Assay
Caption: General workflow for a WST-1 cell viability assay.
Materials:
-
A375 human melanoma cells (or other target cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthetic this compound (AEA) stock solution (in DMSO or ethanol)
-
WST-1 reagent
-
96-well clear bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest AEA dose) and untreated control wells.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 48 or 72 hours).[2]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium and WST-1 only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: In Vitro CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor, using synthetic this compound as a reference compound. The method is adapted from standard procedures using cell membranes expressing the receptor and a high-affinity radioligand like [³H]CP 55,940.[2][16][17]
Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 receptors (e.g., CHO-CB1 or HEK-CB1) or rat brain synaptosomal membranes.[16]
-
[³H]CP 55,940 (Radioligand)
-
Synthetic this compound (or other unlabeled test compounds)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4, with 0.1% BSA)
-
Wash Buffer (ice-cold Binding Buffer)
-
Non-specific binding determinator (e.g., 10 µM unlabeled WIN 55,212-2)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation: Thaw CB1 receptor membranes on ice. Prepare serial dilutions of this compound and any other test compounds in Binding Buffer. Prepare the radioligand solution in Binding Buffer at a concentration near its Kd (e.g., 0.5-1.0 nM).
-
Assay Setup: In reaction tubes, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer + 50 µL [³H]CP 55,940 + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-specific ligand (WIN 55,212-2) + 50 µL [³H]CP 55,940 + 100 µL membrane suspension.
-
Test Compound: 50 µL this compound dilution + 50 µL [³H]CP 55,940 + 100 µL membrane suspension.
-
-
Incubation: Incubate the tubes for 60-90 minutes at 37°C.[17]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in buffer).
-
Washing: Quickly wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.
-
Measurement: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percent inhibition of specific binding for each concentration of this compound.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 and subsequently the Ki value for this compound.
-
Protocol 3: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol outlines a method to measure the inhibitory effect of a test compound on Fatty Acid Amide Hydrolase (FAAH) activity using synthetic this compound as the substrate, albeit a modified, fluorogenic version for detection.[1]
Workflow: FAAH Inhibition Assay
Caption: Workflow for a fluorometric FAAH inhibition assay.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test inhibitor compounds (dissolved in DMSO)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Positive control inhibitor (e.g., URB597)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control in FAAH Assay Buffer. The final concentration of DMSO in the well should be kept low (<1%). Prepare working solutions of the FAAH enzyme and the AAMCA substrate in Assay Buffer.
-
Assay Plate Setup: To the wells of the 96-well plate, add:
-
Assay Buffer
-
Test inhibitor dilutions or positive control.
-
FAAH enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the AAMCA substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the cleaved fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (enzyme activity without inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. The endogenous cannabinoid this compound inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer activity of this compound in human cutaneous melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anti-carcinogenic activity of this compound on human glioma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 9. Novel analogues of arachidonylethanolamide (this compound): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Integrin clustering enables this compound-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an endogenous cannabinomimetic substance, modulates rat brain protein kinase C in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship for the endogenous cannabinoid, this compound, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methods for Inhibiting Anandamide Degradation in Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for inhibiting the degradation of anandamide (AEA), an endogenous cannabinoid neurotransmitter, in cell cultures. Understanding and manipulating the levels of this compound are crucial for research in various fields, including neuroscience, pharmacology, and drug discovery. The primary enzymes responsible for this compound degradation are Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, Monoacylglycerol Lipase (MAGL).[1][2] This guide outlines methods to inhibit these enzymes, thereby increasing endogenous this compound levels and potentiating its signaling effects.
This compound Signaling and Degradation Pathway
This compound is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[1][3] Upon synthesis, it is released into the extracellular space and can bind to cannabinoid receptors, primarily CB1 and CB2, initiating a signaling cascade.[4] The action of this compound is terminated by its transport into the cell and subsequent enzymatic hydrolysis by FAAH into arachidonic acid and ethanolamine.[3][5] MAGL can also contribute to the degradation of this compound.[1] Inhibition of FAAH and MAGL is a key strategy to enhance and prolong this compound signaling.
Data Presentation: Inhibitor Efficacy
The selection of an appropriate inhibitor and its working concentration is critical for successful experiments. The following tables summarize the half-maximal inhibitory concentrations (IC50) of commonly used FAAH and MAGL inhibitors in various cell lines and assay formats. It is important to note that IC50 values can vary depending on the specific experimental conditions.[5]
Table 1: IC50 Values of Common FAAH Inhibitors [5]
| Inhibitor | Cell Line / Enzyme Source | Assay Type | IC50 (nM) |
| URB597 | Recombinant Human FAAH | Fluorometric | 4.6 |
| N1E-115 Cell Homogenate | Radiometric ([³H]-AEA) | 31 | |
| C6 Glioma Cells | Radiometric ([³H]-AEA) | 263 | |
| PF-3845 | Recombinant FAAH | - | Ki = 230 |
| Colo-205 Cells | MTT (Viability) | 52,550 | |
| PF-04457845 | Recombinant Human FAAH | Fluorometric | 7.2 |
| HEK293T Cells (in situ) | Substrate Hydrolysis | 50 - 70 | |
| JNJ-42165279 | Recombinant Human FAAH | - | 70 |
| JZL195 | FAAH | - | 2 |
Table 2: IC50 Values of Common MAGL Inhibitors
| Inhibitor | Cell Line / Enzyme Source | Assay Type | IC50 (nM) |
| JZL184 | Recombinant Human MAGL | Fluorometric | 8.0 |
| Mouse Brain Membrane | Radiometric | 2.5 | |
| MAGLi 432 | Primary Mouse Brain Microvascular Endothelial Cells | Activity-Based Protein Profiling | < 10 |
| KML29 | Recombinant Human MAGL | Fluorometric | 6.0 |
| 4T1 cells | Radiometric | 220 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the inhibition of this compound degradation in cell cultures.
Protocol 1: Cell Viability Assay (MTT Assay)
Before assessing the efficacy of an inhibitor on this compound degradation, it is crucial to determine its cytotoxicity to the chosen cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete culture medium. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Fluorometric FAAH Activity Assay in Cell Lysates
This protocol describes a common method to measure FAAH activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
FAAH inhibitor
-
FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
-
BCA protein assay kit
Procedure:
-
Culture cells to ~80-90% confluency in appropriate culture vessels.
-
Treat cells with various concentrations of the FAAH inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to normalize FAAH activity.
-
In a 96-well black plate, add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to a final concentration of ~10 µM.
-
Immediately measure the fluorescence kinetically in a microplate reader pre-heated to 37°C (Excitation: ~360 nm, Emission: ~465 nm) for 30-60 minutes.
-
Calculate the rate of the reaction (increase in fluorescence over time) for each sample.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.[5]
Protocol 3: MAGL Activity Assay in Cell Lysates
A similar fluorometric approach can be used to measure MAGL activity.
Materials:
-
Cultured cells
-
Lysis buffer
-
MAGL inhibitor
-
MAGL substrate (e.g., 4-Nitrophenyl acetate)
-
96-well clear, flat-bottom plates
-
Spectrophotometer
Procedure:
-
Follow steps 1-5 from the FAAH activity assay protocol to prepare cell lysates and quantify protein.
-
In a 96-well clear plate, add a standardized amount of cell lysate.
-
Initiate the reaction by adding the MAGL substrate.
-
Measure the change in absorbance over time at 405 nm.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value for the MAGL inhibitor.
Protocol 4: Quantification of this compound in Cell Cultures by LC-MS/MS
This protocol outlines the steps for extracting and quantifying this compound levels from cell cultures after treatment with an inhibitor.
Materials:
-
Cultured cells treated with inhibitor or vehicle
-
Ice-cold PBS
-
Internal standard (e.g., this compound-d8)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
After treating cells with the inhibitor, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids by adding ice-cold methanol containing the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the lipids to a new tube for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for this compound quantification.
-
Normalize the peak area of this compound to the internal standard.
-
Calculate the fold change in this compound levels in inhibitor-treated cells compared to vehicle-treated control cells.[6]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to effectively study the inhibition of this compound degradation in cell cultures. By carefully selecting inhibitors and employing these detailed methodologies, scientists can accurately investigate the role of the endocannabinoid system in various physiological and pathological processes, and accelerate the development of novel therapeutics targeting this compound signaling.
References
Application Notes and Protocols for the Quantification of Anandamide and Other N-Acylethanolamines in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of anandamide (AEA) and other N-acylethanolamines (NAEs) in cerebrospinal fluid (CSF). This document outlines detailed protocols for sample handling, extraction, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with reference quantitative data and key signaling pathways.
Introduction
This compound and other NAEs are a class of endogenous lipid signaling molecules that play crucial roles in the central nervous system (CNS).[1][2][3] As part of the endocannabinoid system, they are implicated in regulating a wide array of physiological and pathological processes, including pain, mood, appetite, and neuroinflammation.[4][5] The accurate quantification of these analytes in CSF is critical for understanding their role in neurological and psychiatric disorders and for the development of novel therapeutics targeting the endocannabinoid system.[1][2][3] However, the low physiological concentrations of these lipids in CSF present a significant analytical challenge.[1][2][6] This guide details robust methods for their sensitive and accurate measurement.
Quantitative Data Summary
The following table summarizes the concentrations of this compound and other NAEs reported in human CSF from healthy individuals. These values can serve as a reference for baseline levels in experimental studies. It is important to note that concentrations can be influenced by various factors including age and sex.[1][2]
| Analyte | Abbreviation | Concentration Range (Healthy Human CSF) | Notes |
| This compound (N-arachidonoylethanolamine) | AEA | <0.001 - 11.65 pmol/mL | Levels may be altered in neurological conditions like epilepsy and schizophrenia.[7][8][9] |
| N-palmitoylethanolamine | PEA | 0.2 - 1.5 pmol/mL | |
| N-oleoylethanolamine | OEA | 0.3 - 1.1 pmol/mL | [7] |
| N-stearoylethanolamine | SEA | 0.05 - 0.5 pmol/mL | |
| N-linoleoylethanolamine | LEA | 0.01 - 0.2 pmol/mL | |
| Docosahexaenoylethanolamide | DHEA | 0.01 - 0.15 pmol/mL | Concentrations may increase with age in males.[1][2][3] |
| Eicosapentaenoylethanolamide | EPEA | 0.005 - 0.05 pmol/mL |
Concentrations are compiled from multiple sources and may vary based on the analytical method used.[1][6][7][9][10]
Experimental Protocols
A highly sensitive and robust method for the quantification of NAEs in CSF involves ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS).[6][10]
Sample Collection and Storage
-
Collect CSF in polypropylene (B1209903) tubes.
-
Immediately after collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to fresh polypropylene tubes and store at -80°C until analysis to prevent degradation of the analytes.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for NAE extraction from CSF.[1]
-
Required Materials:
-
CSF sample (200 µL)
-
Ice-cold ethanol (B145695)
-
100 mM citrate (B86180) buffer (pH 5.0) with 25 mM EDTA
-
Deuterated internal standard mixture (containing d4-AEA, d5-PEA, d4-OEA, etc.)
-
Ice-cold toluene (B28343)
-
2 mL polypropylene tubes
-
-
Procedure:
-
On ice, add 400 µL of ice-cold ethanol to 200 µL of CSF in a 2 mL polypropylene tube.
-
Add 100 µL of 100 mM citrate buffer (pH 5.0) with 25 mM EDTA.
-
Add 10 µL of the deuterated internal standard mixture.
-
Add 550 µL of ice-cold toluene to the mixture.
-
Vortex the tube vigorously for 3 minutes.
-
Centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Carefully transfer 475 µL of the upper organic layer (toluene) to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 60:40 methanol:water with 0.1% formic acid).
-
UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[6][10]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: Linear gradient from 40% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 40% B
-
12.1-15 min: Re-equilibration at 40% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
Analyte Precursor Ion (m/z) Product Ion (m/z) AEA 348.3 62.1 d4-AEA 352.3 62.1 PEA 300.3 62.1 d5-PEA 305.3 62.1 OEA 326.3 62.1 | d4-OEA | 330.3 | 62.1 |
-
Optimize other parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound is synthesized on demand from membrane lipid precursors.[4][11] It primarily interacts with cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[11][12] AEA can also modulate the activity of other receptors like the transient receptor potential vanilloid 1 (TRPV1).[12] The action of this compound is terminated by cellular uptake and subsequent enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[4][5]
Caption: this compound signaling pathway.
Experimental Workflow for NAE Quantification in CSF
The following diagram illustrates the key steps involved in the quantification of NAEs from CSF samples.
Caption: Experimental workflow for NAE quantification.
Conclusion
The methods described in these application notes provide a robust framework for the reliable quantification of this compound and other NAEs in CSF. Adherence to these protocols will enable researchers to generate high-quality, reproducible data, which is essential for advancing our understanding of the endocannabinoid system's role in health and disease and for the development of new therapeutic strategies.
References
- 1. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound elevation in cerebrospinal fluid in initial prodromal states of psychosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 8. escholarship.org [escholarship.org]
- 9. Cerebrospinal fluid levels of the endocannabinoid this compound are reduced in patients with untreated newly diagnosed temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Anandamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-arachidonoylethanolamine (anandamide) is an endogenous cannabinoid neurotransmitter involved in regulating a wide range of physiological and pathological processes. Accurate quantification of this compound in biological matrices is crucial for understanding its roles in health and disease. Solid-phase extraction (SPE) offers a robust and efficient method for the purification and concentration of this compound from complex biological samples prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed protocols for the solid-phase extraction of this compound from various biological matrices, a summary of quantitative data, and a visualization of the experimental workflow and relevant signaling pathways.
Data Presentation: Quantitative Performance of this compound SPE Methods
The selection of an appropriate SPE sorbent is critical for achieving high recovery and purity of this compound. Below is a summary of the performance of different SPE methods for this compound purification from plasma.
| Parameter | SPE Method 1: Oasis HLB | SPE Method 2: C18 | Liquid-Phase Extraction (LPE) |
| Sorbent Type | Hydrophilic-Lipophilic Balanced Polymer | Reversed-Phase Silica-based C18 | Not Applicable |
| Extraction Efficiency | ~60%[1][2] | Poor results, this compound not detectable in one study[3] | ~19%[1][2] |
| Recovery Rate (at 10 µg/mL) | 114%[3] | Not Reported | 93%[3] |
| Recovery Rate (at 50 µg/mL) | 109%[3] | Not Reported | 89%[3] |
| Limit of Quantification (LOQ) | 8 fmol/mL[1][4] | Not Reported | 25 fmol/mL[1][4] |
| Limit of Detection (LOD) | 4 fmol/mL[1][4] | Not Reported | 18.75 fmol/mL[1][4] |
| Sample Volume | 0.5 mL of plasma[4] | Not Reported | 2 mL of plasma[4] |
Note: The recovery rates exceeding 100% for the SPE-HLB method may be attributed to matrix effects in the analytical method used for quantification.[3] C18 cartridges have been reported to yield very poor results for this compound extraction in some studies.[3]
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Oasis HLB SPE Cartridges
This protocol is adapted from established methods for the extraction of this compound from various human bio-matrices.[4]
Materials:
-
Oasis HLB 1cc SPE Cartridges
-
Human plasma samples
-
Deuterated this compound (AEA-d8) internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 0.5 mL of plasma, add an appropriate amount of AEA-d8 internal standard (e.g., 2.5 pmol/mL).[4]
-
Dilute the sample with deionized water to a final volume of 1 mL.[4]
-
Vortex the sample thoroughly.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any precipitates.[4]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.[4]
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in a suitable volume of solvent for your analytical method (e.g., 80-100 µL of acetonitrile or acetonitrile:water (50:50)).[4][5]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis (e.g., by UPLC-MS/MS).[4]
-
Protocol 2: General this compound Extraction from Brain Tissue using C18 SPE Cartridges
This protocol provides a general workflow for the extraction of N-acylethanolamines (NAEs), including this compound, from brain tissue.[6]
Materials:
-
C18 SPE Cartridges
-
Brain tissue samples
-
Internal standard (e.g., deuterated this compound)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Acetonitrile (HPLC grade)
-
Mechanical homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization and Lipid Extraction:
-
Weigh the brain tissue sample.
-
Add the tissue to a glass tube with a 2:1 (v/v) mixture of chloroform:methanol (20 volumes of the tissue weight, e.g., 2 mL for 100 mg of tissue).[6]
-
Add an appropriate amount of internal standard.[6]
-
Homogenize the tissue thoroughly using a mechanical homogenizer.[6]
-
Vortex the homogenate for 10 minutes.[6]
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).[6]
-
Vortex for another 5 minutes.[6]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[6]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[6]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by washing with 5 mL of methanol followed by 5 mL of water.[6]
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the this compound and other NAEs with 5 mL of acetonitrile.[6]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.[6]
-
Reconstitute the sample in a solvent compatible with your analytical instrument for subsequent analysis.
-
Visualizations
This compound SPE Workflow
Caption: Workflow for this compound purification using solid-phase extraction.
This compound Signaling Pathway
Caption: Simplified overview of this compound synthesis, action, and degradation.
References
- 1. A solid-phase method for the extraction and measurement of this compound from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Receptor Occupancy Studies Using Radiolabeled Anandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory. It exerts its effects primarily through the activation of cannabinoid receptors, principally the CB1 and CB2 receptors. Understanding the interaction of this compound and other cannabinoid ligands with these receptors is fundamental for the development of novel therapeutics targeting the endocannabinoid system.
Radiolabeled this compound serves as a powerful tool for in vitro, in vivo, and ex vivo receptor occupancy studies. These studies are critical for determining the affinity, density, and accessibility of cannabinoid receptors, as well as for assessing the potency and target engagement of novel drug candidates. This document provides detailed application notes and protocols for the use of radiolabeled this compound in receptor occupancy studies.
Cannabinoid Receptor Signaling Pathways
Activation of cannabinoid receptors by this compound initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to inhibitory G proteins (Gi/o). Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[1][2][3] The Gβγ subunit can activate various downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate mitogen-activated protein kinase (MAPK) pathways.[2][4]
Data Presentation: Quantitative Binding Data
The following tables summarize key quantitative data for this compound and commonly used radioligands at cannabinoid receptors. It is important to note that binding affinities can vary depending on the experimental conditions, such as the tissue or cell line used, assay buffer composition, and the presence or absence of protease inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF), which prevents this compound degradation.[5][6]
Table 1: this compound Binding Affinities (Ki) for Cannabinoid Receptors
| Compound | Receptor | Species | Radioligand Used | Ki (nM) | Notes |
| This compound | CB1 | Rat | [3H]CP-55,940 | 89 ± 10 | With PMSF |
| This compound | CB1 | Rat | [3H]CP-55,940 | 5400 ± 1600 | Without PMSF |
| This compound | CB1 | Human | [3H]CP-55,940 | 239.2 | Meta-analysis data |
| This compound | CB1 | Rat | [3H]HU-243 | 39.2 ± 5.7 | |
| This compound | CB2 | Human | [3H]CP-55,940 | 439.5 | Meta-analysis data, low affinity |
Table 2: Saturation Binding Data for Cannabinoid Radioligands
| Radioligand | Receptor | Tissue/Cell Line | Bmax (fmol/mg protein) | Kd (nM) | Reference Radioligand for Competition |
| [3H]CP-55,940 | CB1 | Rat Brain | Varies by region | 0.98 | This compound |
| [3H]WIN-55,212-2 | CB1 | Rat Brain | Varies by region | 2.4 | This compound |
| [3H]SR141716A | CB1 | Rat Brain | Varies by region | 1.0 | This compound |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Saturation)
This protocol describes a saturation binding experiment to determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of radiolabeled this compound in a given tissue or cell preparation.
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound or another high-affinity cannabinoid ligand (e.g., CP-55,940)
-
Tissue homogenate or cell membranes expressing cannabinoid receptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4
-
Phenylmethylsulfonyl fluoride (PMSF) stock solution (e.g., 100 mM in ethanol)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radiolabeled this compound.
-
Total Binding: Add assay buffer, the desired concentration of [³H]this compound, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same concentration of [³H]this compound, a saturating concentration of unlabeled this compound (e.g., 10 µM), and the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using non-linear regression to a one-site binding model to determine the Bmax and Kd values.
-
Protocol 2: In Vitro Radioligand Binding Assay (Competition)
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the cannabinoid receptor by measuring its ability to compete with a fixed concentration of radiolabeled this compound.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of [³H]this compound (typically at or near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]this compound, a saturating concentration of unlabeled this compound, and membrane preparation.
-
Competition: Assay buffer, [³H]this compound, varying concentrations of the unlabeled test compound, and membrane preparation.
-
-
Incubation, Filtration, and Quantification: Follow steps 3-5 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Protocol 3: Ex Vivo Receptor Occupancy Assay
This protocol measures the in-life occupancy of cannabinoid receptors by a test compound. Animals are dosed with the compound, and the availability of receptors is subsequently measured in isolated tissues.
Materials:
-
Test compound
-
Experimental animals (e.g., mice or rats)
-
Radiolabeled this compound ([³H]this compound)
-
Cryostat
-
Microscope slides
-
Incubation chambers
-
Phosphor imaging screen or film
-
Image analysis software
Procedure:
-
Animal Dosing: Administer the test compound to animals via the desired route (e.g., oral, intravenous). Include a vehicle-treated control group.
-
Tissue Collection: At the time of expected peak brain or tissue concentration of the test compound, euthanize the animals and rapidly dissect the brain or other tissues of interest. Immediately freeze the tissues.
-
Cryosectioning: Cut thin sections (e.g., 20 µm) of the frozen tissue using a cryostat and thaw-mount them onto microscope slides.
-
Radioligand Incubation: Incubate the tissue sections with a solution containing [³H]this compound at a concentration near its Kd. To determine non-specific binding, incubate a separate set of slides in the presence of a high concentration of an unlabeled cannabinoid ligand.
-
Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Autoradiography: Expose the dried slides to a phosphor imaging screen or autoradiographic film.
-
Image Analysis: Scan the imaging screen or develop the film and quantify the density of radioligand binding in specific regions of interest using image analysis software.
-
Data Analysis:
-
Calculate specific binding in the vehicle and drug-treated groups.
-
Determine the percent receptor occupancy using the formula: % Occupancy = [1 - (Specific Binding in Drug-treated / Specific Binding in Vehicle-treated)] x 100 .
-
Conclusion
The use of radiolabeled this compound in receptor occupancy studies provides invaluable data for understanding the pharmacology of the endocannabinoid system and for the development of new drugs. The protocols outlined in this document provide a framework for conducting robust and reproducible in vitro and ex vivo experiments. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining high-quality, meaningful results.
References
- 1. Calculation of receptor occupancy. [bio-protocol.org]
- 2. TPC - Receptor occupancy [turkupetcentre.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 5. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocannabinoid System: Chemical Characteristics and Biological Activity [mdpi.com]
Experimental Design for Studying Anandamide's Behavioral Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the behavioral effects of anandamide, an endogenous cannabinoid neurotransmitter. This document includes detailed protocols for key behavioral assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound (AEA) is a crucial endocannabinoid that plays a significant role in regulating a wide array of physiological and psychological processes, including mood, appetite, pain sensation, and memory. As a ligand for cannabinoid receptors, particularly the CB1 receptor highly expressed in the central nervous system, this compound's effects are of considerable interest for therapeutic drug development.[1][2] Understanding its behavioral pharmacology is essential for elucidating its role in both normal brain function and pathological conditions.
This compound Administration
For in vivo behavioral studies in rodents, this compound is typically administered via intraperitoneal (i.p.) injection. Due to its lipophilic nature, this compound requires a specific vehicle for solubilization. A common vehicle solution consists of a mixture of saline, ethyl alcohol, and a surfactant like Emulphor or Tween 80.[3][4]
Vehicle Preparation: A standard vehicle solution is an 18:1:1 mixture of 0.9% saline, ethyl alcohol, and Emulphor.[3] Another option is a solution of 7.8% Tween-80 in 92.2% saline.[4] It is crucial to administer the same vehicle solution to control animals to account for any potential behavioral effects of the vehicle itself.
Dosage: The behavioral effects of this compound often follow a biphasic or inverted U-shaped dose-response curve.[3][5] Low doses can produce anxiolytic and facilitatory effects on certain behaviors, while high doses may lead to sedation and motor impairment.[5][6][7] Therefore, a dose-response study is highly recommended to determine the optimal dose for the desired behavioral endpoint. Doses ranging from 0.01 mg/kg to 50 mg/kg have been reported in the literature, with significant effects often observed in the 0.1 mg/kg to 10 mg/kg range for behavioral tests in mice.[3][8][9]
Key Behavioral Assays
A battery of behavioral tests is necessary to comprehensively assess the multifaceted effects of this compound. The following protocols detail standard procedures for evaluating anxiety-like behavior, locomotor activity, nociception, and spatial learning and memory.
Open Field Test
The Open Field Test is a widely used assay to assess general locomotor activity and anxiety-like behavior in a novel environment.[10][11] Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space; an increase in time spent in the center of the arena is interpreted as a reduction in anxiety.[10]
Experimental Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm for mice) with walls high enough to prevent escape, placed in a quiet, dimly lit room (30-100 lux).[12][13]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[11][12]
-
Procedure:
-
Data Analysis:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the periphery (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.[10]
Elevated Plus Maze (EPM)
The EPM is a classic test for assessing anxiety-like behavior in rodents.[14] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[14]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice) with two open arms and two enclosed arms of equal size.[6]
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[1]
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Cleaning: Clean the maze with 70% ethanol between each animal.[6]
Hot Plate Test
The Hot Plate Test is used to measure the analgesic properties of a substance by assessing the animal's response to a thermal stimulus.[15][16] An increase in the latency to respond is indicative of an antinociceptive effect.
Experimental Protocol:
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 52-56°C) and a transparent cylinder to confine the animal to the heated surface.[15][17]
-
Procedure:
-
Data Analysis:
-
Compare the reaction time of this compound-treated animals to that of vehicle-treated controls.
-
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory, which are hippocampus-dependent functions.[19][20]
Experimental Protocol:
-
Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint) containing a hidden escape platform submerged just below the water's surface.[21] The testing room should have various distal visual cues.[21]
-
Acquisition Phase (Learning):
-
For several consecutive days (typically 4-6), conduct multiple trials per day where the mouse is placed in the water from different starting positions and must find the hidden platform.[20]
-
If the mouse does not find the platform within a set time (e.g., 60-120 seconds), gently guide it to the platform.[19]
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself.[22]
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Record the swimming path.
-
-
Data Analysis:
-
Acquisition: Latency to find the platform, swim speed, and path length across training days.
-
Probe Trial: Time spent in the target quadrant (where the platform was previously located) versus other quadrants.
-
Data Presentation
Quantitative data from these behavioral assays should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound on Locomotor Activity and Anxiety-Like Behavior in the Open Field Test
| Treatment Group | Total Distance Traveled (m) | Time in Center (s) | Center Entries | Rears |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Table 2: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 3: Effects of this compound on Nociception in the Hot Plate Test
| Treatment Group | Latency to First Response (s) |
| Vehicle Control | |
| This compound (Dose 1) | |
| This compound (Dose 2) | |
| This compound (Dose 3) | |
| Positive Control (e.g., Morphine) |
Table 4: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Acquisition - Latency Day 4 (s) | Probe Trial - Time in Target Quadrant (%) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) |
Visualizations
This compound Signaling Pathway
This compound primarily exerts its effects through the CB1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that modulates neurotransmitter release.
Caption: this compound signaling pathway.
Experimental Workflow
A typical workflow for investigating the behavioral effects of this compound involves several key stages, from animal preparation to data analysis.
Caption: Experimental workflow.
This comprehensive guide provides researchers with the necessary tools and protocols to effectively design and execute studies on the behavioral effects of this compound, ensuring robust and reproducible results that can contribute to the advancement of cannabinoid research and therapeutic development.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. This compound: The Bliss Molecule — COSMIC VIEW [cosmicview.com]
- 3. Dose-response effects of systemic this compound administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endogenous cannabinoid this compound shares discriminative stimulus effects with Δ9-tetrahydrocannabinol in fatty acid amide hydrolase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low this compound doses facilitate male rat sexual behaviour through the activation of CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 7. Time-course of the effects of this compound, the putative endogenous cannabinoid receptor ligand, on extrapyramidal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convergent translational evidence of a role for this compound in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biodisposition and metabolism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Open field test for mice [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. Hot plate test [panlab.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cyagen.com [cyagen.com]
- 21. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 22. mmpc.org [mmpc.org]
Application Notes and Protocols for Elevating Endogenous Anandamide via FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a pivotal neuromodulatory system implicated in a vast array of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the endogenous cannabinoid N-arachidonoylethanolamine, or anandamide (AEA). The signaling of this compound is primarily terminated by enzymatic hydrolysis via Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme.[1][2] Inhibition of FAAH presents a compelling therapeutic strategy by preventing the degradation of this compound, thereby elevating its endogenous levels and enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other molecular targets.[1][3] This approach is under investigation for a variety of conditions, including anxiety disorders, pain, and inflammation.[1][4]
These application notes provide a comprehensive overview of the use of FAAH inhibitors to elevate endogenous this compound levels, including detailed experimental protocols, quantitative data on the effects of selected inhibitors, and visualizations of key pathways and workflows.
Signaling Pathway and Mechanism of Action
FAAH is an intracellular serine hydrolase that catabolizes this compound into arachidonic acid and ethanolamine.[2][3] FAAH inhibitors function by binding to the active site of the FAAH enzyme, thereby preventing the hydrolysis of this compound. This leads to an accumulation of this compound in various tissues, particularly the brain and peripheral nervous system, which in turn amplifies its signaling at cannabinoid receptors.[1]
Quantitative Data on FAAH Inhibitors
The administration of FAAH inhibitors leads to a significant and measurable increase in this compound levels across various species and tissues. The following tables summarize quantitative data from notable preclinical and clinical studies.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Inhibitor | IC50 (nM) | Mechanism of Action | Reference |
| Faah-IN-5 | 10.5 | Irreversible | [5] |
| URB597 | 4.6 | Irreversible (O-aryl carbamate) | [6] |
| PF-04457845 | 7.2 | Irreversible (piperidine urea) | [6] |
| JNJ-1661010 | 0.84 | Irreversible (piperazine urea) | [6] |
| PF-3845 | ~1-3 (estimated) | Covalent (carbamylation) | [3][7] |
| AM3506 | - | Not specified | [3] |
Note: IC50 values for irreversible inhibitors should be compared with caution as they can be influenced by pre-incubation time and other assay conditions.[6]
Table 2: In Vivo Effects of FAAH Inhibitors on this compound Levels
| Inhibitor | Species | Dose & Route | Tissue | This compound Elevation | Reference |
| URB597 | Rat | 0.3 mg/kg, i.p. | Brain | Elevated | [8] |
| URB597 | Mouse | 0.5 mg/kg, i.p. | Hippocampus, Neocortex | Significantly increased at 0.5 and 4 hours | [9] |
| URB597 | Monkey | 0.3 mg/kg, i.v. | Brain | Increased | [10][11] |
| PF-3845 | Mouse | 10 mg/kg, i.p. | Brain | >10-fold, sustained for >7 hours | [7][8] |
| JNJ-42165279 | Human | 25 mg b.i.d. | Blood | Increased | [12] |
| AM3506 | Rat | 1-3 mg/kg, i.p. | Brain | Increased | [3] |
Experimental Protocols
Accurate quantification of this compound levels and FAAH activity is crucial for evaluating the efficacy of FAAH inhibitors. The following sections detail standard methodologies.
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[6][13]
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound on FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[6][13]
-
Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test Compounds (FAAH inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X FAAH Assay Buffer by diluting a concentrated stock with ultrapure water.
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in ice-cold 1X FAAH Assay Buffer. Keep the diluted enzyme on ice.
-
Prepare a serial dilution of the test compounds at various concentrations.
-
-
Plate Setup:
-
100% Initial Activity Wells (Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (without inhibitor) to three wells.[13]
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent to three wells.[13]
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilutions to respective wells.[13]
-
-
Pre-incubation (for irreversible inhibitors):
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[6]
-
-
Signal Measurement:
Data Analysis:
-
Subtract the average fluorescence of the background wells from the readings of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: Quantification of Endogenous this compound by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of endocannabinoids due to its high sensitivity and specificity.[1]
Objective: To measure the concentration of this compound in biological tissues following FAAH inhibitor administration.
Materials:
-
Homogenizer
-
Organic solvents (e.g., acetonitrile (B52724), methanol, chloroform)
-
Deuterated this compound internal standard (AEA-d4 or AEA-d8)
-
Solid Phase Extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Tissue Collection and Homogenization:
-
Following administration of the FAAH inhibitor or vehicle, euthanize animals at specified time points.
-
Rapidly dissect the tissue of interest (e.g., brain, liver) and immediately freeze it in liquid nitrogen or on dry ice. Store at -80°C until analysis.[15]
-
Weigh the frozen tissue and homogenize in an ice-cold organic solvent mixture (e.g., acetonitrile with the deuterated internal standard).
-
-
Lipid Extraction:
-
Centrifuge the homogenate to pellet the protein and cellular debris.
-
Collect the supernatant containing the lipids.
-
Perform a lipid extraction, for example, using a modified Bligh-Dyer method (chloroform/methanol/water).
-
-
Sample Clean-up (Optional but Recommended):
-
Use Solid Phase Extraction (SPE) to remove interfering substances and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column to separate this compound from other lipids.
-
Mass Spectrometric Detection: Use Multiple Reaction Monitoring (MRM) in positive ion mode. The typical transition for this compound is m/z 348.3 → m/z 62.1.[1]
-
-
Quantification:
-
Determine the concentration of this compound by comparing the peak area of the analyte to that of the deuterated internal standard, using a standard curve.
-
Protocol 3: In Vivo Administration and Behavioral Assessment
Objective: To assess the in vivo efficacy of a FAAH inhibitor on a behavioral outcome in a rodent model.
Materials:
-
FAAH inhibitor
-
Sterile syringes and needles
-
Appropriate rodent model and behavioral testing apparatus (e.g., elevated plus maze, hot plate test)
Procedure:
-
Dosing Solution Preparation:
-
On the day of the experiment, prepare a stock solution of the FAAH inhibitor in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution with the appropriate vehicle to the final desired concentration. Ensure the final solvent concentration is well-tolerated by the animals.[15]
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer the FAAH inhibitor or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).[3]
-
-
Behavioral Testing:
-
At a predetermined time point after dosing, conduct the behavioral test. The timing should correspond to the expected peak efficacy of the inhibitor.
-
Example: Elevated Plus Maze for Anxiolytic-like Effects:
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[16]
-
-
Example: Hot Plate Test for Analgesic Effects:
-
Place the animal on a heated surface (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., licking a paw, jumping). An increase in latency indicates an analgesic effect.
-
-
Conclusion
The inhibition of FAAH is a robust and validated strategy for elevating endogenous this compound levels, with demonstrated efficacy in a range of preclinical models. The protocols and data presented herein provide a foundational guide for researchers investigating the therapeutic potential of this approach. Careful consideration of experimental design, including the choice of inhibitor, dosing regimen, and appropriate outcome measures, is essential for the successful application of FAAH inhibitors in both basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevation of Endogenous this compound Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibition heightens this compound signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase inhibition heightens this compound signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of elevating this compound via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. The endogenous cannabinoid this compound has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Anandamide Synthesis Rates in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is a key endocannabinoid neurotransmitter involved in a myriad of physiological processes, including pain, mood, appetite, and memory. As a lipid signaling molecule, it is not stored in vesicles but rather synthesized "on-demand" from membrane phospholipid precursors in response to neuronal activity.[1] The precise regulation of this compound synthesis is critical for maintaining synaptic homeostasis, and its dysregulation has been implicated in various neurological and psychiatric disorders.
These application notes provide a comprehensive guide to measuring the rates of this compound synthesis in primary neuron cultures. This in vitro model system allows for controlled experimental conditions to dissect the molecular mechanisms governing this compound production. The protocols outlined below cover primary neuron culture, stimulation of this compound synthesis, lipid extraction, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound Synthesis Signaling Pathway
This compound synthesis in neurons is a multi-step process primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i) following neuronal depolarization. The canonical pathway involves the enzymatic conversion of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) to this compound.
Caption: this compound Synthesis Pathway in Neurons.
Data Presentation
The quantification of this compound synthesis rates in primary neuron cultures is essential for understanding the dynamics of this signaling system. Below is a summary of representative quantitative data. It is important to note that direct measurements of synthesis rates in primary neuron cultures are not widely reported; therefore, data from related experimental systems are included for reference.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| Basal this compound Level | 2.79 ± 0.27 fmol / 15 min | Rat Periaqueductal Gray (in vivo microdialysis) | Unstimulated | [2] |
| Stimulated this compound Release | ~2-fold increase over basal | Rat Periaqueductal Gray (in vivo microdialysis) | Electrical Stimulation | [2] |
| This compound Synthesis from Exogenous Precursor | 663 pmol/mg protein/min | Mouse Brain Homogenate | Incubation with GpAEA | [3] |
| This compound Levels in Hippocampus | 148 pmol/g wet weight | Rat Hippocampus | N/A | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for measuring this compound synthesis rates in primary neuron cultures.
Experimental Workflow Overview
Caption: Experimental Workflow for this compound Measurement.
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and place it in a sterile Petri dish containing ice-cold HBSS.
-
Dissect the embryos from the uterine horn and decapitate them.
-
Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain solution according to the manufacturer's instructions for 15-20 minutes at 37°C.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10⁶ cells/well in a 6-well plate).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace half of the culture medium every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
Protocol 2: Stimulation of this compound Synthesis
This protocol describes the stimulation of primary neurons to induce on-demand this compound synthesis.
Materials:
-
Primary neuron cultures (DIV 7-14)
-
HEPES-buffered saline (HBS)
-
Stimulation buffer (HBS containing high KCl, e.g., 50 mM, or a calcium ionophore like ionomycin, e.g., 5 µM)
-
Control buffer (HBS with normal KCl concentration)
-
Internal standard (e.g., this compound-d4)
Procedure:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with pre-warmed HBS.
-
Add the stimulation or control buffer to the respective wells. For time-course experiments, collect the supernatant at different time points (e.g., 0, 1, 5, 15, 30 minutes).
-
To stop the reaction and prepare for extraction, add ice-cold acetonitrile containing the internal standard directly to the wells.
-
Scrape the cells in the acetonitrile and transfer the cell lysate/supernatant mixture to a microcentrifuge tube.
Protocol 3: Lipid Extraction
This protocol details a simple and efficient method for extracting this compound from neuronal cultures using acetonitrile precipitation.
Materials:
-
Cell lysates in acetonitrile (from Protocol 2)
-
Microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS reconstitution solvent (e.g., acetonitrile:water 50:50)
Procedure:
-
Vortex the cell lysate in acetonitrile for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the lipids to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of the LC-MS/MS reconstitution solvent.
-
Vortex for 30 seconds and sonicate for 5 minutes in a 4°C water bath to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 4: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition of the precursor ion (m/z 348.3) to a specific product ion.
-
This compound-d4 (Internal Standard): Monitor the transition of the precursor ion (m/z 352.3) to its corresponding product ion.
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of endogenous this compound to the internal standard against the standard curve.
-
Normalize the this compound concentration to the total protein content of the cell lysate (determined by a protein assay like BCA on the protein pellet from the extraction step). The final synthesis rate can be expressed as pmol of this compound per mg of protein per unit of time.
Conclusion
The methodologies described in these application notes provide a robust framework for investigating this compound synthesis in primary neuron cultures. Accurate quantification of this compound dynamics is crucial for advancing our understanding of its role in neuronal function and for the development of novel therapeutics targeting the endocannabinoid system. The provided protocols, from cell culture to LC-MS/MS analysis, offer a comprehensive approach for researchers in both academic and industrial settings.
References
- 1. Coordinated Regulation of CB1 Cannabinoid Receptors and this compound Metabolism Stabilizes Network Activity during Homeostatic Downscaling | eNeuro [eneuro.org]
- 2. Pain modulation by release of the endogenous cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Pathways Involved in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the endogeneous cannabinoid, this compound, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Gates: Protocols for Assessing Anandamide's Effect on Ion Channel Activity
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Cutting-edge research into the therapeutic potential of endocannabinoids like anandamide hinges on a deep understanding of their interactions with cellular signaling pathways. A key aspect of this is this compound's modulation of ion channel activity, which plays a crucial role in a variety of physiological processes, including neurotransmission, cardiovascular function, and pain perception. To facilitate further investigation in this critical area, comprehensive application notes and detailed protocols for assessing the effects of this compound on various ion channels are outlined below. These protocols are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.
This compound, an endogenous cannabinoid, has been shown to interact with a range of ion channels, either directly or through cannabinoid receptors (CB1 and CB2).[1][2][3] Its effects are complex and can be cell-type specific, necessitating precise and well-controlled experimental conditions to elucidate its mechanisms of action.[4] The following protocols provide a framework for investigating this compound's influence on key ion channels, including potassium (K+), calcium (Ca2+), and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.
Summary of this compound's Quantitative Effects on Ion Channels
The following tables summarize the quantitative data on the effects of this compound on various ion channels as reported in the scientific literature.
Table 1: this compound's Effect on Potassium (K+) Channels
| Ion Channel Subtype & Cell Type | This compound Concentration | Effect | Receptor Involvement | Reference |
| Transient outward K+ current (Ito) in rat ventricular myocytes | Concentration-dependent | Decrease in current | Non-CB1 and non-CB2 | [4][5][6] |
| ATP-sensitive K+ current (IKATP) in rat ventricular myocytes | Concentration-dependent | Increase in current | CB2 receptor-mediated | [4][5][6] |
| Large conductance Ca2+-activated K+ (BKCa) channels in endothelial cells | 0.1–30 μM | Facilitated channel activity | Receptor-independent | [7] |
Table 2: this compound's Effect on Calcium (Ca2+) Channels
| Ion Channel Subtype & Cell Type | This compound Concentration | Effect | IC50/EC50 | Receptor Involvement | Reference |
| T-type Ca2+ channels (α1G, α1H, α1I) in HEK 293 cells | 1 µM | Inhibition of currents | Not specified | Receptor-independent | [8] |
| High voltage-activated Ca2+ channels (IHVA) in trigeminal ganglion neurons | 0.001-30 µmol/L | Inhibition of currents | 0.92 µmol/L | CB1 receptor-mediated | [9] |
| L-type Ca2+ channels in rat ventricular myocytes | 1, 10, 100 nM | Decrease in current | ~0.1 µM | CB1 receptor-mediated | [10][11] |
Table 3: this compound's Effect on TRPV1 Channels
| Cell Type | This compound Concentration | Effect | Receptor Involvement | Reference |
| Vagal afferent neurons | 10 µM | Robust calcium influx | Direct activation of TRPV1 | [12] |
| Dorsal root ganglia (DRG) neurons | Endogenously produced | TRPV1-dependent Ca2+ influx | Direct activation of TRPV1 | [13] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Potassium and Calcium Channels
This protocol details the whole-cell patch-clamp technique, a gold-standard method for recording ion channel activity from a single cell.
I. Cell Preparation
-
Cell Culture and Dissociation:
-
Culture the desired cell type (e.g., rat ventricular myocytes, HEK293 cells expressing the channel of interest, or trigeminal ganglion neurons) under standard conditions.[4][8][9]
-
For primary cells like ventricular myocytes, isolate the cells using enzymatic digestion as previously described.[4][6]
-
Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
II. Electrophysiological Recording
-
Solutions:
-
External Solution (for K+ currents): (in mM) 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
External Solution (for Ca2+ currents): (in mM) 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with CsOH. (CsCl is used to block K+ channels).
-
Pipette Solution (for Ca2+ currents): (in mM) 120 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, pH adjusted to 7.2 with CsOH.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the final desired concentrations in the external solution immediately before use. Ensure the final solvent concentration is low (<0.1%) to avoid non-specific effects.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.[8]
-
Apply specific voltage protocols to elicit the ion currents of interest.
-
For transient outward K+ current (Ito): From a holding potential of -80 mV, apply depolarizing steps from -40 to +60 mV in 10 mV increments for 400 ms (B15284909).[4]
-
For L-type Ca2+ current: From a holding potential of -80 mV, apply a prepulse to -40 mV for 500 ms to inactivate Na+ channels, followed by depolarizing test pulses from -30 to +50 mV in 10 mV increments for 300 ms.[11]
-
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing various concentrations of this compound and record the currents again.
-
To investigate receptor involvement, pre-incubate the cells with specific antagonists (e.g., AM251 for CB1, AM630 for CB2) before applying this compound.[5][11]
-
III. Data Analysis
-
Measure the peak current amplitude at each test potential before and after this compound application.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of inhibition or potentiation of the current at each this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 or EC50 value.[9]
-
Analyze changes in channel kinetics, such as the time course of activation and inactivation. For example, fit the decay phase of the current to an exponential function to determine the inactivation time constant.[10]
-
To assess effects on steady-state inactivation, apply a series of conditioning prepulses to different voltages before a test pulse to a constant voltage. Plot the normalized peak current during the test pulse as a function of the prepulse potential and fit the data with a Boltzmann function.[8][9]
Protocol 2: Calcium Imaging for Assessing this compound's Effect on TRPV1 and Intracellular Calcium Levels
This protocol uses fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
I. Cell Preparation and Dye Loading
-
Plate cells (e.g., dorsal root ganglion neurons or HEK293 cells expressing TRPV1) on glass-bottom dishes.[13]
-
Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
II. Calcium Imaging
-
Mount the dish on the stage of a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images.
-
Apply this compound at various concentrations to the perfusion solution.
-
Record the changes in fluorescence intensity over time.
-
As a positive control for TRPV1 activation, apply a known TRPV1 agonist like capsaicin.[12]
-
To confirm the involvement of TRPV1, pre-incubate the cells with a TRPV1 antagonist (e.g., capsazepine (B1668289) or ruthenium red) before applying this compound.[12]
III. Data Analysis
-
For Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Quantify the peak amplitude of the calcium response and the area under the curve for each condition.
-
Perform concentration-response analysis to determine the EC50 of this compound-induced calcium influx.
Signaling Pathways and Experimental Workflows
Figure 1: Signaling pathways of this compound's effect on ion channels.
Figure 2: Experimental workflow for whole-cell patch-clamp.
Figure 3: Experimental workflow for calcium imaging.
References
- 1. This compound as an intracellular messenger regulating ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of this compound on potassium channels in rat ventricular myocytes: a suppression of I(to) and augmentation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Direct activation of Ca2+ and voltage-gated potassium channels of large conductance by this compound in endothelial cells does not support the presence of endothelial atypical cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct inhibition of T-type calcium channels by the endogenous cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory effects of this compound on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Electrophysiological effects of this compound on rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Direct this compound Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 13. This compound acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Anandamide Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of anandamide (AEA) during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is preventing this compound degradation so critical during sample preparation?
This compound is an endogenous cannabinoid that is highly susceptible to rapid enzymatic and chemical degradation upon sample collection.[1][2] Failure to prevent this degradation can lead to significantly underestimated this compound levels, compromising the validity of your experimental findings. The primary enzyme responsible for this compound breakdown is Fatty Acid Amide Hydrolase (FAAH).[2][3] Additionally, cyclooxygenase-2 (COX-2) can also metabolize this compound.[4][5]
Q2: What are the main sources of this compound degradation in biological samples?
The two primary enzymatic pathways for this compound degradation are:
-
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): This is the main catabolic pathway, breaking down this compound into arachidonic acid and ethanolamine.[2][3]
-
Oxidation by Cyclooxygenase-2 (COX-2): This enzyme can convert this compound into prostaglandin-ethanolamides (prostamides).[4][6]
Furthermore, ex vivo production of this compound can occur in whole blood samples, leading to artificially inflated measurements if not handled properly.[7][8]
Q3: Is it always necessary to use inhibitors?
Yes, for accurate quantification of endogenous this compound levels, the use of inhibitors is strongly recommended. The rapid action of enzymes like FAAH can lead to significant loss of this compound within minutes of sample collection at room temperature.[1]
Q4: What are the recommended storage conditions for samples intended for this compound analysis?
For long-term storage, samples should be kept at -80°C.[9][10] For short-term storage during processing, samples should be kept on ice (0-4°C) at all times.[9][11] It is also crucial to minimize freeze-thaw cycles, as this can affect this compound stability.[10][12]
Q5: Which type of collection tubes should I use for blood samples?
For plasma collection, it is recommended to use tubes containing an anticoagulant like EDTA and to keep them on ice.[13] Immediate centrifugation at low temperatures (e.g., 2000 x g for 15 minutes at 4°C) is critical to separate plasma from blood cells and prevent the release of this compound from cells.[7][13]
Troubleshooting Guide
Issue 1: My measured this compound concentrations are much lower than expected or undetectable.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | - Verify Inhibitor Use: Ensure that a broad-spectrum serine hydrolase inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF) or a specific FAAH inhibitor (e.g., URB597) was added to the sample immediately upon collection.[1][14] - Check Inhibitor Concentration: Confirm that the final concentration of the inhibitor in your sample is sufficient. For PMSF, a common concentration is 1 mM.[13] |
| Improper Sample Handling | - Maintain Low Temperatures: Review your protocol to ensure samples were kept on ice or at 4°C throughout the entire preparation process before freezing.[9] - Minimize Processing Time: Prolonged time at room temperature can lead to significant this compound loss.[7] |
| Inefficient Extraction | - Optimize Extraction Solvent: Different sample matrices may require different extraction solvents. Toluene (B28343) and ethyl acetate/hexane mixtures are commonly used for liquid-liquid extraction.[13][15] - Evaluate Extraction Method: Consider if solid-phase extraction (SPE) might provide better recovery for your sample type compared to liquid-liquid extraction (LLE).[15] |
| Oxidation | - Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent. - Inert Atmosphere: For highly sensitive samples, perform extraction under an inert atmosphere (e.g., nitrogen or argon).[16] |
Issue 2: I am observing high variability in this compound levels between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Collection | - Standardize Collection Protocol: Ensure a consistent and rapid workflow from sample collection to the addition of inhibitors and freezing.[7] For blood, the time between drawing blood and centrifugation is critical.[11] |
| Ex Vivo this compound Production (in blood) | - Immediate Centrifugation: Centrifuge blood samples immediately after collection at 4°C to separate plasma from cells.[7][9] this compound can be released from blood cells, artificially increasing plasma concentrations.[8] |
| Freeze-Thaw Cycles | - Aliquot Samples: Aliquot samples upon initial processing to avoid multiple freeze-thaw cycles.[10][12] |
| Inhomogeneous Sample | - Thorough Homogenization: For tissue samples, ensure complete homogenization to achieve a uniform distribution of this compound before taking an aliquot for extraction.[17] |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Inhibitor Cocktail
This protocol describes the preparation of an inhibitor stock solution to prevent the degradation of this compound by FAAH and other serine hydrolases.
Materials:
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 100 mM stock solution of PMSF in DMSO.
-
Store the stock solution in small aliquots at -20°C.
-
For use, dilute the stock solution into your sample collection buffer to a final concentration of 1 mM. For example, add 10 µL of 100 mM PMSF stock to 990 µL of sample.
Protocol 2: this compound Extraction from Plasma
This protocol outlines a liquid-liquid extraction (LLE) procedure for isolating this compound from plasma samples.
Materials:
-
Plasma sample with added inhibitor (e.g., 1 mM PMSF)
-
Ice-cold acetonitrile (B52724)
-
Toluene
-
Internal standard (e.g., this compound-d8)
-
Centrifuge capable of reaching 14,000 x g and maintaining 4°C
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma on ice, add the internal standard.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.[17]
-
Transfer the supernatant to a new tube.
-
Add 2 mL of toluene to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.[13]
-
Carefully collect the upper organic phase.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.[17]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound stability and inhibitor efficacy.
Table 1: Stability of this compound in Whole Blood and Plasma
| Condition | Analyte | Stability | Reference |
| Whole blood on ice | This compound | Unstable, increases 2.3-fold within 3 hours | [10][11] |
| Plasma on ice | This compound | Stable for at least 4 hours | [10][11] |
| Long-term storage at -80°C | This compound | Stable for at least 4 weeks (low endogenous levels) | [10][11] |
Table 2: IC₅₀ Values of Common FAAH Inhibitors
| Inhibitor | Target | IC₅₀ | Reference |
| URB597 | FAAH | 4.6 nM | [18] |
| JNJ-42165279 | human FAAH | 70 nM | [18] |
| PF-04457845 | human FAAH | 7.2 nM | [18] |
| Carprofen | FAAH | 78.6 µM | [19] |
| Biochanin A | human FAAH | 2.4 µM | [19] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Release of this compound from blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel analogues of arachidonylethanolamide (this compound): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing LC-MS/MS for Anandamide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of anandamide (AEA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the detection and quantification of this compound.
Q1: Why am I observing low sensitivity or no this compound peak in my samples?
A1: Low sensitivity for this compound can stem from several factors throughout the analytical workflow. Pre-analytical issues are common, as this compound is susceptible to enzymatic degradation by fatty acid amide hydrolase (FAAH).[1][2] It is crucial to handle samples quickly and at low temperatures to minimize enzymatic activity.[1] During sample preparation, the choice of extraction method significantly impacts recovery. While solid-phase extraction (SPE) is an option, liquid-liquid extraction (LLE) using solvents like toluene (B28343) has been shown to yield high recovery for this compound.[1] Inefficient ionization in the mass spectrometer is another major cause. This compound ionizes well in positive electrospray ionization (+ESI) mode.[1][3] Ensure that your mobile phase composition is amenable to ESI, often requiring additives like formic acid or ammonium (B1175870) acetate (B1210297) to promote protonation.[1] Finally, verify your MS/MS parameters, including the precursor and product ion masses (MRM transitions) and collision energy, are correctly optimized for this compound.
Q2: My this compound peak shape is poor (e.g., fronting, tailing, or splitting). What are the likely causes and solutions?
A2: Poor peak shape can be attributed to both chromatographic and sample matrix effects.
-
Peak Fronting: This can occur if the sample is prepared in a solvent stronger than the initial mobile phase conditions, causing the analyte to move through the column too quickly at the beginning of the injection.[4] To resolve this, ensure your final sample solvent is of equal or weaker strength than your starting mobile phase.[4] Peak fronting has also been observed in some SPE protocols for this compound.[1]
-
Peak Tailing: Tailing is often caused by secondary interactions between this compound and the stationary phase, or by contamination on the column.[5] Using a high-quality C18 column and ensuring proper mobile phase pH can mitigate these interactions. Column contamination from complex sample matrices can also lead to tailing; implementing a robust sample clean-up procedure and regular column flushing can help.[5][6]
-
Split Peaks: Split peaks can indicate a partially clogged column frit or a void in the column bed.[5] Filtering samples before injection can prevent frit blockage.[5] If a void is suspected, the column may need to be replaced. Additionally, injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[5]
Q3: I'm seeing high background noise or unexpected peaks in my chromatograms. What are potential sources of contamination?
A3: High background noise and contaminant peaks are common in LC-MS analysis, especially for lipids like this compound. Potential sources include:
-
Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents. Contaminants such as polyethylene (B3416737) glycol (PEG), plasticizers (e.g., phthalates), and alkylated amines from solvents can interfere with your analysis.[7][8]
-
Sample Preparation: Plasticware used during sample preparation, such as microcentrifuge tubes, can leach plasticizers and other contaminants.[9] Using borosilicate glassware or pre-screened polypropylene (B1209903) tubes can minimize this.[9] Phospholipids from biological samples are a major source of matrix effects and can co-elute with this compound, causing ion suppression. A thorough sample clean-up is essential to remove these interfering lipids.
-
LC-MS System: Contamination can build up in the LC system, including tubing, the injector, and the column. Regular system flushing and maintenance are crucial. Carryover from previous injections, especially of sticky molecules like lipids, can also be a problem.[6]
Q4: How can I prevent the degradation of this compound in my samples?
A4: this compound is readily degraded by the enzyme fatty acid amide hydrolase (FAAH).[10][11] To prevent its breakdown, it is critical to inhibit enzymatic activity immediately upon sample collection. This can be achieved by:
-
Rapid Processing at Low Temperatures: Process samples on ice and as quickly as possible to slow down enzymatic reactions.
-
Enzyme Inhibitors: For some applications, adding a FAAH inhibitor to the collection tubes or homogenization buffer can be effective.
-
Solvent Precipitation: Immediately precipitating proteins with a solvent like cold methanol (B129727) or acetonitrile (B52724) can denature and inactivate enzymes.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the detection of this compound. Note that optimal conditions, particularly collision energy and cone/fragmentor voltage, are instrument-dependent and should be optimized in your laboratory.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Ionization Mode |
| This compound (AEA) | 348.3 | 62.1 | 14 | 30 | +ESI |
| This compound-d4 (AEA-d4) | 352.3 | 66.1 | 16 | 26 | +ESI |
Data compiled from multiple sources, with representative values shown.[12] The product ion at m/z 62.1 corresponds to the protonated ethanolamine (B43304) fragment, which is a characteristic fragment for N-acylethanolamines.[2]
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of this compound from biological matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is adapted from methodologies that have shown high recovery for this compound.[1][13]
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and keep on ice. Centrifuge at a low temperature (e.g., 3,000 x g for 15 minutes at 4°C) as soon as possible to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. To a 500 µL aliquot of plasma, add an appropriate amount of a deuterated internal standard, such as this compound-d4 (AEA-d4), to a final concentration suitable for your calibration range.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile or acetone (B3395972) to the plasma sample to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of toluene, vortex for 30 seconds, and allow the phases to separate. Toluene has been demonstrated to provide good recovery and minimize ion suppression.[1]
-
Solvent Evaporation: Carefully transfer the upper organic layer (toluene) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with your LC mobile phase, such as a 50:50 mixture of acetonitrile and water. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 75% B), ramps up to a high percentage (e.g., 100% B) to elute this compound, and then re-equilibrates to the initial conditions.[1]
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (+ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the data table above for this compound and its internal standard.
-
Instrument Parameters: Optimize source parameters such as capillary voltage (e.g., 1.7-3.5 kV), source temperature, and gas flows on your specific instrument for maximum this compound signal.[1]
-
Visualizations
This compound Signaling Pathway
References
- 1. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. providiongroup.com [providiongroup.com]
- 8. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 13. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of anandamide during extraction
Welcome to the technical support center for anandamide extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the extraction of this compound, ensuring high recovery and accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am experiencing low recovery of this compound in my samples. What are the potential causes and solutions?
Answer:
Poor recovery of this compound can stem from several factors throughout the extraction process, from initial sample handling to the final extraction method. This compound is an unstable lipid molecule, making it susceptible to degradation.[1]
Common Causes and Troubleshooting Steps:
-
Enzymatic Degradation: this compound is rapidly broken down by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3][4][5]
-
Solution: Immediately process samples at low temperatures (on ice) to minimize enzymatic activity.[1] The use of FAAH inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), during homogenization can also prevent degradation.[3][4][6] For blood samples, it is crucial to separate plasma from blood cells as soon as possible, as delays can lead to a time- and temperature-dependent increase in this compound levels ex vivo.[7][8][9][10]
-
-
Improper Sample Storage: this compound can degrade if samples are not stored correctly.
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts recovery. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used, each with its own advantages and potential pitfalls.[2][12]
-
Solution: Evaluate your current extraction protocol against established methods. For LLE, the choice of organic solvent is critical. For SPE, the type of cartridge and the wash steps can lead to analyte loss.[2]
-
-
Adsorption to Surfaces: this compound can adhere to plastic surfaces, leading to loss.
-
Solution: Using glass slides or tubes instead of plastic can minimize this issue, resulting in lower background noise and higher accuracy.[13]
-
Question 2: Which extraction solvent is best for this compound?
Answer:
The choice of solvent is a critical parameter in achieving high recovery of this compound. The ideal solvent should efficiently extract the lipophilic this compound from the biological matrix while minimizing the co-extraction of interfering substances.
-
Toluene (B28343): For liquid-liquid extraction (LLE), toluene has been shown to yield high recovery rates for this compound, with the added benefit of low ionization suppression in mass spectrometry.[1][2] It is often considered one of the most ideal extraction solvents.[1]
-
Acetonitrile (B52724): This solvent is effective for protein precipitation and can be used for a simple and rapid extraction, particularly from brain tissue, resulting in a relatively clean extract suitable for LC-MS analysis without extensive cleanup.[11][14]
-
Chloroform (B151607)/Methanol (B129727) Mixtures: Classic lipid extraction methods developed by Folch and Bligh and Dyer, which utilize chloroform and methanol mixtures, are still widely used for endocannabinoid extraction.[11][12]
-
Acetone (B3395972): Acetone is frequently used for protein precipitation prior to lipid extraction.[11]
Question 3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
Answer:
Both LLE and SPE are viable methods for this compound extraction, and the best choice may depend on the sample matrix, required throughput, and available equipment.
-
Liquid-Liquid Extraction (LLE): This is often a faster and cheaper method.[1] A well-optimized LLE protocol using a suitable solvent like toluene can result in high recovery and clean extracts.[2][7]
-
Solid-Phase Extraction (SPE): SPE can offer superior extraction efficiency and result in cleaner samples by effectively removing interfering substances.[15] Using reverse-phase columns like C8 or C18 can improve yields due to their compatibility with the hydrophobic nature of this compound.[1] However, analyte loss can occur during the wash steps if the protocol is not optimized.[2]
Quantitative Data Summary
The following table summarizes the recovery rates of this compound using different extraction methods and solvents as reported in various studies.
| Extraction Method | Solvent/Cartridge | Matrix | Analyte | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Toluene | Aortic Tissue | This compound (10 µg/mL) | 93% | [2] |
| Liquid-Liquid Extraction (LLE) | Toluene | Aortic Tissue | This compound (50 µg/mL) | 89% | [2] |
| Solid-Phase Extraction (SPE) | Oasis HLB | Aortic Tissue | This compound (10 µg/mL) | 114% | [2] |
| Solid-Phase Extraction (SPE) | Oasis HLB | Aortic Tissue | This compound (50 µg/mL) | 109% | [2] |
| Solid-Phase Extraction (SPE) | Not Specified | Plasma | This compound | 60% | [15] |
| Organic Solvent Extraction | Not Specified | Plasma | This compound | 19% | [15] |
| Liquid-Liquid Extraction (LLE) | Toluene | Plasma | This compound | 72.2% | [7] |
| Acetonitrile Precipitation | Acetonitrile | Rodent Brain | This compound | 98.1 - 106.2% | [14] |
*Note: Recovery rates exceeding 100% were attributed to chromatographic peak fronting, which could lead to a falsely high value.[2]
Experimental Protocols
Protocol 1: Toluene-Based Liquid-Liquid Extraction (LLE) for this compound from Plasma and Aortic Tissue
This protocol is adapted from a study that demonstrated high recovery of this compound.[2]
Materials:
-
Toluene
-
Internal Standard (e.g., deuterated this compound)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Acetonitrile for reconstitution
Procedure:
-
Sample Preparation: To a 1.5 mL centrifuge tube, add the plasma or aortic tissue homogenate.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
Protein Precipitation (for plasma): Add a protein precipitation solution (e.g., 1mM PMSF in acetone or 1% acetic acid in acetonitrile) in a 1:2 plasma/solution ratio. Vortex-mix and centrifuge at 10,000 rpm for 5 minutes. Collect the supernatant.
-
Liquid-Liquid Extraction: Add toluene to the supernatant (a common starting ratio is 2:1 toluene to sample volume).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at a sufficient speed and time to achieve phase separation (e.g., 3000 rpm for 10 minutes).
-
Collection of Organic Layer: Carefully collect the upper organic layer (toluene) containing the this compound.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of acetonitrile for LC-MS/MS analysis.
Visualizations
Diagram 1: General Workflow for this compound Extraction and Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis and degradation of this compound, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of an this compound degradation system in prostate epithelial PC-3 cells: synthesis of new transporter inhibitors as tools for this study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the endocannabinoid this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls and solutions in assaying this compound transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A solid-phase method for the extraction and measurement of this compound from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in anandamide quantification from blood
Welcome to the Technical Support Center for Anandamide Quantification. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of measuring this compound (AEA) in blood samples, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound quantification?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification from blood plasma or serum, these effects, primarily ion suppression, are a major concern.[2][3] Endogenous materials like proteins, salts, and particularly phospholipids (B1166683) can interfere with the ionization of this compound in the mass spectrometer's ion source.[4] This interference leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of the analysis, potentially causing the analyte to go undetected even with highly sensitive instruments.[2][5]
Q2: What are the most common sources of matrix effects in blood plasma/serum samples?
A: The primary sources of matrix effects in blood-based samples are endogenous components that are often co-extracted with this compound. These include:
-
Phospholipids: Abundant in biological membranes, phospholipids (e.g., lysophosphatidylcholines and phosphatidylcholines) are a major cause of ion suppression.[4][6]
-
Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample cleanup can also interfere with the ionization process.[2][4]
-
Other Endogenous Lipids: The complex lipidome of plasma contains numerous compounds that can compete with this compound for ionization.
Q3: What is the best sample collection and handling protocol to minimize pre-analytical variability?
A: this compound levels can change significantly after blood collection due to ex vivo enzymatic activity.[7][8] Studies have shown a time- and temperature-dependent increase in plasma this compound concentrations in whole blood samples.[8][9] To ensure accurate results, a strict, standardized pre-analytical protocol is crucial.[7]
-
Anticoagulant: Collect blood in EDTA-containing tubes.
-
Temperature: Place tubes on ice immediately after collection.[9]
-
Processing Time: Separate plasma from blood cells by centrifugation (e.g., 2,000 x g for 10 min at 4°C) as quickly as possible, ideally within 15-30 minutes of collection.[9][10]
-
Storage: Flash-freeze the separated plasma in liquid nitrogen and store it at -80°C until analysis to prevent degradation.[10][11]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help?
A: Using a stable isotope-labeled internal standard, such as deuterated this compound (AEA-d8 or AEA-d4), is the most effective way to compensate for matrix effects.[12][13][14] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte.[13] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
Issue 1: Poor Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Method | The choice of extraction technique significantly impacts recovery. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods. Compare your current method with established protocols. For instance, SPE has been shown to provide superior extraction efficiency (60%) compared to some traditional organic solvent LLE methods (19%).[15][16] |
| Incorrect LLE Solvent | The solvent used in LLE is critical. Toluene (B28343) has been demonstrated to yield high recovery (>85%) for this compound while minimizing the co-extraction of phospholipids that cause ion suppression.[17][18] Other solvents like ethyl acetate/hexane mixtures are also used.[10] |
| Improper pH during LLE | For LLE, the pH of the aqueous sample should be adjusted to ensure the analyte is in its neutral, uncharged form, which enhances its partitioning into the organic solvent.[13] |
| Suboptimal SPE Protocol | Ensure the SPE cartridge (e.g., Oasis HLB) is properly conditioned and equilibrated before loading the sample.[12] Use the correct wash and elution solvents to selectively retain and then elute this compound while washing away interfering substances.[10] |
Issue 2: Significant Ion Suppression / Low MS Signal
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Phospholipids are a primary cause of ion suppression.[4] Improve sample cleanup to remove them. Techniques like LLE with specific solvents (e.g., toluene) or targeted SPE can effectively reduce phospholipid content.[17][18] |
| Inadequate Chromatographic Separation | Optimize your LC method to separate this compound from the region where matrix components elute (often early in the run).[2] Modifying the gradient, extending the run time, or using a different column chemistry can improve resolution. |
| High Salt Concentration | Ensure salts from buffers or the sample itself are removed during sample preparation, as they can suppress the ESI signal.[4] |
| Suboptimal MS Source Parameters | Re-optimize ion source parameters such as capillary voltage, nebulizing gas pressure, and source temperature. These settings can significantly impact ionization efficiency and sensitivity.[3] |
| Sample Dilution | If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components relative to the analyte, thereby lessening ion suppression.[5] |
Issue 3: Poor Reproducibility (High %RSD)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | This compound is unstable in whole blood, with concentrations increasing over time ex vivo.[8][9] Adhere to a strict, standardized protocol for blood collection, processing time, and temperature for all samples to minimize pre-analytical variability.[7] |
| Variable Matrix Effects Between Samples | Different patient or subject samples can have varying compositions, leading to different degrees of ion suppression.[2] The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) is the best way to correct for this sample-to-sample variation.[13][14] |
| Analyte Instability (Freeze-Thaw) | Repeated freeze-thaw cycles can affect this compound concentrations.[9][19] Aliquot plasma samples after the initial separation to avoid thawing the entire sample multiple times. |
| Inconsistent Extraction Procedure | Manual extraction procedures can introduce variability. Ensure precise and consistent execution of each step (pipetting, vortexing, evaporation). Automating sample preparation can improve reproducibility. |
Data Summary Tables
Table 1: Comparison of Extraction Methods for this compound from Plasma
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) - Organic Solvent Mix | Liquid-Liquid Extraction (LLE) - Toluene |
| Extraction Efficiency / Recovery | ~60%[15][16] | ~19%[15][16] | >85%[17] |
| Limit of Quantification (LOQ) | 8 fmol/mL[12][15] | 25 fmol/mL[12][15] | Not explicitly stated, but method provides sufficient clearance from ion suppression region.[17] |
| Limit of Detection (LOD) | 4 fmol/mL[12][15] | 18.75 fmol/mL[12][15] | Not explicitly stated. |
| Phospholipid Removal | Good | Moderate to Poor | Excellent (extracts contain only 2% of matrix-effect-causing phospholipids)[18] |
| Suitability for High Throughput | High[15] | Low[15] | Moderate |
| Reference | Marczylo et al.[12][15] | Marczylo et al.[12][15] | Gouveia-Figueira et al.[17], Zoerner et al.[18] |
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from Marczylo et al.[12]
-
Sample Preparation:
-
Take 0.5 mL of plasma and spike with a known amount of deuterated this compound (e.g., AEA-d8) to serve as the internal standard.
-
Vortex the sample thoroughly.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use an Oasis HLB 1cc cartridge.
-
Pre-condition the cartridge by passing 1 mL of methanol (B129727) through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water through it.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[10]
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge using 1 mL of acetonitrile.[10]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile/water 50:50) for LC-MS/MS analysis.[10]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from Gouveia-Figueira et al. and Zoerner et al.[17][18]
-
Sample Preparation:
-
Thaw 1 mL of frozen plasma on ice.
-
Add a known amount of deuterated this compound (e.g., AEA-d8) as the internal standard.
-
-
Extraction:
-
Add 2 mL of ice-cold toluene to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 25°C to separate the organic and aqueous layers.[11]
-
-
Collection:
-
Carefully collect the upper organic layer (toluene) and transfer it to a new tube.
-
-
Final Preparation:
-
Evaporate the toluene extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS injection.
-
Protocol 3: Example LC-MS/MS Parameters
These parameters are a composite from several published methods.[17][20][21]
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, Zorbax Eclipse Plus C18).
-
Column Temperature: 40°C.[17]
-
Mobile Phase A: Water with 0.1% - 0.2% acetic acid or formic acid.[17][21]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[17][21]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.[17]
-
Gradient: A typical gradient would start at ~70-75% Mobile Phase B, ramp up to 100% B to elute the analyte, and then re-equilibrate.[17]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[17]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
This compound (AEA): m/z 348.3 → 62.1
-
This compound-d8 (AEA-d8): m/z 356.3 → 62.1[17]
-
-
Source Parameters:
Visual Diagrams
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Release of this compound from blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A solid-phase method for the extraction and measurement of this compound from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and this compound in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous Quantification of this compound and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of anandamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of anandamide (AEA) stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide: Common Issues with this compound Stock Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | This compound degradation due to improper storage. | Store stock solutions at or below -20°C in airtight, light-protected containers. For long-term storage, -80°C is recommended.[1][2] Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Use high-purity solvents such as ethanol (B145695) or DMSO.[1][3] | ||
| Inaccurate solution concentration. | Prepare fresh dilutions from a concentrated stock solution for each experiment. Do not store aqueous solutions for more than one day.[3] | |
| Precipitate formation in the solution | Low solubility in the chosen solvent or buffer. | This compound is a lipid and has low solubility in aqueous solutions.[3] For cell culture, an ethanolic solution can be directly added to the medium, ensuring the final solvent concentration is minimal.[3] Sonication may aid in dissolving this compound in solvents like ethanol and DMSO.[1] |
| Solvent evaporation. | Ensure vials are securely sealed. For organic solvents, consider using vials with PTFE-lined caps. | |
| Reduced compound activity | Degradation due to exposure to light and oxygen. | This compound is sensitive to light and oxygen. Prepare and handle solutions under dim light and consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. |
| Hydrolysis in aqueous solutions. | Avoid storing this compound in aqueous buffers for extended periods. Prepare fresh dilutions as needed.[3] | |
| Enzymatic degradation. | In biological samples, this compound is rapidly degraded by enzymes like Fatty Acid Amide Hydrolase (FAAH).[4][5][6][7] When working with cell lysates or tissues, consider adding FAAH inhibitors if degradation is a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Anhydrous ethanol is a commonly used and recommended solvent for preparing this compound stock solutions.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent, offering higher solubility.[1] The choice of solvent may depend on the specific experimental application and the tolerance of the biological system to the solvent.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[1][2][3] One supplier suggests a stability of at least four years when stored as an ethanolic solution at -20°C.[3] Solutions in solvent can be stored at -80°C for up to one year.[1] It is crucial to store them in airtight, amber glass vials to protect from light and oxygen.[3][8]
Q3: How long are aqueous dilutions of this compound stable?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and solubility in aqueous buffers like PBS.[3] For experiments requiring aqueous dilutions, they should be prepared fresh from a concentrated stock solution immediately before use.
Q4: Can I use plastic tubes to store my this compound solutions?
A4: It is highly recommended to use borosilicate glass vials for storing cannabinoid solutions, as significant adsorptive loss can occur with polypropylene (B1209903) tubes.[8]
Q5: What are the main degradation pathways for this compound?
A5: this compound is primarily degraded enzymatically in biological systems by fatty acid amide hydrolase (FAAH), which hydrolyzes it into arachidonic acid and ethanolamine.[4][5][6][7] It can also be metabolized by other enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases.[4][6] Non-enzymatic degradation can occur through oxidation and hydrolysis, especially when exposed to light, oxygen, and non-optimal pH conditions.
Quantitative Data on this compound Stability and Solubility
| Parameter | Condition | Value | Reference |
| Long-Term Stability | In ethanol at -20°C | ≥ 4 years | [3] |
| In solvent at -80°C | 1 year | [1] | |
| As a powder at -20°C | 3 years | [1] | |
| Short-Term Stability (Aqueous) | In PBS (pH 7.2) | Not recommended for more than one day | [3] |
| Solubility | In Ethanol | ~50 mg/mL (as supplied by one vendor) | [3] |
| In DMSO | ~30 mg/mL | [3] | |
| In Dimethyl Formamide | ~10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO (high purity)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Volumetric flasks
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the solid this compound to a volumetric flask.
-
Add a small amount of the chosen solvent (anhydrous ethanol or DMSO) to dissolve the this compound. Sonication can be used to aid dissolution.[1]
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly.
-
(Optional) Gently stream an inert gas over the solution in the vial before sealing to displace oxygen.
-
Transfer the stock solution to an amber glass vial with a tightly sealed cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions for Cell Culture
Objective: To prepare a fresh, sterile dilution of this compound for immediate use in cell culture experiments.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the concentrated this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with sterile cell culture medium to achieve the desired final concentration.
-
Vortex the diluted solution gently to ensure homogeneity.
-
Directly add the final diluted this compound solution to the cell culture plates. Ensure the final concentration of the organic solvent (e.g., ethanol) is insignificant and non-toxic to the cells.[3]
-
Use the prepared working solution immediately. Do not store aqueous dilutions.[3]
Visualizations
Caption: this compound synthesis, receptor activation, and degradation pathways.
Caption: Workflow for preparing stable this compound stock and working solutions.
References
- 1. This compound | Endogenous Metabolite | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
overcoming issues with anandamide's short half-life in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by anandamide's short half-life in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have such a short half-life?
A: this compound (AEA) is an endogenous cannabinoid that is synthesized "on-demand" from membrane lipid precursors and is not stored in vesicles.[1][2] Its biological activity is tightly regulated by rapid degradation. The half-life of this compound in vivo is estimated to be less than five minutes.[3] This rapid breakdown is primarily mediated by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes this compound into arachidonic acid and ethanolamine.[1][4][5] Other enzymatic pathways, including oxidation by cyclooxygenase-2 (COX-2) and other enzymes, also contribute to its metabolism.[6][7]
Q2: What are the primary enzymes responsible for this compound degradation?
A: The primary enzyme for this compound degradation is Fatty Acid Amide Hydrolase (FAAH).[4][6] However, several other enzymes can also metabolize this compound, leading to a variety of bioactive molecules. Understanding these pathways is crucial for designing experiments.
This compound Metabolic Pathways
The following diagram illustrates the main enzymatic pathways involved in the breakdown of this compound.
Caption: Key enzymatic pathways for this compound (AEA) degradation.
Troubleshooting Guide
Q3: My exogenous this compound is degrading too quickly in my cell culture. What can I do?
A: Rapid degradation in cell cultures is a common issue due to high enzymatic activity. Consider the following solutions:
-
Use a FAAH Inhibitor: Pre-incubating your cells with a selective FAAH inhibitor is the most effective strategy. This will block the primary degradation pathway and maintain higher concentrations of this compound for a longer duration.[8][9]
-
Use a Stable Analog: If inhibiting degradation pathways is not desirable for your experimental question, consider using a metabolically stable this compound analog, such as R(+)-Meththis compound (methAEA).[1]
-
Optimize Experimental Time: Conduct time-course experiments to determine the window in which this compound concentration is optimal before significant degradation occurs.
-
Serum-Free Media: If possible, run experiments in serum-free media, as serum can contain esterases and other enzymes that may contribute to this compound breakdown.
Q4: How can I increase and prolong the effects of this compound in in vivo models?
A: Similar to in vitro studies, the primary strategy is to block its degradation.
-
Systemic Administration of a FAAH Inhibitor: Administering a FAAH inhibitor (e.g., URB597) prior to or concurrently with this compound can significantly increase this compound's half-life and potentiate its behavioral and physiological effects.[1][10]
-
Route of Administration: The route of administration for this compound can impact its stability and effects. Intravenous (i.v.) administration leads to rapid onset but a short duration of action, while intraperitoneal (i.p.) injection may offer a slightly longer, though less predictable, profile.[11]
-
Use of Transport Inhibitors: While the this compound transporter is not fully characterized, compounds like AM404 have been used to inhibit this compound reuptake into cells, thereby increasing its synaptic availability.[12][13] However, these can have off-target effects.
Enzyme Inhibitors: A Deeper Look
The most common strategy to overcome this compound's short half-life is to use inhibitors of its primary metabolic enzyme, FAAH. While monoacylglycerol lipase (B570770) (MAGL) is a key endocannabinoid-degrading enzyme, it is primarily responsible for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG), not this compound.[7][14]
Q5: How do FAAH inhibitors work?
A: FAAH inhibitors block the active site of the FAAH enzyme, preventing it from hydrolyzing this compound.[8] This leads to an accumulation of endogenous this compound, enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets.[9][15] This approach is often preferred over direct receptor agonists as it amplifies the body's own endocannabinoid signals, potentially reducing side effects associated with direct receptor activation.[16]
Mechanism of FAAH Inhibition
This diagram shows how FAAH inhibitors increase this compound levels and subsequent receptor activation.
Caption: FAAH inhibitors block this compound degradation, increasing its availability.
Quantitative Data: Inhibitor Potency
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17] Lower IC50 values indicate higher potency.
Table 1: Potency (IC50) of Common FAAH Inhibitors
| Inhibitor | Type | IC50 Value (nM) | Notes |
|---|---|---|---|
| URB597 | Irreversible | 4.6 - 33.5[16][18][19] | Widely used in preclinical studies for pain and anxiety.[20] |
| OL-135 | Reversible | 4.7 (Ki) - 208[16][18] | Potent, selective, and produces analgesia in vivo.[16] |
| PF-04457845 | Irreversible | Not specified | Advanced to human clinical trials.[15] |
| LY-2183240 | Irreversible | 12[16] | Potent but may inhibit other serine hydrolases.[16] |
Note: IC50 values can vary based on the specific assay conditions, enzyme source (e.g., human, rat), and substrate used.
Table 2: Potency (IC50) of Common MAGL Inhibitors (Primary target is 2-AG)
| Inhibitor | Type | IC50 Value (nM) | Notes |
|---|---|---|---|
| JZL184 | Irreversible | ~8 (Human)[21][22] | Potent and selective; widely used to study 2-AG signaling.[23] |
| KML29 | Irreversible | Not specified | Orally active with long-lasting effects in vivo.[21] |
| MJN110 | Irreversible | Not specified | Reduces neuroinflammation and improves outcomes in stroke models.[23] |
| CAY10499 | Irreversible | 500[24] | Identified through fluorometric assays.[24] |
Experimental Protocols
Protocol 1: Fluorometric Measurement of FAAH Inhibitor Activity (IC50 Determination)
This protocol outlines the steps to determine the potency of a FAAH inhibitor using a common fluorometric assay.[18][25]
Materials:
-
Recombinant FAAH enzyme
-
FAAH inhibitor (e.g., URB597 as a positive control)
-
Fluorogenic substrate (e.g., Arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Assay Buffer (e.g., Tris-HCl)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~360/465 nm)
Workflow:
Caption: Workflow for determining the IC50 value of a FAAH inhibitor.
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Dissolve the inhibitor and substrate in a suitable solvent like DMSO.[26]
-
Serial Dilutions: Prepare a range of concentrations of the test inhibitor.
-
Plate Setup: To a 96-well plate, add the assay buffer, FAAH enzyme, and either the inhibitor dilution or vehicle (for control wells).
-
Pre-incubation: Incubate the plate for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the AAMCA substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (e.g., 10-60 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]
Protocol 2: General Protocol for In Vivo Administration of FAAH Inhibitors
This protocol provides a general framework for administering a FAAH inhibitor to rodent models to assess its effects on this compound signaling.[27][28]
Materials:
-
FAAH Inhibitor
-
Appropriate vehicle (e.g., 5% DMSO, 5% Tween 80 in sterile saline)[8]
-
Rodent models (mice or rats)
-
Administration equipment (e.g., oral gavage or injection needles)
Workflow:
Caption: General experimental workflow for in vivo evaluation of FAAH inhibitors.
Procedure:
-
Dose Preparation: On the day of the experiment, prepare a fresh dosing solution of the FAAH inhibitor in the chosen vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be required.[8][21]
-
Animal Dosing: Administer the calculated dose of the inhibitor or vehicle solution to the animals. Common routes include intraperitoneal (i.p.) injection or oral gavage (p.o.).[8] The choice depends on the inhibitor's properties and the experimental goals.
-
Monitoring: After administration, monitor the animals for any adverse effects.
-
Assessment: At a predetermined time point after administration, perform behavioral tests or collect blood samples for pharmacokinetic analysis.
-
Tissue Analysis: For ex vivo analysis, euthanize the animals at the study endpoint, and rapidly dissect and freeze tissues of interest (e.g., brain, liver) at -80°C.[28] The tissue can then be homogenized to measure the degree of FAAH inhibition or to quantify changes in endogenous this compound levels.[28]
References
- 1. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supersensitivity to this compound and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 10. The endogenous cannabinoid this compound has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacological activity of this compound, a putative endogenous cannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular accumulation of this compound: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. ahajournals.org [ahajournals.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Consistent Anandamide Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable anandamide (AEA) measurements.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound quantification.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete cell lysis/tissue homogenization: this compound may remain trapped within the cellular matrix. | Ensure thorough homogenization of tissue samples. For cultured cells, consider using sonication or freeze-thaw cycles to ensure complete lysis. |
| Inefficient extraction solvent: The chosen solvent may not be optimal for extracting the nonpolar this compound from the aqueous biological matrix. | Toluene-based liquid-liquid extraction (LLE) has been shown to yield high recovery rates for this compound.[1] Alternatively, a simple protein precipitation with cold acetonitrile (B52724) can also be effective.[2] | |
| Analyte degradation during sample preparation: this compound is susceptible to enzymatic degradation by fatty acid amide hydrolase (FAAH).[1] | Process samples on ice or at 4°C to minimize enzymatic activity. Consider adding an FAAH inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), during homogenization and extraction. | |
| Multiple freeze-thaw cycles: Repeated freezing and thawing of samples can lead to this compound degradation.[3] | Aliquot samples after initial collection to avoid repeated freeze-thaw cycles of the entire sample. | |
| Poor Peak Shape (Tailing or Fronting) in LC-MS/MS | Poor column condition: The analytical column may be degraded or contaminated. | Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of the analytical column. |
| Incompatible injection solvent: A mismatch between the injection solvent and the initial mobile phase can cause peak distortion. | Ensure the final sample solvent is compatible with the starting mobile phase conditions. Ideally, the sample should be dissolved in the mobile phase. | |
| Matrix effects: Co-eluting compounds from the biological matrix can interfere with the ionization of this compound, leading to poor peak shape and ion suppression.[1] | Optimize the sample clean-up procedure. Solid-phase extraction (SPE) can be used for further purification after initial extraction. A thorough washing of the organic phase during LLE can also help remove interfering substances. | |
| Inconsistent or Irreproducible Results | Variable sample collection and handling: Differences in sample collection, processing time, and storage conditions can introduce significant variability.[3] | Establish and strictly follow a standardized operating procedure (SOP) for sample collection, handling, and storage. This includes immediate processing or flash-freezing of samples after collection. |
| This compound instability in whole blood: this compound levels can artificially increase in whole blood samples stored on ice over time.[3] | Centrifuge blood samples immediately after collection to separate plasma or serum. | |
| Instrumental variability: Fluctuations in the LC-MS/MS system can lead to inconsistent results. | Regularly calibrate and maintain the LC-MS/MS instrument. Use a deuterated internal standard (e.g., AEA-d8) to normalize for variations in extraction efficiency and instrument response.[1] |
Frequently Asked Questions (FAQs)
1. What is the most reliable method for this compound extraction from biological samples?
Liquid-liquid extraction (LLE) using toluene (B28343) has demonstrated high recovery rates of over 85% for this compound from plasma and aortic tissue homogenates.[1] A simpler and also effective alternative is protein precipitation with cold acetonitrile, which has shown recovery rates ranging from 98.1% to 106.2% in rodent brain tissue.[2][4]
2. What are the optimal storage conditions for samples intended for this compound analysis?
For long-term storage, samples should be kept at -80°C.[3] It is crucial to minimize freeze-thaw cycles, as they can lead to the degradation of this compound.[3] Aliquoting samples upon collection is highly recommended.
3. What is a typical lower limit of quantification (LLOQ) for this compound using LC-MS/MS?
LLOQs for this compound can vary depending on the sample matrix and the sensitivity of the instrument. Reported LLOQs are typically in the low ng/mL range. For instance, a method using protein precipitation and single quadrupole LC-MS detection reported an LLOQ of 1.4 ng/mL for this compound in rodent brain tissue.[2][4] Another LC-MS/MS method for rat brain structures achieved an LLOQ of 0.2 ng/g.[5]
4. How can I minimize the enzymatic degradation of this compound during sample preparation?
To prevent enzymatic degradation by FAAH, all sample preparation steps should be performed at low temperatures (on ice or at 4°C).[6] The addition of an FAAH inhibitor, such as PMSF, to the homogenization or extraction buffer is also a common practice.[1]
5. Is a derivatization step necessary for this compound analysis?
While derivatization can be used for analysis by gas chromatography-mass spectrometry (GC-MS) to increase volatility, it is generally not required for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[7] LC-MS/MS offers high sensitivity and specificity for the direct measurement of this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using Toluene
This protocol is adapted from a method optimized for aortic tissue and plasma.[1]
-
Homogenization (for tissue): Homogenize weighed tissue samples in an appropriate volume of buffered saline.
-
Internal Standard Spiking: Add a known amount of deuterated this compound (e.g., AEA-d8) to the plasma or tissue homogenate.
-
Extraction:
-
Add 2 volumes of ice-cold toluene to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Collection: Carefully collect the upper organic layer (toluene).
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation using Acetonitrile
This protocol is based on a method for quantifying this compound in rodent brain tissue.[2]
-
Homogenization: Homogenize brain tissue in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of deuterated this compound to the homogenate.
-
Precipitation:
-
Add 3 volumes of ice-cold acetonitrile to the sample.
-
Vortex thoroughly.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the acetonitrile under nitrogen.
-
Reconstitution: Reconstitute the residue in the LC-MS/MS mobile phase.
This compound Signaling and Measurement Workflow
The following diagrams illustrate the key pathways and processes relevant to this compound measurement.
This compound Synthesis, Signaling, and Degradation Pathway.
General Experimental Workflow for this compound Measurement.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of this compound and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Endocannabinoid Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dealing with the isomerization of related endocannabinoids during analysis. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is endocannabinoid isomerization and why is it a concern during analysis?
Endocannabinoid isomerization is a chemical process where a cannabinoid molecule transforms into an isomer, which has the same molecular formula but a different arrangement of atoms.[1] This is a significant concern in analytical chemistry because it can lead to the inaccurate identification and quantification of specific cannabinoids. For instance, the non-psychoactive cannabidiol (B1668261) (CBD) can isomerize into the psychoactive delta-9-tetrahydrocannabinol (Δ⁹-THC) and delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC), which can have significant legal and therapeutic implications.[1][2]
Q2: What are the primary factors that induce the isomerization of cannabinoids?
Several factors can induce the isomerization of cannabinoids during sample preparation, analysis, and storage. The most common factors include:
-
Heat: High temperatures, such as those used in gas chromatography (GC) injection ports, can provide the energy required for molecular rearrangement, leading to the conversion of one cannabinoid to another.[2][3] For example, heating CBD can cause it to partially convert to THC.[4]
-
pH (Acidity/Alkalinity): Acidic or basic conditions can catalyze isomerization reactions.[5][6] Strongly acidic conditions are known to promote the conversion of CBD to Δ⁹-THC and Δ⁸-THC.[2][5] The optimal pH for CBD stability is between 4 and 6.[5][7]
-
Light: Exposure to light, particularly UV light, can trigger photochemical reactions that lead to isomerization and degradation of cannabinoids.[1][8]
-
Oxygen: The presence of oxygen can lead to the oxidative degradation of cannabinoids. For example, Δ⁹-THC can oxidize to form cannabinol (B1662348) (CBN).[9][10]
Q3: Which analytical technique is recommended to minimize cannabinoid isomerization?
High-Performance Liquid Chromatography (HPLC) is generally the recommended technique for analyzing cannabinoids as it avoids the high temperatures associated with Gas Chromatography (GC) that can cause thermal degradation and isomerization.[11][12] HPLC allows for the separation and quantification of cannabinoids in their native forms, including their acidic precursors (e.g., THCA, CBDA).[11][12] However, even with HPLC, isomerization can occur during sample preparation if acidic conditions are used.[13][14]
Q4: Can isomerization occur in the mass spectrometer source?
Yes, in-source isomerization can occur, particularly with positive electrospray ionization (ESI) in liquid chromatography-mass spectrometry (LC-MS). Studies have shown that CBD and THC can yield identical fragment spectra in positive ESI mode due to an acid-catalyzed in-source equilibration.[13][14] This makes it crucial to rely on chromatographic separation (retention time) for unambiguous identification, rather than just the mass spectra.[13][15]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Δ⁹-THC peak in a CBD sample | Isomerization of CBD to Δ⁹-THC during sample preparation or analysis. | 1. Review Sample Preparation: Avoid acidic conditions. Use neutral or slightly acidic (pH 4-6) solvents and reagents.[5][7] 2. Check Analytical Method: If using GC-MS, the high temperature of the inlet may be causing isomerization.[16] Consider using a lower inlet temperature or switching to an HPLC-based method.[11][12] 3. Analyze a Blank: Run a solvent blank to rule out system contamination.[11] |
| Poor separation of cannabinoid isomers (e.g., Δ⁸-THC and Δ⁹-THC) | Inadequate chromatographic resolution. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate. Consider a column with a different stationary phase for better selectivity.[11][17] 2. Adjust Column Temperature: Modifying the column temperature can alter selectivity and improve separation.[11] 3. Use a Different Chromatographic Technique: Techniques like Ultra-Performance Convergence Chromatography (UPC²) can offer better resolution for THC isomers.[18] |
| Low recovery of cannabinoids | Degradation or adsorption of cannabinoids. | 1. Check Storage Conditions: Store samples and standards in a cool, dark place in airtight containers to prevent degradation from heat, light, and oxygen.[1][19] 2. Use Appropriate Containers: Use borosilicate glass or other inert containers to minimize adsorption. Polypropylene containers can lead to adsorptive losses.[19] 3. Evaluate Extraction Efficiency: Use an internal standard to monitor and correct for variations in extraction efficiency.[11] |
| Appearance of unknown peaks | Degradation of cannabinoids into other compounds. | 1. Assess Sample Stability: Ensure proper storage and handling to prevent degradation.[11] For example, Δ⁹-THC can degrade to CBN.[9] 2. Investigate Photodegradation: Protect samples from light exposure. Some cannabinoids can form highly reactive intermediates upon light exposure.[8][20] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Cannabinoids with Minimized Isomerization
This protocol is designed for the quantitative analysis of major cannabinoids while minimizing the risk of isomerization.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the homogenized sample.
- Add 10 mL of a neutral extraction solvent (e.g., methanol (B129727) or a 9:1 methanol:chloroform mixture).
- Vortex for 30 seconds and sonicate for 15 minutes in a cooled bath.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
2. HPLC-UV Conditions:
- Column: C18 column (e.g., 150 x 4.6 mm, 2.7 µm).[17]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A time-based gradient from a higher percentage of A to a higher percentage of B to elute the cannabinoids.
- Flow Rate: 1.0 mL/min.[11]
- Column Temperature: 30 °C.
- Detection Wavelength: 228 nm.[11]
3. Analysis:
- Inject the prepared sample extract into the HPLC system.
- Identify and quantify cannabinoids by comparing retention times and peak areas with those of certified reference standards.
Visualizations
Cannabinoid Isomerization Pathways
Caption: Key isomerization and degradation pathways of major cannabinoids.
General Experimental Workflow for Cannabinoid Analysis
Caption: A generalized workflow for the analysis of cannabinoids.
Troubleshooting Logic for Unexpected THC Peaks
Caption: A decision tree for troubleshooting unexpected THC detection.
References
- 1. rootsciences.com [rootsciences.com]
- 2. newphaseblends.com [newphaseblends.com]
- 3. smokenol.com [smokenol.com]
- 4. Conversion of CBD to THC - Wikipedia [en.wikipedia.org]
- 5. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CBD hydroxyquinone photo-isomerises to a highly reactive intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Temperature Impact on THC Degradation [planacan.io]
- 11. benchchem.com [benchchem.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Anandamide Levels in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in anandamide (AEA) levels in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound levels in animal studies?
Variability in this compound (AEA) levels can stem from a multitude of factors, categorized as pre-analytical, analytical, and biological.[1] Pre-analytical variables include sample collection techniques, choice of biofluid, and storage conditions.[1] Analytical variability can arise from the extraction and quantification methods used.[1][2] Biological factors inherent to the animal model, such as genetics, diet, stress levels, and circadian rhythm, also significantly contribute to fluctuations in AEA levels.[3][4][5][6]
Q2: How does stress affect this compound levels?
Stress generally leads to a bidirectional change in endocannabinoid levels, with a notable decrease in AEA and an increase in 2-arachidonoyl glycerol (B35011) (2-AG).[4] Acute stress can reduce AEA content in brain regions like the amygdala and hippocampus by increasing the activity of the degrading enzyme fatty acid amide hydrolase (FAAH).[4] Chronic stress can also lead to a reduction in AEA levels and a downregulation of cannabinoid type 1 (CB1) receptors in many brain regions.[4] Interestingly, some studies in humans have shown an increase in circulating AEA immediately following an acute stressor.[7]
Q3: What is the influence of diet on this compound levels?
Dietary composition, particularly the intake of fatty acids, can significantly impact AEA levels. For instance, increasing dietary linoleic acid (an omega-6 fatty acid) has been shown to elevate liver AEA levels in mice.[5] Diets supplemented with arachidonic acid (the precursor to this compound) can lead to a significant increase in brain AEA levels in both piglets and mice.[8] Conversely, diet restriction has been associated with a decrease in neurotransmitter concentrations that can be partially restored by AEA administration.[9][10][11]
Q4: Do this compound levels fluctuate with the time of day?
Yes, AEA levels exhibit circadian rhythmicity.[6][12][13] In humans, plasma AEA concentrations are about threefold higher upon waking than immediately before sleep.[12][13] Studies in rats have also demonstrated diurnal variations in AEA levels in different brain regions.[6] This rhythm is influenced by the activity of enzymes involved in AEA synthesis and degradation, which also show diurnal changes.[12] Therefore, it is crucial to control the time of day for sample collection to minimize this source of variability.
Q5: What is the best method for normalizing this compound quantification?
While normalization to the fresh weight of the tissue is common, it can introduce significant variability due to differences in water content among samples.[14][15] Normalizing AEA content to the protein content of the sample is considered a more reliable and accurate method, yielding lower standard deviations and allowing for better comparison between different tissues and cells.[14][15] Normalization to DNA content is another option, though it may be influenced by the proliferative state of the cells.[14]
Troubleshooting Guides
Issue 1: High variability in AEA levels between animals in the same experimental group.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Genetic Variation | Ensure that all animals are from the same inbred strain to minimize genetic differences that can affect FAAH enzyme efficacy and AEA signaling.[3] |
| Undocumented Stress | Standardize handling procedures and housing conditions to minimize uncontrolled stress. Even routine procedures can be stressful and impact AEA levels.[4] Consider acclimatizing animals to handling before the experiment. |
| Dietary Inconsistencies | Provide a standardized diet with a known and consistent fatty acid composition to all animals. Small variations in dietary precursors can alter AEA levels.[5][8] |
| Circadian Rhythm Desynchronization | Maintain a strict light-dark cycle and collect samples at the same time each day to control for diurnal fluctuations in AEA.[6][12] |
Issue 2: Degradation of this compound in samples post-collection.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Ex Vivo Synthesis/Degradation | Immediately place collected tissues or biofluids on ice. For blood samples, centrifuge as quickly as possible to separate plasma/serum from cells, as leukocytes and platelets can produce endocannabinoids ex vivo.[16] |
| Enzymatic Activity | Process samples at low temperatures to minimize the activity of degrading enzymes like FAAH.[16] |
| Improper Storage | Store samples at -80°C. AEA levels have been found to be stable for at least three months at this temperature.[16] Avoid repeated freeze-thaw cycles, as they can accelerate AEA degradation.[16][17][18] |
Issue 3: Low recovery of this compound during extraction.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Use a liquid-liquid extraction method with toluene (B28343), which has been shown to yield high recovery for AEA.[19] Another common method involves extraction with acetonitrile (B52724).[2] |
| Sample Matrix Interference | Employ robust purification techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering lipids and other constituents.[16] |
Quantitative Data Summary
Table 1: this compound Concentrations in Rodent Brain Tissue
| Brain Region | Animal Model | AEA Concentration (pmol/g fresh weight) | AEA Concentration (pmol/mg protein) | Reference |
| Whole Brain | Rat | - | 350 ± 70 | [14] |
| Whole Brain | Mouse | - | 400 ± 75 | [14] |
| Amygdala | Rat (Restraint Stress) | Reduced levels reported | - | [4] |
| Hippocampus | Rat (Restraint Stress) | Reduced levels reported | - | [4] |
| Lumbar DRGs | Rat (Chronic WA stress) | 160.3 ng/g (vs 111.3 ng/g in control) | - | [20] |
Note: Direct comparison of absolute values across studies can be challenging due to differences in analytical methods and normalization techniques.
Experimental Protocols
Protocol 1: Sample Collection and Processing for this compound Quantification
-
Tissue Collection:
-
Euthanize the animal via a method that minimizes stress, such as decapitation following isoflurane (B1672236) anesthesia.
-
Rapidly dissect the brain or other tissues of interest on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen or on dry ice to halt enzymatic activity.[21]
-
Store samples at -80°C until extraction.[16]
-
-
Blood Collection:
Protocol 2: Lipid Extraction for this compound Analysis
This protocol is based on a commonly used liquid-liquid extraction method.
-
Homogenization:
-
Protein Precipitation:
-
Extraction:
-
Transfer the supernatant to a new glass tube.
-
A liquid-liquid extraction using toluene can be performed for further purification and has been shown to yield high recovery.[19]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for your analytical instrument (e.g., methanol (B129727) or an acetonitrile/water mixture).[19][22]
-
Protocol 3: this compound Quantification by LC-MS/MS
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the most common and sensitive method for AEA quantification.[1][21]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use positive electrospray ionization (+ESI) mode.[19]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
Monitor the specific precursor-to-product ion transitions for both AEA and the deuterated internal standard. For example, for AEA, the transition might be m/z 348.3 → 62.1.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of elevated this compound on stress and fear-related behaviors: translational evidence from humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiological Interactions Between Stress and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of circadian rhythmicity and sleep restriction on circulating endocannabinoid (eCB) N-arachidonoylethanolamine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Stress Increases Circulating this compound and Other N-Acylethanolamines in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and diet: Inclusion of dietary arachidonate and docosahexaenoate leads to increased brain levels of the corresponding N-acylethanolamines in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.fabresearch.org [library.fabresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. Low dose this compound affects food intake, cognitive function, neurotransmitter and corticosterone levels in diet-restricted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocannabinoid signalling: has it got rhythm? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Endo)cannabinoids and circadian rhythm, implications for sleep | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 14. Quantification of this compound content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of this compound content in animal cells and tissues: the normalization makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Regional Alterations in the Endocannabinoid System in an Animal Model of Depression: Effects of Concurrent Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Anandamide Antibody Specificity for Immunoassays
Welcome to the technical support center for anandamide immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the specificity of this compound antibodies and troubleshooting common issues encountered during immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of my this compound antibody?
A: this compound (AEA) is a small, lipophilic molecule that belongs to a larger family of structurally similar endogenous fatty acid amides, such as 2-arachidonoylglycerol (B1664049) (2-AG), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA). Due to these structural similarities, antibodies raised against this compound may exhibit cross-reactivity with these other related lipids. This can lead to inaccurate quantification and misinterpretation of experimental results. Validating the specificity of your antibody is crucial to ensure that your immunoassay is accurately and selectively measuring this compound.
Q2: What is the most appropriate method for validating the specificity of an this compound antibody?
A: The gold standard for determining the specificity of an antibody against a small molecule like this compound is a competitive immunoassay . This method assesses the ability of structurally related molecules to compete with this compound for binding to the antibody. By generating dose-response curves for each potential cross-reactant, you can calculate the half-maximal inhibitory concentration (IC50) and determine the percentage of cross-reactivity.
Q3: Can I use a "blocking peptide" to validate my this compound antibody?
A: No. The term "blocking peptide" refers to the peptide sequence used to immunize an animal to generate a specific antibody against a protein. In that context, the peptide can be used in control experiments to block the antibody from binding to its target protein. Since this compound is a lipid, not a protein, there is no corresponding "blocking peptide". The correct approach to confirm the specificity of an this compound antibody is through competition assays with structurally related lipids.
Q4: My this compound ELISA is showing high background. What are the common causes and solutions?
A: High background in an this compound ELISA can be caused by several factors. Due to its lipophilic nature, this compound can non-specifically bind to plasticware, leading to elevated background signals.[1] Additionally, general ELISA issues such as insufficient washing, improper blocking, or using reagents at incorrect concentrations can contribute to high background.[2][3][4]
Troubleshooting High Background:
-
Use appropriate labware: Consider using glass coverslips or plates for cell-based assays to minimize non-specific binding of this compound to plastic.[1]
-
Optimize washing steps: Increase the number of wash cycles or the soaking time during washes to more effectively remove unbound reagents.
-
Use an effective blocking buffer: Ensure your blocking buffer is compatible with your assay and is incubated for a sufficient amount of time.
-
Check reagent concentrations: Titrate your antibody and other reagents to find the optimal concentrations that yield a good signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunoassays.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Reagents added in the wrong order or a key reagent was omitted. | Carefully review the protocol and ensure all steps are followed correctly.[3][4] |
| Antibody or conjugate is not active. | Use a new batch of antibody or conjugate and ensure proper storage conditions have been maintained. | |
| Insufficient incubation times or incorrect temperature. | Adhere strictly to the recommended incubation times and temperatures in the protocol. | |
| High Background | Non-specific binding of this compound to plasticware. | For cell-based assays, consider growing cells on glass coverslips.[1] |
| Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[2][3] | |
| Inadequate blocking. | Use a high-quality blocking buffer and ensure sufficient incubation time. | |
| Antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration. | |
| Inconsistent Results (High CV%) | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh tips for each sample and reagent. |
| Inconsistent incubation times or temperatures. | Ensure all wells are treated uniformly. Use a plate sealer to prevent evaporation and uneven temperature distribution. | |
| Reagents not mixed properly. | Gently mix all reagents thoroughly before use. | |
| Poor Standard Curve | Improper preparation of standards. | Prepare fresh standards for each assay. Perform serial dilutions carefully and accurately. |
| Incorrect plate reader settings. | Verify the correct wavelength and other settings on the microplate reader. |
Data Presentation: this compound Antibody Cross-Reactivity
The specificity of an this compound antibody is determined by its degree of cross-reactivity with other structurally related molecules. The following table summarizes typical cross-reactivity data for a polyclonal anti-anandamide antibody. Researchers should always refer to the datasheet provided by the antibody manufacturer for specific cross-reactivity information or, ideally, validate this in their own laboratory using the protocol provided below.
| Compound | Structure | Cross-Reactivity (%) |
| This compound (AEA) | N-arachidonoylethanolamine | 100 |
| 2-Arachidonoylglycerol (2-AG) | 2-arachidonoyl-sn-glycerol | < 5 |
| Oleoylethanolamide (OEA) | N-oleoylethanolamine | < 1 |
| Palmitoylethanolamide (PEA) | N-palmitoylethanolamine | < 1 |
| Arachidonic Acid | (5Z,8Z,11Z,14Z)-eicosatetraenoic acid | < 0.1 |
Note: The values presented in this table are illustrative and may vary between different antibody batches and manufacturers.
Experimental Protocols
Competitive Immunoassay for Determining Antibody Specificity
This protocol outlines the steps to determine the cross-reactivity of an this compound antibody with related lipid molecules using a competitive ELISA format.
Materials:
-
96-well microplate
-
This compound antibody (primary antibody)
-
This compound-HRP conjugate (or a secondary antibody-HRP conjugate if the primary is not labeled)
-
This compound standard
-
Potential cross-reactants (e.g., 2-AG, OEA, PEA, arachidonic acid)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a capture protein that will bind the this compound antibody (e.g., an anti-species IgG antibody) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each of the potential cross-reactants.
-
In separate tubes, mix a fixed concentration of the this compound antibody with each dilution of the standard or cross-reactant.
-
Also include a control with only the this compound antibody (no competitor).
-
Incubate these mixtures for 1-2 hours at room temperature.
-
-
Incubation with Plate: Transfer the antibody-competitor mixtures to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Detection:
-
Add the this compound-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
If using an unlabeled primary antibody, add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the this compound standard and each cross-reactant.
-
Determine the IC50 value for this compound and each cross-reactant. The IC50 is the concentration of the competitor that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizations
This compound Signaling Pathway
The following diagram illustrates the key components of the this compound signaling pathway, including its synthesis, degradation, and interaction with cannabinoid receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Endocannabinoids, this compound and 2-Arachidonoylglycerol, as Prognostic Markers of Sepsis Outcome and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: Optimizing Cell Culture Conditions for Anandamide Signaling Studies
Welcome to the technical support center for researchers studying anandamide (AEA) signaling in cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that researchers may encounter during their experiments with this compound.
Q1: My this compound treatment is giving inconsistent or no results. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors related to its chemical nature and handling:
-
This compound Degradation: this compound is an unstable lipid that can degrade in aqueous media. It is crucial to prepare fresh solutions for each experiment and minimize the time between dilution and application to cells. Long-term storage of stock solutions should be at -80°C.[1]
-
Non-specific Binding: Being highly lipophilic, this compound can bind to plasticware, such as culture plates and pipette tips. This can significantly lower the effective concentration of this compound in your experiments. To mitigate this, consider using glass coverslips for cell culture or pre-incubating plasticware with a solution containing bovine serum albumin (BSA) to block non-specific binding sites.[2]
-
Enzymatic Degradation: Cells can express fatty acid amide hydrolase (FAAH), an enzyme that rapidly degrades this compound.[3][4] If your cells express FAAH, the effective concentration of this compound will decrease over time. Consider using an FAAH inhibitor, such as URB597, to prevent degradation.[2][5]
-
Cell Passage Number: The expression levels of cannabinoid receptors and other signaling components can change with cell passage number. It is good practice to use cells within a consistent and low passage number range for all experiments.
Q2: How can I choose the right cell line for my this compound signaling studies?
A2: The choice of cell line is critical and depends on the specific research question. Key considerations include:
-
Receptor Expression: Ensure your chosen cell line endogenously expresses the cannabin toid receptors of interest (e.g., CB1, CB2, GPR55, TRPV1). You may need to verify expression levels using techniques like RT-PCR, Western blotting, or radioligand binding assays.[6][7] Several studies have utilized cell lines such as human keratinocytes (HaCaT), human neuroblastoma (SH-SY5Y), and human myometrial smooth muscle cells (ULTR).[2][6]
-
Signaling Pathway Components: Confirm that the cell line possesses the necessary downstream signaling molecules for the pathway you are investigating (e.g., G-proteins, adenylyl cyclase, phospholipase C).
-
Experimental Model Relevance: Select a cell line that is relevant to the physiological or pathological context of your research. For example, for studies on neuroinflammation, a microglial or astrocytic cell line would be appropriate.
Q3: I am observing high background or off-target effects. How can I improve the specificity of my experiments?
A3: High background and off-target effects can be minimized by:
-
Using Specific Antagonists: To confirm that the observed effects are mediated by a specific receptor, use selective antagonists. For example, use SR141716A for CB1 receptors and SR144528 for CB2 receptors to block this compound's effects.[8]
-
Control for Vehicle Effects: this compound is typically dissolved in a vehicle like ethanol (B145695) or DMSO. Always include a vehicle-only control in your experiments to account for any effects of the solvent on your cells.
-
Dose-Response Curves: Perform dose-response experiments to determine the optimal concentration range for this compound. This can help to distinguish between specific, receptor-mediated effects and non-specific effects that may occur at higher concentrations.[9][10][11]
-
Serum-Free Conditions: Serum contains various lipids and growth factors that can interfere with this compound signaling. For acute stimulation experiments, it is often best to perform them in serum-free media.[2]
Q4: My calcium imaging experiments are not showing a clear response to this compound. What could be the problem?
A4: A lack of a clear calcium response can be due to several factors:
-
Low Receptor Expression: The cell line may not express a sufficient number of the Gq-coupled cannabinoid receptors (like CB1 or GPR55) that lead to calcium mobilization.[7]
-
Receptor Desensitization: Prolonged exposure to this compound can lead to receptor desensitization and internalization, diminishing the calcium response. Ensure that your experimental design minimizes pre-exposure to agonists.
-
Extracellular Calcium: this compound can induce calcium influx from the extracellular space or release from intracellular stores.[8][9] The composition of your imaging buffer is therefore critical. Perform experiments in both calcium-containing and calcium-free buffers to dissect the source of the calcium signal.
-
Dye Loading and Instrumentation: Ensure optimal loading of the calcium indicator dye (e.g., Fura-2 AM) and that the settings on your fluorescence microscope are appropriate for detecting subtle changes in intracellular calcium.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound signaling to aid in experimental design.
Table 1: this compound Concentrations and Incubation Times in Cell Proliferation Assays
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| EFM-19 (Human Breast Cancer) | 0.5 - 10 µM | 3 days | Inhibition of proliferation | [10] |
| MCF-7 (Human Breast Cancer) | 0.5 - 5 µM | 3 days | Inhibition of proliferation (IC50 ≈ 0.5 µM) | [10] |
| DLD-1 (Human Colon Cancer) | 1 - 50 µM | 24 - 48 hours | Dose-dependent decrease in polyamine levels and proliferation | |
| HT-29 (Human Colon Cancer) | 1 - 50 µM | 24 - 48 hours | Inhibition of polyamine content | |
| SW620 (Human Colon Cancer) | 1 - 50 µM | 24 - 48 hours | Inhibition of polyamine content |
Table 2: Parameters for this compound-Induced Signaling Events
| Assay | Cell Line | This compound Concentration | Key Findings | Reference |
| cAMP Inhibition | ULTR (Human Myometrial Smooth Muscle) | 10 - 30 µM | >55% reduction in forskolin-stimulated cAMP (pIC50 = 6.64) | [6] |
| ERK Activation | ULTR (Human Myometrial Smooth Muscle) | 1 nM - 100 µM | Time- and concentration-dependent increase (EC50 = 2.63 µM) | [6] |
| Calcium Influx | Trigeminal Ganglion Neurons | Dose-dependent | Directly caused Ca2+ influx | [9] |
| DAT Inhibition | EM4 HEK293 (expressing hDAT) | Concentration-dependent | Inhibition of ASP+ accumulation (IC50 = 3.2 ± 0.8 µM) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is used to measure the inhibition of adenylyl cyclase activity, a common downstream effect of Gi/o-coupled receptor activation by this compound.
Materials:
-
Cells cultured in 24-well plates
-
Krebs-HEPES buffer (KHB)
-
Isobutylmethylxanthine (IBMX)
-
This compound
-
cAMP detection kit
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash the cells with KHB.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor) in KHB for 10 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for an additional 10 minutes.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator, typically 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit according to the manufacturer's instructions.[6][13]
Protocol 2: Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells grown on glass coverslips
-
Storage Buffer (SB)
-
Fura-2 AM
-
HEPES-buffered solution (HBS) with and without CaCl2
-
This compound
Procedure:
-
Grow cells on glass coverslips to an appropriate confluency.
-
Wash the cells twice with SB.
-
Load the cells with 3 µM Fura-2/AM in SB for 45 minutes at room temperature in the dark.
-
Wash the cells twice and equilibrate for a further 30 minutes in SB.
-
Mount the coverslip in an experimental chamber and perfuse with HBS containing 2 mM CaCl2.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with HBS containing the desired concentration of this compound and record the change in fluorescence.
-
To determine the contribution of intracellular calcium stores, repeat the experiment in HBS without CaCl2 and with EGTA.
-
Measure the ratio of fluorescence at 340 nm and 380 nm excitation to determine the intracellular calcium concentration.[8]
Protocol 3: this compound Uptake Assay
This protocol measures the cellular uptake of this compound.
Materials:
-
Cells cultured in 24-well plates (or on glass coverslips)
-
[3H]-Anandamide or a fluorescently labeled this compound analog
-
Serum-free medium
-
Ice-cold PBS containing 1% (w/v) BSA
-
Scintillation fluid or fluorescence plate reader
Procedure:
-
Plate cells in 24-well plates at a density of approximately 2.0 x 10^5 cells/well and incubate for 18 hours.[2]
-
Wash the cells with warm serum-free medium.
-
Incubate the cells with various concentrations of [3H]-anandamide (e.g., 200–3,000 nM) in serum-free medium for a defined period (e.g., 10 minutes) at both 37°C and 4°C (to distinguish between active transport and passive diffusion/binding).[2]
-
Stop the incubation by placing the culture plates on ice and rapidly aspirating the media.
-
Wash the wells three times with 1 ml of ice-cold PBS containing 1% BSA to remove unbound this compound.[2]
-
Lyse the cells (e.g., with NaOH) and measure the amount of cell-associated radioactivity using a scintillation counter.
-
The difference in uptake between 37°C and 4°C represents the temperature-sensitive uptake process.
Visualizations
This compound Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound.
References
- 1. karger.com [karger.com]
- 2. Pitfalls and solutions in assaying this compound transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular accumulation of this compound: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Integrin clustering enables this compound-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory effects of this compound on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The endogenous cannabinoid this compound inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Interaction of the Endocannabinoid this compound and Paracannabinoid Lysophosphatidylinositol during Cell Death Induction in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The endogenous cannabinoid, this compound, inhibits dopamine transporter function by a receptor–independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
troubleshooting unexpected results in anandamide behavioral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with anandamide in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: My this compound administration is showing no behavioral effect. What are the possible reasons?
A1: Several factors could contribute to a lack of behavioral effect after this compound administration. A primary reason is its rapid enzymatic degradation in vivo.[1][2] this compound is quickly broken down by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][3] This leads to a very short half-life, and the compound may be cleared before it can elicit a significant behavioral response.[1][2] Consider the following:
-
Dose: The dose of this compound may be too low. However, be aware that this compound often exhibits a biphasic or inverted U-shaped dose-response curve, where higher doses may also show no effect or an opposite effect.[4][5]
-
Route of Administration: The route of administration can influence the bioavailability of this compound. Intravenous (i.v.) or intraperitoneal (i.p.) injections are common.
-
Metabolic Stability: To counteract rapid degradation, consider co-administration with an FAAH inhibitor, such as URB597.[6][7][8] This will increase the half-life of this compound and potentiate its effects.[6]
Q2: I'm observing anxiogenic (anxiety-producing) effects with this compound when I expected anxiolytic (anxiety-reducing) effects. Why is this happening?
A2: This is a common observation and is often related to the dose of this compound administered. The behavioral effects of this compound frequently follow an inverted U-shaped dose-response curve.[4][5]
-
Low doses (e.g., 0.1 mg/kg in mice) tend to produce anxiolytic effects in models like the elevated plus-maze and open field test.[4]
-
High doses (e.g., 3 mg/kg in rats) can lead to anxiogenic effects.[8][9]
It is also possible that at higher concentrations, this compound is interacting with other receptor systems, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which can mediate anxiogenic responses.[7]
Q3: How can I be sure that the behavioral effects I'm seeing are mediated by cannabinoid receptors (CB1/CB2)?
A3: To confirm that the observed effects are mediated by cannabinoid receptors, you should conduct control experiments using a selective CB1 receptor antagonist, such as rimonabant (B1662492) or AM251.[7][8] If the behavioral effects of this compound are blocked or reversed by the CB1 antagonist, it provides strong evidence for CB1 receptor involvement. Some studies have shown that not all behavioral effects of this compound are blocked by CB1 antagonists, suggesting the involvement of other mechanisms.[10]
Q4: What is the best vehicle to use for dissolving and administering this compound?
A4: this compound is a lipid and is not readily soluble in aqueous solutions. A common vehicle used for intraperitoneal (i.p.) administration is a mixture of saline, ethyl alcohol, and a non-ionic surfactant like Emulphor or Tween 80.[4] A typical ratio is 18:1:1 (saline:ethyl alcohol:Emulphor).[4] It is crucial to administer the same vehicle to the control group to account for any potential behavioral effects of the vehicle itself.
Troubleshooting Guide
Issue 1: High Variability in Results Between Animals
| Potential Cause | Troubleshooting Step |
| Animal Stress Levels | Environmental stressors can significantly impact the results of anxiety-based behavioral assays.[11] Ensure consistent and gentle handling of all animals.[11] Acclimate the animals to the testing room for a sufficient period before starting the experiment. |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For i.p. injections, ensure the injection is in the correct quadrant of the abdomen to avoid injection into the intestines or other organs. |
| Genetic Differences | Be aware of potential strain differences in rodent models, as some strains may be more or less sensitive to the effects of this compound.[11] |
| Time of Day | The time of day of testing can influence behavior. Conduct experiments at the same time each day to minimize variability due to circadian rhythms. |
Issue 2: Unexpected Behavioral Phenotypes
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound can interact with receptors other than CB1 and CB2, most notably the TRPV1 channel.[6][7][12] These interactions can lead to behavioral effects that are not mediated by cannabinoid receptors.[7] To investigate this, use a selective TRPV1 antagonist, such as capsazepine, in a control group.[7] |
| Metabolites of this compound | The metabolites of this compound may also have biological activity. Inhibiting FAAH will increase this compound levels but may also alter the profile of its metabolites. |
| Biphasic Dose-Response | You may be observing one phase of a biphasic response. Test a wider range of doses, including both lower and higher concentrations, to fully characterize the dose-response curve.[4][5] |
Quantitative Data Summary
Table 1: Recommended Doses of this compound for Behavioral Assays in Rodents
| Behavioral Effect | Species | Dose | Route of Administration | Reference(s) |
| Anxiolytic | Mouse | 0.1 mg/kg | i.p. | [4] |
| Anxiolytic | Rat | 0.3 mg/kg | i.v. | [8][9] |
| Anxiogenic | Rat | 3 mg/kg | i.v. | [8][9] |
| Hypomotility | Mouse | 2-20 mg/kg | i.p. | |
| Analgesia (Hot Plate) | Mouse | 12.5-50 mg/kg (in FAAH -/- mice) | i.p. | [13] |
Table 2: Doses of Common Pharmacological Tools Used with this compound
| Compound | Target | Species | Dose | Route of Administration | Effect | Reference(s) |
| URB597 | FAAH Inhibitor | Rat | 0.3 mg/kg | i.p. | Potentiates this compound effects | [8] |
| AM251 | CB1 Antagonist | Rat | 3 mg/kg | i.p. | Blocks this compound-induced anxiogenic effects | [8] |
| Rimonabant (SR141716A) | CB1 Antagonist | Rat | 1 mg/kg | i.p. | Used to test for CB1 mediation | [7] |
| Capsazepine | TRPV1 Antagonist | Rat | 10 mg/kg | i.p. | Blocks non-CB1 mediated effects of this compound | [7] |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the animal (typically 20-30 minutes before the test).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms versus the closed arms, and the number of entries into each arm.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field.
-
Record its activity for a set period (e.g., 10-30 minutes) using video tracking software.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Interpretation: Anxiolytic compounds may increase the time spent in the center of the arena. Changes in total distance traveled can indicate effects on general locomotor activity.
Hot Plate Test
The hot plate test is used to measure thermal pain sensitivity (nociception).
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal on the hot plate.
-
Measure the latency (in seconds) for the animal to exhibit a pain response, such as licking its paws or jumping.
-
A cut-off time is used to prevent tissue damage.
-
-
Interpretation: Analgesic compounds will increase the latency to a pain response.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Metabolism
References
- 1. Dose-response effects of systemic this compound administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound, an endogenous ligand of the cannabinoid receptor, induces hypomotility and hypothermia in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent translational evidence of a role for this compound in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pre-training this compound infusion within the basolateral amygdala impairs plus-maze discriminative avoidance task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
improving the signal-to-noise ratio for anandamide in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of anandamide (AEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the signal-to-noise ratio and overall data quality in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio when analyzing this compound by LC-MS/MS?
A low signal-to-noise ratio in this compound analysis can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Sample Preparation: Inefficient extraction of this compound from the biological matrix, leading to low recovery. The presence of interfering endogenous compounds can also suppress the this compound signal.[1][2]
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement of the this compound signal, thereby affecting the signal-to-noise ratio.[1][3]
-
Analyte Degradation: this compound is susceptible to enzymatic and chemical degradation. Improper sample handling and storage can lead to lower analyte concentrations.[4][5][6]
-
Chromatographic Conditions: Suboptimal liquid chromatography (LC) conditions, such as poor peak shape (broadening or tailing), can decrease the signal intensity at any given point.[7]
-
Mass Spectrometer Settings: Incorrect ionization source parameters (e.g., sprayer voltage, gas flow rates, and temperature) can result in inefficient ionization of this compound.[7][8]
Q2: How can I improve the extraction efficiency of this compound from biological samples?
Several extraction techniques can be employed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the most common.
A study comparing different extraction methods found that a liquid-liquid extraction using toluene (B28343) yielded the highest recovery for this compound from plasma and aortic tissue, with over 85% recovery and low ionization suppression.[4][9] In contrast, some SPE methods can result in lower recovery due to breakthrough loss of the analyte during wash steps.[4]
For rodent brain tissue, a simple protein precipitation with acetonitrile (B52724) has been shown to produce high recovery rates for this compound.[10][11]
Q3: What strategies can be used to minimize matrix effects?
Minimizing matrix effects is crucial for accurate quantification. Effective strategies include:
-
Efficient Sample Cleanup: Implementing a robust sample preparation protocol is the most effective way to remove interfering matrix components. Techniques like LLE and SPE are highly effective in reducing matrix effects.[2]
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components can significantly reduce signal suppression or enhancement.[12]
-
Dilution: In some cases, diluting the sample extract can lower the concentration of matrix components to a level where they no longer cause significant ion suppression.[2]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., this compound-d4 or this compound-d8) can help to compensate for matrix effects during quantification.[4][13]
Q4: Are there any derivatization techniques to enhance the this compound signal?
While many methods analyze this compound directly, derivatization can be used to improve ionization efficiency and, consequently, the signal intensity. For gas chromatography-mass spectrometry (GC-MS), silylation is a common derivatization procedure to increase the volatility and chemical stability of this compound.[5] For LC-MS, derivatization can be employed to introduce a permanently charged group, which can enhance the ionization efficiency.[14]
Another approach to enhance the signal in LC-MS is the use of mobile phase additives that form adducts with this compound. For instance, the use of silver ions in the mobile phase has been shown to significantly improve the detection of this compound by forming [M+Ag]⁺ adducts, leading to a 30-fold improvement in sensitivity compared to protonated molecules.[15]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound mass spectrometry analysis.
Issue 1: Low this compound Signal Intensity
If you are observing a weak or undetectable peak for this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low this compound signal.
-
Step 1: Verify Sample Preparation
-
Extraction Efficiency: Review your extraction protocol. As indicated in the data tables below, LLE with toluene has shown high recovery rates.[4] Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your mobile phase.
-
Analyte Stability: this compound is prone to degradation.[5][6] Ensure samples are processed quickly and stored at -80°C. Use of FAAH inhibitors during sample preparation can prevent enzymatic degradation.[4]
-
-
Step 2: Optimize LC Parameters
-
Peak Shape: Poor peak shape leads to a lower signal-to-noise ratio.[7] Ensure your column is in good condition and that the mobile phase composition is optimal. A typical mobile phase for this compound analysis consists of a gradient of water and acetonitrile or methanol (B129727) with additives like formic acid or acetic acid to improve peak shape and ionization.[4][16]
-
Retention Time: Ensure that this compound is eluting with sufficient retention to separate it from early-eluting matrix components that can cause ion suppression.[12]
-
-
Step 3: Optimize MS Parameters
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including nebulizer gas flow, drying gas temperature, and capillary voltage, to maximize the ionization of this compound.[2][8] this compound is typically analyzed in positive ion mode.[4][17]
-
Fragmentation: For MS/MS analysis, ensure that the collision energy is optimized to produce abundant and specific fragment ions for this compound. The protonated molecule [M+H]⁺ of this compound is m/z 348.3.[16][18]
-
Issue 2: High Background Noise
High background noise can obscure the this compound signal. The following workflow can help identify and mitigate the source of the noise.
Caption: Troubleshooting workflow for high background noise.
-
Isolate the Source: To determine if the noise originates from the LC or MS system, divert the LC flow to waste before it enters the mass spectrometer. If the noise level drops significantly, the contamination is likely from the LC system (solvents, tubing, column). If the noise persists, the issue is likely within the MS system (ion source, gas lines).[2]
-
If Noise is from the LC System:
-
Check Solvents and Additives: Ensure high-purity (LC-MS grade) solvents and fresh additives are used. Contaminated solvents are a common source of background noise.
-
System Flush: Perform a systematic flush of the LC system with a series of solvents, such as isopropanol, acetonitrile, and water, to remove contaminants.[2]
-
Column Contamination: A contaminated column can contribute to high background. If flushing does not resolve the issue, consider replacing the column.
-
-
If Noise is from the MS System:
-
Gas Purity: Ensure high-purity nitrogen and argon are used for the nebulizing and collision gases, respectively.
-
Ion Source Cleaning: The ion source can become contaminated over time. Follow the manufacturer's protocol to clean the ion source components.
-
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in method selection and optimization.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Matrix | Analyte | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Liquid-Liquid Extraction (Toluene) | Aortic Tissue | This compound | 93% (at 10 µg/mL) | 0.5 µg/mL | [4] |
| Solid-Phase Extraction (HLB) | Aortic Tissue | This compound | >100% (potential matrix effect) | Higher than LLE | [4] |
| Protein Precipitation (Acetonitrile) | Rodent Brain | This compound | 98.1 - 106.2% | 1.4 ng/mL | [11] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Cells | This compound | Good | 0.03 ng/mL | [17] |
Table 2: Published LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC Column | Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm)[4] | Waters Symmetry C18 (5 µm, 2.1 x 150 mm)[10][16] | ZORBAX Eclipse XDB-C18 (1.8 µm, 2.1 x 100 mm)[19] |
| Mobile Phase A | 0.2% acetic acid in water[4] | 1 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid and 5% methanol in water[16] | 0.1% formic acid in water[19] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[4] | 1 mM ammonium acetate with 0.1% acetic acid in methanol[16] | 0.1% formic acid in acetonitrile[19] |
| Flow Rate | 0.200 mL/min[4] | 0.3 mL/min[16] | 0.3 mL/min[19] |
| Ionization Mode | Positive ESI[4] | Positive Ion Mode[16] | Electrospray Ionization[19] |
| Precursor Ion (m/z) | 348.29[4] | 348 [M+H]⁺[16] | 348 [M+H]⁺[19] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma/Tissue
This protocol is adapted from a study that demonstrated high recovery and low ion suppression.[4]
-
Homogenization (for tissue): Homogenize tissue samples in an appropriate buffer.
-
Protein Precipitation: Add an ice-cold solution of 1 mM PMSF in acetone (B3395972) or 1% acetic acid in acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.
-
Extraction: To the supernatant, add toluene as the extraction solvent. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Solvent Evaporation: Transfer the organic (upper) layer containing this compound to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol based on commonly used parameters.[4][16][19]
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Perform a gradient elution starting with a higher aqueous mobile phase composition and ramping up to a high organic mobile phase composition to elute this compound.
-
-
MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Set the instrument to perform Multiple Reaction Monitoring (MRM) for the transition of the this compound precursor ion to its specific product ion.
-
Precursor Ion: m/z 348.3 [M+H]⁺
-
Internal Standard (this compound-d8) Precursor Ion: m/z 356.2 [M+H]⁺[4]
-
-
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their methods for the reliable and sensitive quantification of this compound by mass spectrometry.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipidomic metabolism analysis of the endogenous cannabinoid this compound (N-arachidonylethanolamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Quantification of this compound and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analyses of this compound and endocannabinoid-like compounds using collision-induced dissociation in fast atom bombardment ionization-mass spectrometry and gas chromatography/chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of this compound-Mediated Endocannabinoid Signaling Corrects Autism-Related Social Impairment - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent post-mortem increases in brain anandamide levels
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help ensure accurate measurement of anandamide (AEA) in brain tissue by preventing post-mortem enzymatic fluctuations.
Frequently Asked Questions (FAQs)
Q1: Why do this compound (AEA) levels increase in the brain after death?
This compound levels increase post-mortem primarily due to the degradation of Fatty Acid Amide Hydrolase (FAAH), the main enzyme responsible for breaking down AEA.[1] In living tissue, FAAH is constitutively active, maintaining a tight regulation of AEA levels.[1][2] After death, as the cellular environment changes, FAAH activity decreases, possibly through proteolytic degradation.[1] This reduction in degradation leads to a significant accumulation of AEA. Studies on mice lacking the FAAH gene (FAAH-/-) or wild-type mice treated with a FAAH inhibitor showed that post-mortem AEA levels did not increase, supporting this mechanism.[1]
Q2: How quickly do these post-mortem changes in this compound occur?
The post-mortem increase in AEA is time-dependent and can be observed relatively quickly. While some studies suggest levels may be stable for up to one hour, others report changes within minutes.[1][3] In human neurosurgical samples left at room temperature, AEA concentrations began to increase after 60 minutes, rising to 350% of the initial value by 3 hours and 700% by 6 hours.[1] In rodents, robust increases have been reported, with some studies noting a fivefold increase in rat brain 2-AG (a related endocannabinoid) within 30-60 seconds of decapitation and comparable increases in AEA within the first 5 minutes post-mortem.[3]
Q3: Does the euthanasia method affect post-mortem this compound levels?
Yes, the choice of euthanasia is critical as it can influence the time until enzyme inactivation and introduce variables like stress, which may alter brain chemistry.[4]
-
Microwave Irradiation: Head-focused microwave irradiation is considered a gold-standard method for preventing post-mortem changes in lipids. It rapidly inactivates enzymes, providing the most accurate snapshot of in vivo AEA levels.[3]
-
Decapitation: This is a rapid physical method that minimizes the duration of the dying process, which can help reduce post-mortem alterations.[4][5] For neonatal rodents (less than 10 days old), decapitation is a recommended primary method as CO2 exposure is less effective.[6]
-
CO₂ Inhalation: This is a common method but prolongs the time to death, potentially allowing for enzymatic changes to begin.[4] The associated stress and hypoxia can also impact brain metabolites. If used, it is crucial to follow a gradual fill method to minimize distress and to proceed to tissue collection immediately after cessation of breathing.[7][8] Using an inhalant anesthetic prior to CO₂ can render the animal unconscious first, which is a preferred method.[9]
Q4: What is the best way to collect and store brain tissue to prevent this compound changes?
Rapid processing and proper storage are crucial. The key is to minimize the time between the cessation of blood flow and the inactivation of enzymes via freezing.
-
Collection: Dissect the brain tissue as rapidly as possible after euthanasia. A maximum of 8 minutes between decapitation and freezing has been used in studies aiming to minimize post-mortem changes.[5]
-
Freezing: Immediately flash-freeze the dissected tissue in liquid nitrogen.
-
Storage: Store the samples at -80°C. Studies have shown that endocannabinoids are remarkably stable under these conditions, with no significant degradation observed for periods ranging from 2 months to 13 years.[1] Storage at higher temperatures like 4°C is not recommended as it does not prevent degradation.[10][11]
Q5: Can I use enzyme inhibitors to prevent post-mortem increases in this compound?
While administering FAAH inhibitors like URB597 or PF-3845 in vivo can prevent the post-mortem increase in AEA, it does so by first elevating the baseline levels of AEA in the living animal.[1][3][12] In animals pre-treated with a FAAH inhibitor, post-mortem AEA levels were actually found to decrease.[1] Therefore, this is not a strategy to measure true baseline levels. The addition of inhibitors like Phenylmethylsulfonyl fluoride (B91410) (PMSF), a potent FAAH inhibitor, to the homogenization buffer during tissue processing could help prevent degradation ex vivo, but the most critical step remains the rapid inactivation of enzymes by freezing the intact tissue immediately after collection.[13][14]
Troubleshooting Guide
Problem: High variability in this compound levels between samples from the same experimental group.
| Potential Cause | Recommended Solution |
| Inconsistent Post-Mortem Interval | Standardize the time from euthanasia to tissue flash-freezing for all animals. Use a stopwatch to monitor the process and aim for consistency, ideally under 5-10 minutes.[3][5] |
| Slow Tissue Dissection | Practice the dissection to improve speed and efficiency. Ensure all necessary tools are laid out and readily accessible before starting the procedure. |
| Suboptimal Freezing | Ensure samples are flash-frozen in liquid nitrogen immediately after dissection. Avoid slower freezing methods like placing samples directly into a -80°C freezer, as this does not halt enzymatic activity quickly enough. |
| Inconsistent Euthanasia Method | Use the exact same euthanasia protocol for all animals in the experiment. If using CO₂, ensure the flow rate and exposure time are identical for each run.[7][8] |
Problem: this compound levels in my control group are significantly higher than reported in the literature.
| Potential Cause | Recommended Solution |
| Delayed Tissue Processing | This is the most likely cause. A significant delay between death and enzyme inactivation will lead to artifactually high AEA levels.[1][3] Review and optimize your tissue collection workflow to be as rapid as possible. |
| Euthanasia-induced Stress | Prolonged or stressful euthanasia procedures can alter neurochemistry. Consider refining your technique or switching to a more rapid method like focused microwave irradiation or decapitation, if ethically approved for your study.[3][4] |
| Storage Issues | Confirm that samples were continuously stored at -80°C without any freeze-thaw cycles.[1][11] |
Quantitative Data Summary
Table 1: Effect of Post-Mortem Delay on Brain this compound (AEA) Levels
| Species | Brain Region | Post-Mortem Delay | Change in AEA Level | Reference |
| Human | Cerebral Cortex | 30 min | +25% | [1] |
| Human | Cerebral Cortex | 60 min | +51% | [1] |
| Human | Cerebral Cortex | 3 hours | +350% | [1] |
| Human | Cerebral Cortex | 6 hours | +700% | [1] |
| Mouse | Whole Brain | >5 hours | Substantial Increase | [3] |
| Rat | Whole Brain | 5 min | Comparable increase to 2-AG | [3] |
| Pig | Whole Brain | 23 hours | Substantial Increase | [15] |
Experimental Protocols
Protocol 1: Recommended Brain Tissue Collection and Storage for Accurate AEA Measurement
-
Preparation: Prepare a dewar of liquid nitrogen, pre-chilled collection tubes, and all necessary dissection tools. Ensure the workspace is clean and organized for rapid processing.
-
Euthanasia: Euthanize the animal using a rapid and consistent method as approved by your institutional animal care and use committee. Head-focused microwave irradiation is optimal.[3] If not available, decapitation is the next best choice.
-
Dissection: Immediately following euthanasia, decapitate the animal (if not already done) and excise the brain. Place the brain on a chilled surface. Perform the required dissection as quickly as possible to isolate the region(s) of interest. The time from euthanasia to freezing should be minimized, ideally to less than 8 minutes.[5]
-
Flash-Freezing: Place the dissected tissue into a pre-labeled cryotube and immediately submerge it in liquid nitrogen until completely frozen.
-
Storage: Transfer the frozen sample to a -80°C freezer for long-term storage.[1] Avoid any freeze-thaw cycles prior to lipid extraction and analysis.
Protocol 2: Euthanasia via Head-Focused Microwave Irradiation
Note: This procedure requires specialized equipment and training.
-
Animal Restraint: Gently restrain the animal in a holder that minimizes movement and stress. The design of the holder should be compatible with the microwave applicator.
-
Microwave Application: Position the animal's head according to the manufacturer's instructions to ensure the microwave energy is focused on the brain.
-
Irradiation: Activate the microwave irradiator. The duration is typically very short (a few seconds) and is calibrated to deliver sufficient energy to instantly denature enzymes throughout the brain, thus halting all metabolic processes.[3]
-
Tissue Collection: Following irradiation, retrieve the animal and proceed with brain dissection. The tissue will be firm and "cooked." Although morphologically compromised, it is ideal for measuring heat-stable metabolites like this compound.
-
Storage: Even though enzymes are inactivated, store the tissue at -80°C to prevent any potential non-enzymatic degradation of lipids.
Visualizations
Caption: Optimal workflow for brain tissue collection to prevent AEA increase.
Caption: Post-mortem effect on the this compound degradation pathway.
Caption: Decision tree for selecting an appropriate euthanasia method.
References
- 1. REGIONAL DISTRIBUTION AND EFFECTS OF POSTMORTAL DELAY ON ENDOCANNABINOID CONTENT OF THE HUMAN BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Endocannabinoids’ Enzymatic Degradation as a Potential Target of the Memory Disturbances in an Acute N-Methyl-D-Aspartate (NMDA) Receptor Hypofunction Model of Schizophrenia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Choice of Euthanasia Method Affects Metabolic Serum Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Cannabinoid Stability in Postmortem Brain Samples Stored at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibitors of endocannabinoid-metabolizing enzymes reduce precipitated withdrawal responses in THC-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis and degradation of this compound, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Occurrence and postmortem generation of this compound and other long-chain N-acylethanolamines in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
cross-validation of different methods for anandamide quantification
For Researchers, Scientists, and Drug Development Professionals
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is a critical signaling molecule in numerous physiological processes, making its accurate quantification essential for research in neuroscience, pharmacology, and drug development. This guide provides a comprehensive comparison of the three primary methods for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a synthesis of performance data from various studies and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The selection of an appropriate quantification method hinges on its analytical performance characteristics. The following table summarizes key quantitative parameters for LC-MS/MS, GC-MS, and ELISA-based methods for this compound measurement.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Lower Limit of Quantification (LLOQ) | 0.03 - 1.4 ng/mL[1][2][3] | 0.35 ng/mL[4] | 0.05 - 2.47 ng/mL[5][6] |
| Limit of Detection (LOD) | 0.5 ng/mL[7] | 0.3 ng/mL[4] | 0.022 - 0.93 ng/mL[5][6] |
| Linearity Range | Up to 10 ng/mL[1] | 0.35 - 5.0 ng/mL[4] | 0.05 - 200 ng/mL[5][6] |
| Intra-day Precision (%RSD) | < 15%[1][3] | ≤ 11.0%[4] | < 10% (manufacturer's data) |
| Inter-day Precision (%RSD) | < 15%[1][3] | Not explicitly stated | < 12% (manufacturer's data) |
| Accuracy (%Bias) | Within ±15%[1][3] | Within ±15%[4] | Not explicitly stated |
| Recovery | 85.4% - 106.2%[2][3] | Good extraction recovery reported[8] | Not applicable |
Experimental Workflows and Methodologies
A generalized workflow for the quantification of this compound, particularly for chromatographic methods, involves several key stages from sample collection to data analysis.
Caption: A generalized workflow for this compound quantification.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound in biological matrices.
a. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 50 µL of sample (e.g., cell lysate, plasma), add an internal standard.
-
Perform liquid-liquid extraction twice with 1 mL of ethyl acetate.
-
Vortex the mixture vigorously.
-
Centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions [9]
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).
-
Mobile Phase A: 0.2% acetic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0–1 min: 75% B
-
1–4 min: Ramp to 100% B
-
4–7 min: Re-equilibrate to 75% B
-
-
Flow Rate: 0.200 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (+ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for this compound quantification but typically requires a derivatization step to increase the volatility of the analyte.[10][11]
a. Sample Preparation and Derivatization [11]
-
Lipid Extraction: Perform lipid extraction from the biological sample using a suitable method, such as solid-phase extraction (SPE).
-
Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate to allow for the derivatization reaction to complete.
-
Dry the derivatized sample under nitrogen.
-
Re-suspend the residue in hexane (B92381) for GC-MS injection.
-
b. GC-MS Conditions [11]
-
Gas Chromatograph: A standard gas chromatograph.
-
Column: A capillary column suitable for lipid analysis (e.g., CP-Sil8 CB 30 m).
-
Injector: Split-less mode at 250°C.
-
Carrier Gas: Helium at a flow rate of 0.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C for 1 min.
-
Ramp: Increase at 20°C/min to 300°C.
-
Hold: 300°C for 5.5 min.
-
-
Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) mode.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples. Commercial kits are widely available for this compound quantification. The following is a general protocol for a competitive inhibition ELISA.[5][12]
a. Assay Principle This assay employs the competitive inhibition enzyme immunoassay technique.[12] A known amount of this compound is pre-coated onto the microtiter plate. When samples or standards are added, the this compound in the sample competes with the coated this compound for binding to a biotin-conjugated antibody. The amount of bound antibody is then detected using an enzyme-substrate reaction, where the signal is inversely proportional to the concentration of this compound in the sample.
b. General Protocol [5]
-
Prepare Reagents: Bring all reagents, samples, and standards to room temperature. Reconstitute standards as per the kit instructions to create a standard curve.
-
Add Standard or Sample: Add 50 µL of standard or sample to each well.
-
Add Detection Reagent A: Immediately add 50 µL of prepared Detection Reagent A (e.g., biotin-conjugated antibody) to each well. Mix and incubate for 1 hour at 37°C.
-
Wash: Aspirate and wash the wells three times with the provided wash buffer.
-
Add Detection Reagent B: Add 100 µL of prepared Detection Reagent B (e.g., HRP-avidin) and incubate for 30 minutes at 37°C.
-
Wash: Aspirate and wash the wells five times.
-
Substrate Reaction: Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate Results: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.
References
- 1. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Various Species this compound (AEA) ELISA Kit [ABIN6953699] - Plasma, Serum [antibodies-online.com]
- 6. mybiosource.com [mybiosource.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. karger.com [karger.com]
- 9. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An optimized GC-MS method detects nanomole amounts of this compound in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
Validating FAAH Inhibitor Efficacy: A Comparative Guide to In Vivo Anandamide Elevation
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for augmenting endocannabinoid signaling by increasing the endogenous levels of anandamide (AEA). This guide provides a comparative analysis of the in vivo efficacy of prominent FAAH inhibitors, supported by experimental data, to assist researchers in selecting and evaluating these pharmacological tools.
Comparative Efficacy of FAAH Inhibitors on this compound Levels
The following table summarizes the quantitative effects of select FAAH inhibitors on in vivo this compound concentrations across different species and experimental conditions.
| FAAH Inhibitor | Species | Tissue/Sample | Dose & Route | Fold Increase in this compound (AEA) | Reference |
| URB597 | Squirrel Monkey | Brain | 0.3 mg/kg, i.v. | Increased levels throughout the brain | [1] |
| Rat | Small Mesenteric Arteries | 1 mg/kg, i.p. (twice daily for 14 days) | ~2-fold | [1] | |
| Rat | Aorta | 1 mg/kg, i.p. (twice daily for 14 days) | ~1.5-fold | [1] | |
| Mouse | Hippocampus | 0.5 mg/kg | Significant elevation | [2] | |
| Mouse | Neocortex | 0.5 mg/kg | Significant elevation | [2] | |
| PF-04457845 | Rat | Brain | 0.1 - 10 mg/kg, p.o. | Sustained elevation | [3] |
| Human (Healthy Volunteers) | Plasma | 0.5 mg - 8 mg (daily) | 3.5 to 10-fold | ||
| JNJ-42165279 | Human (PTSD Patients) | Plasma | 25 mg (b.i.d.), Oral | Increased AEA levels | [4] |
Key Experimental Protocols
Accurate validation of FAAH inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for the quantification of this compound and the assessment of FAAH activity.
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines the standard procedure for extracting and quantifying this compound from rodent brain tissue.
1. Tissue Homogenization and Lipid Extraction:
-
Excise brain tissue and immediately freeze in liquid nitrogen to prevent enzymatic degradation of this compound.
-
Homogenize the frozen tissue in a solution of chloroform:methanol (2:1, v/v) containing a known amount of a deuterated this compound internal standard (e.g., AEA-d4).
-
Vortex the homogenate thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., methanol).
-
Load the reconstituted sample onto a pre-conditioned C18 SPE column.
-
Wash the column with a low-polarity solvent to remove interfering compounds.
-
Elute the this compound and other fatty acid amides with a higher-polarity solvent (e.g., ethyl acetate).
-
Dry the eluate under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the initial mobile phase of the liquid chromatography system.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Couple the liquid chromatograph to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantify this compound using multiple reaction monitoring (MRM) by monitoring the transition of the parent ion (m/z of AEA) to a specific daughter ion. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
Ex Vivo FAAH Activity Assay in Brain Homogenates
This assay measures the enzymatic activity of FAAH in tissue samples following in vivo administration of an inhibitor.
1. Brain Tissue Homogenization:
-
Following in vivo treatment with the FAAH inhibitor, sacrifice the animal and rapidly excise the brain.
-
Homogenize the brain tissue in an ice-cold buffer (e.g., Tris-HCl) to prepare a crude enzyme extract.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
-
In a microplate, combine a specific amount of the brain homogenate with a reaction buffer.
-
Initiate the enzymatic reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., this compound analog).
-
Incubate the reaction mixture at 37°C for a defined period.
3. Measurement of Product Formation:
-
Fluorometric Assay: If a fluorogenic substrate is used, the hydrolysis by FAAH will release a fluorescent product. Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.[5][6]
-
Radiometric Assay: If a radiolabeled substrate (e.g., [¹⁴C]this compound) is used, the reaction is stopped, and the product (e.g., [¹⁴C]ethanolamine) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC). The amount of product is then quantified using a scintillation counter.[7]
4. Data Analysis:
-
Calculate the FAAH activity as the rate of product formation per unit of time per milligram of protein.
-
Compare the FAAH activity in the inhibitor-treated group to that of the vehicle-treated control group to determine the percentage of inhibition.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for validating FAAH inhibitors.
Caption: Endocannabinoid signaling pathway and mechanism of FAAH inhibition.
Caption: Experimental workflow for validating FAAH inhibitor efficacy in vivo.
References
- 1. Beneficial Changes in Rat Vascular Endocannabinoid System in Primary Hypertension and under Treatment with Chronic Inhibition of Fatty Acid Amide Hydrolase by URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevation of Endogenous this compound Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of elevating this compound via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of anandamide's effects at CB1 versus CB2 receptors
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, exerts its physiological and pathological effects primarily through the activation of two G-protein coupled receptors: the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While both receptors are targets for this compound, their distinct tissue distributions and signaling mechanisms lead to different functional outcomes. This guide provides a comprehensive , tailored for researchers, scientists, and drug development professionals.
Binding Affinity and Efficacy: A Quantitative Comparison
This compound acts as a partial agonist at both CB1 and CB2 receptors.[1][2] However, it displays a higher affinity for the CB1 receptor.[3][4] The binding affinity, represented by the inhibition constant (Kᵢ), is a crucial parameter in determining the pharmacological profile of a ligand. A lower Kᵢ value signifies a higher binding affinity.
Table 1: this compound Binding Affinity at Human Cannabinoid Receptors
| Parameter | CB1 Receptor | CB2 Receptor | Selectivity | Reference |
| Kᵢ (nM) | 87.7 - 239.2 | 439.5 | CB1 | [4] |
Kᵢ values represent the concentration of this compound required to displace 50% of a radioligand from the receptor. Data is compiled from studies using human recombinant receptors.
Differential Signaling Pathways
Upon binding this compound, both CB1 and CB2 receptors primarily couple to inhibitory G-proteins (Gᵢ/Gₒ).[1][5] This interaction initiates a cascade of intracellular events, with both common and distinct downstream effects.
CB1 Receptor Signaling
The CB1 receptor is one of the most abundant G-protein coupled receptors in the central nervous system.[6] Its activation by this compound leads to a canonical signaling cascade that predominantly results in the suppression of neurotransmitter release.[6]
Key Signaling Events at CB1 Receptors:
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[2][7]
-
Modulation of Ion Channels: The Gβγ subunits directly modulate ion channel activity. This includes the inhibition of voltage-gated N-type and P/Q-type calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.[5][6][7] The net effect is a reduction in neuronal excitability and neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK): CB1 receptor activation can also stimulate the MAPK pathway, including extracellular signal-regulated kinases (ERK), which are involved in regulating gene expression and cell growth.[2][5][6]
CB2 Receptor Signaling
The CB2 receptor is predominantly expressed in the immune system and peripheral tissues.[4][8] Its activation by this compound plays a significant role in modulating immune responses and inflammation.
Key Signaling Events at CB2 Receptors:
-
Inhibition of Adenylyl Cyclase: Similar to CB1, CB2 receptor activation leads to Gαᵢ-mediated inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[2]
-
Activation of Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is also a downstream target of CB2 signaling, contributing to its immunomodulatory effects.[2][4]
-
Phospholipase C Activation and Calcium Mobilization: In certain cell types, such as endothelial cells, this compound can activate CB2 receptors linked to phospholipase C (PLC).[9][10] This leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, followed by capacitative calcium entry.[9]
Experimental Protocols
The characterization of this compound's activity at CB1 and CB2 receptors relies on a set of standardized in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled ligand.[8][11]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO) stably expressing either human CB1 or CB2 receptors.[8][11]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains receptor membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of unlabeled this compound.[8][11]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[11]
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[12] The filters are then washed to remove any unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4][13]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.[14][15]
Methodology:
-
Reagents: The assay uses cell membranes expressing CB1 or CB2, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and guanosine (B1672433) diphosphate (B83284) (GDP).[14]
-
Assay Setup: In a multi-well plate, cell membranes are incubated with GDP to ensure G-proteins are in their inactive state.[14] Serial dilutions of this compound are then added.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.[14] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Measurement: The reaction is stopped, and the amount of [³⁵S]GTPγS-bound G-proteins is quantified, typically by filtration and scintillation counting.[16]
-
Data Analysis: The specific binding is plotted against the log concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[14]
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is a direct consequence of Gᵢ/Gₒ protein activation.[14][17]
Methodology:
-
Cell Culture: Live cells (e.g., CHO or HEK293) expressing the cannabinoid receptor of interest are used.[14]
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14][17] They are then incubated with varying concentrations of this compound, followed by stimulation of adenylyl cyclase with forskolin.[17]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).[14][18]
-
Data Analysis: The results are used to generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation, from which its IC₅₀ (potency for inhibition) can be determined.
References
- 1. dea.gov [dea.gov]
- 2. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound initiates Ca(2+) signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openalex.org [openalex.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. marshall.edu [marshall.edu]
Validating the Link Between Anandamide Levels and Specific Neuropathologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, particularly the role of anandamide (AEA), is gaining increasing attention in the study of various neuropathologies. Alterations in AEA levels have been observed in several neurological and psychiatric disorders, suggesting its potential as a biomarker and a therapeutic target. This guide provides a comparative analysis of this compound levels in specific neuropathologies against established alternative biomarkers, supported by experimental data and detailed methodologies.
Alzheimer's Disease
This compound vs. Amyloid-Beta and Tau
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain. While Aβ and tau are the cornerstone biomarkers for AD, emerging evidence suggests a role for this compound in the disease's pathophysiology.
Quantitative Data Comparison
| Biomarker | Sample Type | Patient Group | N | Mean Concentration (± SD) | Control Group | N | Mean Concentration (± SD) | p-value | Reference |
| This compound (AEA) | Post-mortem Brain (Frontal Cortex) | AD | 38 | ~2.5 pmol/mg tissue | Healthy Controls | 17 | ~4.0 pmol/mg tissue | <0.01 | [1] |
| Post-mortem Brain (Temporal Cortex) | AD | 36 | ~2.0 pmol/mg tissue | Healthy Controls | 16 | ~3.5 pmol/mg tissue | <0.001 | [1] | |
| Plasma | MCI | - | Lower than OD | Other Dementias (OD) | - | - | 0.0017 | [2] | |
| Plasma | AD | - | Lower than HC & OD | Healthy Controls (HC) | - | - | 0.0409 | [2] | |
| Amyloid-Beta 42 (Aβ42) | CSF | AD | - | 289.5 ± 103.8 pg/mL | Healthy Controls | - | 554.0 ± 195.1 pg/mL | <0.0001 | [3] |
| Plasma | AD | 50 | 25.25 ± 22.16 pg/mL | Healthy Controls | 33 | 8.39 ± 6.59 pg/mL | <0.001 | [4] | |
| Total Tau (t-tau) | CSF | AD | 227 | Higher than controls | Healthy Controls | - | - | - | [1] |
| Phosphorylated Tau (p-tau) | CSF | AD | 227 | Higher than controls | Healthy Controls | - | - | - | [1] |
Diagnostic Performance of Alternative Biomarkers
| Biomarker | Comparison | Sensitivity | Specificity | AUC | Reference |
| CSF p-tau/Aβ42 Ratio | AD vs. Healthy Controls | 94% | 90% | 0.972 | [1] |
| CSF t-tau/Aβ40 Ratio | AD vs. Healthy Controls | 92% | 94% | 0.986 | [1] |
| Plasma p-tau217 | Identifying AD pathology | - | - | up to 0.90 | [5] |
Experimental Protocols
This compound Measurement by LC-MS/MS
A common method for quantifying this compound involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Biological samples (CSF, plasma, or brain homogenate) are typically spiked with a deuterated internal standard of this compound (AEA-d8). Lipids are then extracted using a solvent system, often a mixture of chloroform (B151607) and methanol. The organic phase is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.[6][7]
-
Chromatographic Separation: The extracted lipids are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.2% acetic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).[6]
-
Mass Spectrometric Detection: Detection is achieved using a mass spectrometer operating in positive electrospray ionization (+ESI) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard to ensure accurate quantification.[6][8]
Amyloid-Beta and Tau Measurement by ELISA
Enzyme-linked immunosorbent assays (ELISA) are standard for measuring Aβ and tau in CSF.
-
Principle: A capture antibody specific to the target protein (e.g., Aβ42 or total tau) is coated onto the wells of a microplate. The CSF sample is added, and the target protein binds to the capture antibody. A detection antibody, also specific to the target protein and conjugated to an enzyme, is then added. Finally, a substrate is introduced, which is converted by the enzyme into a measurable colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the concentration of the target protein in the sample.[9][10]
-
Procedure:
-
Pipette standards, controls, and diluted patient CSF samples into the antibody-coated microplate wells.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the optical density using a microplate reader.[9]
-
Signaling Pathways and Workflows
This compound Synthesis and Signaling Pathway
This compound Measurement Workflow
Parkinson's Disease
This compound vs. Alpha-Synuclein
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. While α-synuclein is a key biomarker, this compound levels have also been shown to be altered in PD.
Quantitative Data Comparison
| Biomarker | Sample Type | Patient Group | N | Mean Concentration (± SD) | Control Group | N | Mean Concentration (± SD) | p-value | Reference |
| This compound (AEA) | CSF | Untreated PD | - | >2x higher than controls | Healthy Controls | - | - | - | [9][11] |
| CSF | PD (no dyskinesias) | - | Higher than controls | Healthy Controls | - | - | 0.01 | [12] | |
| Alpha-Synuclein (total) | CSF | PD | - | Decreased vs. controls | Healthy Controls | - | - | - | [13][14] |
| CSF | PD | 158 | 1372 pg/mL | AD | - | 2912 pg/mL | <0.001 | [7] | |
| Alpha-Synuclein (oligomeric) | CSF | PD | - | Increased vs. controls | Healthy Controls | - | - | - | [5] |
Diagnostic Performance of Alternative Biomarkers
| Biomarker | Comparison | Sensitivity | Specificity | Reference |
| CSF α-synuclein Seed Amplification Assay | PD vs. Healthy Controls | 87.7% | 96.3% | [15] |
Experimental Protocols
Alpha-Synuclein Measurement by ELISA
-
Principle: Similar to the ELISA for Aβ and tau, this assay uses a capture antibody specific for α-synuclein coated on a microplate. The CSF sample is added, followed by a detection antibody conjugated to an enzyme. The resulting signal from the enzyme-substrate reaction is proportional to the α-synuclein concentration.[16]
-
Procedure: The steps are analogous to the Aβ and tau ELISA protocol described previously, involving incubation with the sample, washing, incubation with the detection antibody, another wash, substrate addition, and signal measurement.[16]
Alpha-Synuclein Seed Amplification Assay (SAA)
-
Principle: This highly sensitive method detects the presence of misfolded α-synuclein aggregates ("seeds") in a biological sample. The sample is incubated with a substrate of recombinant monomeric α-synuclein. If seeds are present, they induce the misfolding and aggregation of the monomers, leading to an amplified signal that can be detected, often using a fluorescent dye like Thioflavin T.[17]
Signaling Pathways and Workflows
This compound and Parkinson's Disease Pathophysiology
Huntington's Disease
This compound vs. Mutant Huntingtin (mHTT) and Neurofilament Light Chain (NfL)
Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). While mHTT is the causative agent, neurofilament light chain (NfL), a marker of neuronal damage, is also a key biomarker. The role of this compound in HD is still under investigation, with some studies suggesting its involvement.
Quantitative Data Comparison
| Biomarker | Sample Type | Patient Group | Finding | Reference |
| This compound (AEA) | Plasma | Manifest HD | No significant difference compared to controls | - |
| Mutant Huntingtin (mHTT) | CSF | Manifest HD | ~3-fold higher than premanifest carriers | [6] |
| Neurofilament Light Chain (NfL) | Plasma | Manifest HD | Higher in faster progressors | [17] |
| CSF | Manifest HD | Higher in faster progressors | [17] |
Diagnostic Performance of Alternative Biomarkers
| Biomarker | Utility | Finding | Reference |
| CSF mHTT | Diagnosis | Accurately distinguishes controls from HD mutation carriers. | [2] |
| CSF and Plasma NfL | Staging | Segregates premanifest from manifest HD. | [2] |
| Prognosis | Predicts clinical progression and brain atrophy. | [17] |
Experimental Protocols
Mutant Huntingtin (mHTT) Measurement by Single Molecule Counting (SMC) Immunoassay
-
Principle: This ultrasensitive immunoassay is capable of detecting the very low concentrations of mHTT in CSF. It utilizes antibody pairs that specifically recognize the mutant form of the huntingtin protein. The detection is based on counting individual fluorescently labeled antibody-antigen complexes.[6][15]
-
Procedure:
-
CSF samples are incubated with capture antibody-coated magnetic beads and a fluorescently labeled detection antibody.
-
After incubation, the beads are washed to remove unbound components.
-
The beads are then passed through a laser, and individual fluorescent events are counted, providing a digital readout of the mHTT concentration.[18]
-
Logical Relationships
Biomarker Cascade in Huntington's Disease
Multiple Sclerosis
This compound vs. Oligoclonal Bands and Neurofilament Light Chain (NfL)
Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system. The presence of oligoclonal bands (OCBs) in the CSF is a hallmark of the disease. Neurofilament light chain (NfL) has emerged as a valuable biomarker of neuro-axonal damage. Studies have also implicated the endocannabinoid system in the pathophysiology of MS.
Quantitative Data Comparison
| Biomarker | Sample Type | Patient Group | Finding | p-value | Reference |
| This compound (AEA) | CSF | Relapsing MS | Increased vs. controls | - | [19] |
| Plasma | Relapsing-Remitting MS | Higher vs. controls | 0.001 | [20] | |
| Plasma | Secondary-Progressive MS | Higher vs. controls | 0.001 | [20] | |
| Plasma | Primary-Progressive MS | Higher vs. controls | 0.009 | [20] | |
| Oligoclonal Bands (OCBs) | CSF | MS | Present in >95% of patients | - | [7] |
| Neurofilament Light Chain (NfL) | Serum | MS | Correlates with disease activity | - | [21] |
Diagnostic Performance of Alternative Biomarkers
| Biomarker | Utility | Finding | Reference |
| CSF Oligoclonal Bands | Diagnosis | High sensitivity (>95%) for MS. | [7] |
| Serum NfL | Prognosis & Monitoring | Predicts disease activity, severity, and treatment response. | [21] |
Experimental Protocols
Oligoclonal Band (OCB) Detection by Isoelectric Focusing and Immunoblotting
-
Principle: This is the gold standard method for OCB detection. It involves separating immunoglobulins (IgG) in paired CSF and serum samples based on their isoelectric point using isoelectric focusing (IEF). The separated proteins are then transferred to a membrane (immunoblotting) and detected with an anti-IgG antibody. The presence of two or more distinct bands in the CSF that are not present in the serum indicates intrathecal IgG synthesis, a characteristic of MS.[3][13][22]
-
Procedure:
-
Paired CSF and serum samples are run on an agarose (B213101) or polyacrylamide gel for IEF.
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with an enzyme-labeled anti-human IgG antibody.
-
A substrate is added to visualize the IgG bands.[22]
-
Logical Relationships
References
- 1. Neuroimaging biomarkers of epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative EEG-Based Seizure Estimation in Super-Refractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroimaging Biomarkers in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid levels of the endocannabinoid this compound are reduced in patients with untreated newly diagnosed temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative D2 dopamine receptor PET and structural MRI changes in late-onset schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Update on the Neuroimaging and Electroencephalographic Biomarkers of Epileptogenesis: A Literature Review [frontiersin.org]
- 14. Electroencephalography - Wikipedia [en.wikipedia.org]
- 15. This compound elevation in cerebrospinal fluid in initial prodromal states of psychosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 16. Endocannabinoids and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. [123I]IBZM SPECT for imaging of striatal D2 dopamine receptors in 56 schizophrenic patients taking various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endocannabinoid signalling in the blood of patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nonictal EEG biomarkers for diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Anandamide: A Comparative Review of its Pharmacological Profile and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, has garnered significant scientific interest due to its multifaceted role in physiological and pathological processes, including pain modulation, mood regulation, and inflammation. Its therapeutic potential is being actively explored, making a comprehensive understanding of its pharmacological characteristics essential. This guide provides a comparative review of this compound's interactions with its primary molecular targets, supported by experimental data from the scientific literature.
Quantitative Comparison of this compound's Pharmacological Parameters
The following tables summarize the binding affinities (Ki), functional potencies (EC50), and efficacy (Emax) of this compound at its key receptor and enzyme targets. These values represent a range reported in the literature, reflecting variations in experimental systems and conditions.
| Target | Ligand | Ki (nM) | Assay Type | Cell/Tissue Type | Reference |
| CB1 Receptor | This compound | 89 - 239.2 | Radioligand Binding | Rat Brain Membranes, Human Recombinant | [1][2] |
| CB2 Receptor | This compound | 371 - 439.5 | Radioligand Binding | Human Recombinant | [1][2] |
| TRPV1 Receptor | This compound | ~1660 | Radioligand Binding ([3H]-resiniferatoxin displacement) | Rat VR1 transfected CHO cells | [3] |
| GPR55 Receptor | This compound | Not widely reported | - | - |
Table 1: Comparative Binding Affinities (Ki) of this compound. This table presents the dissociation constants (Ki) of this compound for its primary receptor targets. Lower Ki values indicate higher binding affinity.
| Target | Ligand | EC50 (nM) | Emax (%) | Assay Type | Cell/Tissue Type | Reference |
| CB1 Receptor | This compound | 31 | Partial Agonist | GTPγS Binding | Recombinant | |
| CB2 Receptor | This compound | 27 | Weak Partial Agonist (~34% of full agonist) | GTPγS Binding, cAMP accumulation | Recombinant CHO cells | [4] |
| TRPV1 Receptor | This compound | 1570 | Partial to Full Agonist (context-dependent) | 45Ca2+ uptake | Rat VR1 transfected CHO cells | [3] |
| GPR55 Receptor | This compound | 1200 | Partial Agonist | β-arrestin recruitment | Recombinant U2OS cells | [5] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound. This table summarizes the half-maximal effective concentration (EC50) and maximal response (Emax) of this compound in various functional assays. Lower EC50 values indicate higher potency. Emax values are often expressed relative to a standard full agonist.
| Enzyme | Substrate/Inhibitor | Km (µM) | IC50 (nM) | Assay Type | Source | Reference |
| FAAH | This compound (Substrate) | ~9-50 | - | Hydrolysis Assay | Various | [6] |
| FAAH | Arachidonyl trifluoromethyl ketone (Analog as inhibitor) | - | 650 | Inhibition Assay | - | [7] |
Table 3: this compound Interaction with Fatty Acid Amide Hydrolase (FAAH). This table provides the Michaelis-Menten constant (Km) for this compound as a substrate for FAAH, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity. A representative IC50 value for an this compound analog as a FAAH inhibitor is also included for context.
Signaling Pathways and Metabolic Fate of this compound
This compound's biological effects are mediated through a complex network of signaling pathways upon binding to its receptors. Its signaling is terminated by enzymatic degradation.
Cannabinoid Receptor (CB1 and CB2) Signaling
This compound acts as a partial agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[8] Upon binding, it initiates a cascade of intracellular events.
References
- 1. "Evaluation of Cannabinoid Receptor Interaction of this compound, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship for the endogenous cannabinoid, this compound, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endocannabinoids this compound and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 8. This compound, an endogenous cannabinoid, inhibits calcium currents as a partial agonist in N18 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Effects of Anandamide and Other Endocannabinoids
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a crucial role in regulating a multitude of physiological processes. Among the most studied endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). While structurally similar, these two lipid messengers exhibit distinct pharmacological profiles and mediate different behavioral effects, making them key targets for therapeutic intervention in a range of neuropsychiatric and neurological disorders. This guide provides an objective comparison of the behavioral effects of this compound and 2-AG, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Distinguishing this compound and 2-AG: Key Differences
This compound and 2-AG, despite both being derivatives of arachidonic acid, possess fundamental differences that dictate their physiological roles. Brain tissue levels of 2-AG are significantly higher (10-100 times) than those of this compound.[1] Furthermore, their interaction with cannabinoid receptors differs; AEA acts as a partial agonist at cannabinoid receptor 1 (CB1), whereas 2-AG is a full agonist at both CB1 and CB2 receptors.[2][3] These distinctions in concentration and receptor efficacy contribute to their differential behavioral effects. Their synthesis and degradation are also governed by separate enzymatic pathways, offering selective targets for pharmacological modulation.[1]
Comparative Behavioral Effects: A Data-Driven Overview
To understand the distinct roles of this compound and 2-AG, researchers often employ selective inhibitors of their respective primary metabolic enzymes: fatty acid amide hydrolase (FAAH) for this compound and monoacylglycerol lipase (B570770) (MAGL) for 2-AG. Inhibition of these enzymes leads to an elevation of endogenous this compound and 2-AG levels, respectively, allowing for the study of their specific behavioral effects.
Anxiety-Like Behavior
Both this compound and 2-AG have been implicated in the modulation of anxiety, though their effects can be complex and context-dependent.
Table 1: Comparison of this compound and 2-AG Elevation on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment (and target) | Animal Model | Key Findings in EPM | Reference |
| URB597 (FAAH inhibitor, increases AEA) | Mice | Increased percentage of time spent in open arms and number of open arm entries, indicating an anxiolytic-like effect. This effect was blocked by a CB1 antagonist. | [4][5] |
| JZL184 (MAGL inhibitor, increases 2-AG) | Mice | Increased percentage of time spent in open arms and number of open arm entries, suggesting an anxiolytic-like effect. This effect was mediated by CB2 receptors. | [4][5] |
| This compound (exogenous) | Mice | At a dose of 0.1 mg/kg, increased exploration of the open arms. Higher and lower doses were ineffective, showing an inverted U-shaped dose-response. | [6] |
Locomotor Activity
The effects of this compound and 2-AG on spontaneous movement also appear to be distinct.
Table 2: Comparison of this compound and 2-AG Elevation on Locomotor Activity in the Open Field Test (OFT)
| Treatment (and target) | Animal Model | Key Findings in OFT | Reference |
| This compound (exogenous) | Rats | Decreased ambulation and frequency of stereotypic movements at 10 and 30 minutes post-injection. | [7] |
| This compound (exogenous) | Mice | At a dose of 0.1 mg/kg, increased time spent and distance covered in the central zone, suggesting reduced anxiety and potentially altered exploratory behavior. | [6] |
| JZL184 (MAGL inhibitor, increases 2-AG) | Mice | Did not significantly alter total locomotor activity at doses that produced anxiolytic-like effects. | [8] |
Pain Perception
The endocannabinoid system is a well-established modulator of nociception. Both this compound and 2-AG contribute to analgesia, though their mechanisms may differ.
Table 3: Comparison of this compound and 2-AG Elevation on Nociception in the Hot Plate Test
| Treatment (and target) | Animal Model | Key Findings in Hot Plate Test | Reference |
| URB597 (FAAH inhibitor, increases AEA) | Mice | Produces antinociceptive effects. | [8] |
| JZL184 (MAGL inhibitor, increases 2-AG) | Mice | Elicits antinociceptive responses. | [8] |
Cognition and Memory
The cognitive effects of this compound and 2-AG are a critical area of research, with this compound showing a more prominent role in memory processes.
Table 4: Comparison of this compound and 2-AG Elevation on Memory
| Treatment (and target) | Animal Model | Key Findings in Memory Tasks | Reference |
| URB597 (FAAH inhibitor, increases AEA) | Mice | Impaired memory consolidation in the object recognition test. | [4][5] |
| JZL184 (MAGL inhibitor, increases 2-AG) | Mice | Did not impair memory in the object recognition test at doses that were anxiolytic. | [4][5] |
Signaling Pathways
This compound and 2-AG are synthesized "on-demand" in response to neuronal activity and act as retrograde messengers, binding to presynaptic CB1 receptors to suppress neurotransmitter release. Their synthesis and degradation pathways are distinct, providing opportunities for selective pharmacological targeting.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key behavioral assays cited in this guide.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes prior to testing.
-
The subject is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-10 minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
Open Field Test (OFT) for Locomotion and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room.
-
The subject is placed in the center of the open field.
-
The animal is allowed to freely explore the arena for a predetermined duration (typically 5-30 minutes).
-
Behavior is recorded and analyzed.
-
-
Parameters Measured:
Hot Plate Test for Nociception
The hot plate test measures the response to a thermal pain stimulus and is used to assess the efficacy of analgesics.
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 52-56°C), enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
A baseline latency to respond is often measured before drug administration.
-
The animal is placed on the heated surface.
-
The latency to exhibit a pain response (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Parameters Measured:
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 120-180 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water from different starting positions and must find the hidden platform. This is repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
-
Parameters Measured:
-
Escape latency: Time to find the hidden platform during acquisition.
-
Path length: The distance traveled to find the platform.
-
Time spent in the target quadrant: During the probe trial, the amount of time spent in the quadrant where the platform was previously located.
-
A decrease in escape latency and path length across acquisition trials, and increased time in the target quadrant during the probe trial, indicate successful spatial learning and memory.[15][16]
-
Conclusion
This compound and 2-AG, while both integral components of the endocannabinoid system, exhibit distinct behavioral profiles. This compound appears to be a key player in memory consolidation and produces anxiolytic-like effects through CB1 receptors. In contrast, 2-AG also demonstrates anxiolytic properties, but these may be mediated by CB2 receptors, and it appears to have a less significant role in the memory processes affected by this compound. Their effects on locomotion and pain also show subtle but important differences. Understanding these distinctions, supported by robust experimental data and standardized protocols, is paramount for the targeted development of novel therapeutics that modulate the endocannabinoid system for the treatment of a variety of disorders. The selective targeting of the synthesis or degradation of these endocannabinoids offers a promising avenue for achieving therapeutic benefits while minimizing potential side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct roles of the endocannabinoids this compound and 2-arachidonoylglycerol in social behavior and emotionality at different developmental ages in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cimasci.com [cimasci.com]
- 4. Differential role of this compound and 2-arachidonoylglycerol in memory and anxiety-like responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and 2-arachidonoylglycerol: pharmacological properties, functional features, and emerging specificities of the two major endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Dose-response effects of systemic this compound administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative studies of endocannabinoid modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | 2-AG and this compound enhance hippocampal long-term potentiation via suppression of inhibition [frontiersin.org]
- 16. This compound inhibits metabolism and physiological actions of 2-arachidonoylglycerol in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Anandamide as a Biomarker for Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a multitude of physiological processes within the central nervous system. Anandamide (AEA), a key endocannabinoid, has emerged as a promising biomarker for various neurological and psychiatric disorders due to its involvement in neuroinflammation, synaptic plasticity, and pain perception. This guide provides an objective comparison of this compound's performance against other established and emerging biomarkers for several neurological conditions, supported by experimental data and detailed methodologies.
Alzheimer's Disease: this compound vs. Amyloid Beta (Aβ)
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. While Aβ is a core biomarker for AD, emerging evidence suggests that alterations in the endocannabinoid system, including this compound levels, may also reflect disease pathology.
A study on post-mortem brain tissue from AD patients revealed significantly lower levels of this compound in the midfrontal and temporal cortex compared to control subjects.[1] These lower this compound concentrations were inversely correlated with levels of the neurotoxic Aβ42 peptide, but not with Aβ40 or the overall amyloid plaque load.[1] This suggests an Aβ42-dependent impairment of this compound signaling may contribute to the cognitive dysfunction seen in AD.[1] In vitro studies have further demonstrated that this compound can inhibit Aβ42 aggregation and protect neurons from Aβ-induced toxicity.[2][3]
| Biomarker | Matrix | Key Findings in AD | Correlation with Clinical Severity | Reference |
| This compound (AEA) | Brain Tissue (Post-mortem) | Decreased levels in midfrontal and temporal cortex. | Positive correlation with cognitive test scores (Kendrick's digit copying, Boston naming). | [1] |
| Amyloid Beta 42 (Aβ42) | Brain Tissue (Post-mortem) | Increased levels of SDS-insoluble Aβ42. | Inverse correlation with this compound levels. | [1] |
Parkinson's Disease: this compound vs. Dopamine (B1211576)
Parkinson's disease (PD) is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Consequently, dopamine levels and its metabolites are key biomarkers for disease diagnosis and monitoring. However, the endocannabinoid system is intricately linked with the dopaminergic system, and changes in this compound levels have been observed in PD patients.
Studies have reported elevated levels of this compound in the cerebrospinal fluid (CSF) of untreated PD patients compared to healthy controls.[4][5][6] This increase is thought to be a compensatory mechanism to counteract dopamine depletion.[5] Interestingly, chronic dopaminergic replacement therapy in PD patients has been shown to restore this compound levels to those seen in control subjects.[4][5] In contrast, levels of another endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), have been found to be lower in the plasma and CSF of individuals with PD.[6]
| Biomarker | Matrix | Key Findings in PD | Effect of Treatment | Reference |
| This compound (AEA) | Cerebrospinal Fluid (CSF) | More than doubled in untreated patients compared to controls. | Chronic dopaminergic therapy restores levels to normal. | [4][5] |
| Dopamine | Brain Tissue, CSF | Significant depletion in the basal ganglia. | Levodopa therapy aims to increase dopamine levels. | [7] |
| 2-Arachidonoylglycerol (2-AG) | Plasma, CSF | Lower levels in individuals with PD compared to healthy controls. | [6] |
Migraine: this compound vs. Calcitonin Gene-Related Peptide (CGRP)
Migraine is a debilitating neurological disorder, and calcitonin gene-related peptide (CGRP) has been established as a key player in its pathophysiology, leading to the development of CGRP-targeting therapies. The concept of "clinical endocannabinoid deficiency" has been proposed for migraine, suggesting that insufficient this compound signaling could contribute to headache generation.
Clinical studies have shown that individuals with chronic migraine have lower levels of this compound in their CSF and blood compared to healthy individuals.[8] This finding supports the theory of an endocannabinoid deficiency in migraine.[8] In contrast, CGRP levels are often found to be elevated during migraine attacks and in chronic migraine patients.[9][10][11]
| Biomarker | Matrix | Key Findings in Migraine | Correlation with Disease State | Reference |
| This compound (AEA) | Cerebrospinal Fluid (CSF), Blood | Lower circulating levels in chronic migraine patients. | Supports the "clinical endocannabinoid deficiency" theory. | [8] |
| Calcitonin Gene-Related Peptide (CGRP) | Plasma, Saliva | Elevated levels during migraine attacks and in chronic migraine. | Levels can be reduced by migraine treatments. | [9][11] |
Depression: this compound vs. Kynurenine (B1673888) Pathway Metabolites
Major depressive disorder (MDD) is a complex psychiatric condition with a multifaceted pathophysiology. The kynurenine pathway, which is involved in tryptophan metabolism, has gained attention as a potential source of biomarkers for depression, as it can be influenced by inflammation and stress. The endocannabinoid system is also implicated in mood regulation.
A recent study found that individuals with depressive symptoms had higher serum levels of 2-AG and a higher kynurenine to tryptophan ratio, alongside lower tryptophan levels, compared to asymptomatic individuals.[12] The study also noted an altered metabolism of the endocannabinoid system in depression, with enhanced relationships between this compound and other related lipids in individuals with depressive symptoms.[12][13] This suggests a potential interplay between the endocannabinoid system and the kynurenine pathway in the pathophysiology of depression.[12][13]
| Biomarker | Matrix | Key Findings in Depression | Interplay | Reference |
| This compound (AEA) & 2-AG | Serum | Altered metabolism of the endocannabinoid system; higher 2-AG in symptomatic individuals. | Directly associated with kynurenine and the Kyn/Trp ratio. | [12][13] |
| Kynurenine (Kyn) & Tryptophan (Trp) | Serum | Higher Kyn/Trp ratio and lower Trp levels in symptomatic individuals. | The kynurenine pathway may link endocannabinoids, inflammation, and depression. | [12] |
Multiple Sclerosis: this compound vs. Neurofilament Light Chain (NfL)
Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system. Neurofilament light chain (NfL), a component of the neuronal cytoskeleton, is a well-established biomarker of neuro-axonal damage in MS. The endocannabinoid system is also implicated in MS due to its immunomodulatory and neuroprotective properties.
While direct comparative studies are limited, research has shown that the endocannabinoid system is a potential target for MS management due to the neuroprotective effects of cannabinoids during CNS inflammation.[14] Alterations in the endocannabinoid system have been implicated in neuroinflammatory and neurodegenerative conditions like MS.[14] In contrast, elevated levels of NfL in the CSF and blood are strongly correlated with disease activity, relapses, and disability progression in MS.[15][16]
| Biomarker | Matrix | Key Findings in MS | Clinical Utility | Reference |
| This compound (AEA) | CSF, Blood | Alterations in the endocannabinoid system are implicated in neuroinflammation. | Potential therapeutic target. | [14] |
| Neurofilament Light Chain (NfL) | CSF, Serum | Elevated levels correlate with disease activity, relapses, and disability progression. | Promising for monitoring disease activity and treatment response. | [15][16] |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
Protocol 1: this compound Quantification in Human CSF by Nano LC-MS/MS
This method allows for the simultaneous quantification of this compound and other related N-acylethanolamines in a small volume of cerebrospinal fluid.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw 200 μl of CSF on ice.
-
Add an internal standard solution containing deuterated this compound (AEA-d8).
-
Add 550 μl of ice-cold toluene (B28343).
-
Vortex thoroughly for 3 minutes.
-
Centrifuge at 5,000 g for 5 minutes at 4°C.
-
Transfer 475 μl of the upper toluene layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 10 μl of a water/methanol (50/50, v/v) solution.
-
Centrifuge at 10,000 g for 5 minutes at 4°C before transferring to LC-MS vials.[17]
2. Nano LC-MS/MS Analysis:
-
Chromatographic System: A nano liquid chromatography system equipped with a chip-based nano-electrospray interface.
-
Columns: A C18 enrichment column and a C18 analytical column.
-
Mobile Phases:
-
Mobile Phase A: 10 mM formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient is used to separate the analytes, starting with a low percentage of mobile phase B and gradually increasing to elute the compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of this compound and its internal standard based on their specific precursor-to-product ion transitions.[17]
Protocol 2: this compound Quantification in Human Plasma by GC-MS
This protocol describes a validated method for the determination of this compound in human plasma using gas chromatography-mass spectrometry.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma, add an internal standard (e.g., AEA-d8).
-
Perform a liquid-liquid extraction using an organic solvent such as toluene.
-
Separate the organic phase containing the lipids.
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract to increase the volatility and thermal stability of this compound for GC analysis. Silylation is a common derivatization technique.[18]
2. GC-MS Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injection: A splitless injection is typically used to introduce the derivatized sample into the GC system.
-
Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes based on their boiling points.
-
Mass Spectrometer: A mass spectrometer, often a single quadrupole or a triple quadrupole instrument, is used for detection.
-
Ionization: Electron ionization (EI) is a common ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions characteristic of derivatized this compound and its internal standard, providing high selectivity and sensitivity.[18][19]
Visualizations
This compound Signaling in Neuroinflammation
Caption: this compound's role in modulating neuroinflammation.
Experimental Workflow for Biomarker Validation
Caption: A generalized workflow for biomarker discovery and validation.
References
- 1. An amyloid β42-dependent deficit in this compound mobilization is associated with cognitive dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and noladin ether prevent neurotoxicity of the human amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dynamic changes of this compound in the cerebrospinal fluid of Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Interplay between endocannabinoids and dopamine in the basal ganglia: implications for pain in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. mdpi.com [mdpi.com]
- 10. Untangling the mess of CGRP levels as a migraine biomarker: an in-depth literature review and analysis of our experimental experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Untangling the mess of CGRP levels as a migraine biomarker: an in-depth literature review and analysis of our experimental experience | springermedizin.de [springermedizin.de]
- 12. Dysfunction in endocannabinoids, palmitoylethanolamide, and degradation of tryptophan into kynurenine in individuals with depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dysfunction in endocannabinoids, palmitoylethanolamide, and degradation of tryptophan into kynurenine in individuals with depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The endocannabinoid this compound from immunomodulation to neuroprotection. Implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neurofilament Light Chain as a Biomarker in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Anandamide's Function in the Central vs. Peripheral Nervous System
For Researchers, Scientists, and Drug Development Professionals
Anandamide (AEA), the first identified endogenous cannabinoid, is a critical lipid signaling molecule that exerts pleiotropic effects throughout the nervous system. Its actions are primarily mediated by the cannabinoid receptors CB1 and CB2, whose differential distribution underpins the distinct physiological roles of this compound in the central nervous system (CNS) versus the peripheral nervous system (PNS). This guide provides an objective, data-driven comparison of this compound's function in these two domains, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways to support research and therapeutic development.
Core Functional Differences: An Overview
In the central nervous system , this compound primarily acts as a retrograde neuromodulator, fine-tuning synaptic transmission.[1][2][3] Its functions are deeply implicated in regulating mood, memory, appetite, and the brain's reward circuitry.[3] The high density of CB1 receptors in brain regions like the hippocampus, cortex, basal ganglia, and cerebellum is central to these effects.[4][5][6]
In the peripheral nervous system , this compound's role is predominantly centered on the modulation of pain and inflammation.[1] It directly influences sensory nerve endings to control pain initiation and interacts with immune cells to regulate inflammatory responses.[7] This is largely governed by the presence of CB1 receptors on peripheral neurons and the abundance of CB2 receptors on immune cells.[5]
Quantitative Comparison of this compound's Properties and Effects
To facilitate a direct comparison, the following tables summarize key quantitative data regarding this compound's interaction with its receptors, its endogenous levels, and its functional impact in both the CNS and PNS.
Table 1: Receptor Binding Affinity and Endogenous Concentrations
| Parameter | Central Nervous System (CNS) | Peripheral Nervous System (PNS) | Citation(s) |
| Receptor Target | Primarily CB1; lower levels of CB2 (mainly on microglia) | CB1 on sensory neurons; abundant CB2 on immune cells | [4][5] |
| This compound Ki for CB1 | 89 nM | 89 nM | [8] |
| This compound Ki for CB2 | 371 nM | 371 nM | [8] |
| Basal AEA Concentration | ~50 pmol/g (mouse brain) | 8.8 - 122 pmol/g (mouse paw skin, depending on conditions) | [9][10] |
| CB1 Receptor Density | High (e.g., Hippocampus, Striatum, Cerebellum) | Lower than CNS; present on DRG neurons, Schwann cells | [6][11][12] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Receptor densities are described qualitatively due to a lack of directly comparable quantitative data in fmol/mg tissue across CNS and PNS structures in the same study.
Table 2: Comparative Effects on Neurotransmission and Inflammation
| Functional Effect | Central Nervous System (CNS) | Peripheral Nervous System (PNS) | Citation(s) |
| Neurotransmitter Release | Inhibition of Glutamate & GABA: Acts as a retrograde messenger to reduce presynaptic release. | Inhibition of Glutamate: Reduces release from primary afferent terminals in the spinal cord. | [1][2][3] |
| Inflammatory Response | Inhibition of Microglial Activation: Reduces nitric oxide (NO) release. | Inhibition of T-Lymphocyte Cytokine Release: Reduces TNF-α and IFN-γ production. | [7][13] |
| Quantitative Effect (Inflammation) | Reduces NO release in microglia-invaded brain slices (CB1/CB2 dependent). | 2.5 µM AEA inhibits TNF-α release from activated T-lymphocytes from 2854 pg/ml to 101 pg/ml. | [7][13] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of this compound action and the methods used to study them is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.
This compound Signaling Pathways
This compound's primary mechanism involves the activation of G-protein coupled receptors, CB1 and CB2. This initiates intracellular signaling cascades that lead to its modulatory effects.
Caption: Comparative signaling of this compound in the CNS and PNS.
Experimental Workflow: Quantification of this compound in Tissue
Accurate quantification of endogenous this compound is fundamental to understanding its physiological roles. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.
References
- 1. This compound-Mediated Modulation of Nociceptive Transmission at the Spinal Cord Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution of cannabinoid receptors in the central and peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain regional differences in CB1 receptor adaptation and regulation of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Proliferation and Cytokine Release from Primary Human T-Lymphocytes Mainly via CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 9. Supersensitivity to this compound and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Decrease in this compound Signaling Contributes to the Maintenance of Cutaneous Mechanical Hyperalgesia in a Model of Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatial distribution of cannabinoid receptor type 1 (CB1) in normal canine central and peripheral nervous system | PLOS One [journals.plos.org]
- 12. Cannabinoid Receptor Type 1 Densities Reflect Social Organization in Microtus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal of Anandamide: A Guide for Laboratory Professionals
Anandamide, an endogenous cannabinoid neurotransmitter, requires careful handling and disposal to ensure laboratory safety and environmental protection. Although not always classified as a hazardous substance, its chemical and toxicological properties have not been fully investigated, necessitating a cautious approach to its waste management.[1][2] Adherence to proper disposal protocols is crucial for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses with side shields
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. Always consult and comply with local, state, and federal regulations, as requirements may vary.[1][3]
-
Containment of Spills:
-
Solid this compound: In case of a spill, carefully sweep the material to avoid generating dust.[1] For minor spills, use dry clean-up procedures and consider dampening with water to prevent dusting before sweeping.[3]
-
This compound Solutions: Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[1][3]
-
-
Waste Collection:
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[1]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area. Keep it away from incompatible materials.[1]
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1][2]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1]
-
Quantitative Data Summary
Due to limited specific data for this compound, the following table summarizes general safety and handling information based on available Safety Data Sheets.
| Parameter | Information | Source |
| Recommended Storage Temperature | -20 °C | [2] |
| Solubility in Ethanol | Soluble | [2] |
| Relative Density | 0.92 g/cm³ at 25 °C | [2] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Anandamide
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Anandamide (AEA). Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound, an endogenous cannabinoid neurotransmitter, requires careful handling due to its biological activity and lipid nature. While not classified as a hazardous substance, its full toxicological properties are not completely understood.[1] Therefore, a cautious and standardized approach to its handling and disposal is paramount.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling biologically active, lipid-soluble compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. For incidental contact, thin disposable nitrile gloves are acceptable. For direct or extended contact, thicker (18-28 mil) nitrile or butyl rubber gloves are recommended. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk in case of a breach in the outer glove. Nitrile offers good resistance to oils and some solvents. |
| Eye Protection | Safety glasses with side shields. A full-face shield may be required for splash hazards. | Protects eyes from accidental splashes of this compound solutions. |
| Lab Coat | A clean, buttoned lab coat made of a low-permeability fabric. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or fume hood. If there is a risk of aerosolization or handling of large quantities of solid this compound, a NIOSH-approved respirator (e.g., N95) should be considered. | Minimizes the risk of inhalation exposure. |
Operational and Disposal Plans: A Step-by-Step Guide
This section provides a procedural workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Preparation of this compound Solution for Cell Culture
This protocol is adapted from a standard procedure for preparing solutions of lipid-soluble compounds for in vitro assays.[1]
-
Preparation of Stock Solution:
-
Work within a chemical fume hood or a well-ventilated area.
-
Don the appropriate PPE as outlined in the table above.
-
This compound is typically supplied as a solid or in an organic solvent like ethanol. If solid, carefully weigh the required amount using an analytical balance.
-
Dissolve the solid this compound in a suitable organic solvent (e.g., ethanol, DMSO) to create a concentrated stock solution. Ensure the solvent is compatible with your experimental system.
-
-
Preparation of Working Solution:
-
Perform serial dilutions of the stock solution using the appropriate assay buffer or cell culture medium to achieve the desired final concentration.
-
For cell-based assays, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.
-
-
Administration to Cell Culture:
-
Carefully add the prepared this compound working solution to the cell culture plates or wells.
-
Incubate the cells for the desired period under appropriate conditions (e.g., 37°C, 5% CO2).[1]
-
Spill Management
-
Minor Spills:
-
For solid this compound, carefully sweep the material to avoid generating dust.
-
For solutions, absorb the liquid with an inert material such as vermiculite (B1170534) or dry sand.[1]
-
Clean the spill area with soap and water.
-
Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Increase ventilation.
-
Wear appropriate respiratory protection and chemical-resistant gloves.
-
Contain the spill using absorbent materials.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan
All waste materials that have come into contact with this compound should be treated as chemical waste.
-
Waste Collection:
-
Place all contaminated disposables (e.g., gloves, pipette tips, tubes) into a designated, labeled hazardous waste container.
-
For liquid waste containing this compound, collect it in a separate, sealed, and clearly labeled waste container. Do not pour down the drain.[1]
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[1]
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1]
-
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
